2,4-Dichloro-3-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBWZLHNQCQDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650424 | |
| Record name | 2,4-Dichloro-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443-93-6 | |
| Record name | 2,4-Dichloro-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Polychlorofluoroanilines
An In-depth Technical Guide to 2,4-Dichloro-3-fluoroaniline (CAS: 443-93-6)
In the landscape of modern medicinal and agricultural chemistry, halogenated aromatic amines serve as foundational scaffolds for constructing complex, biologically active molecules. The specific placement of chlorine and fluorine atoms on an aniline ring profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1][2][3] this compound is a key building block whose unique substitution pattern offers a versatile platform for chemical innovation. This guide provides an in-depth technical overview of its synthesis, chemical behavior, applications, and handling, designed for researchers, chemists, and drug development professionals. Its utility as a pharmaceutical and agrochemical intermediate makes a thorough understanding of its properties essential for leveraging its full potential in organic synthesis.[4][5]
Section 1: Core Physicochemical & Spectroscopic Profile
A precise understanding of a compound's physical and spectral properties is the bedrock of its application in controlled chemical synthesis. These parameters dictate storage conditions, solvent choices, and the analytical methods required for quality control.
Physicochemical Properties
The properties of this compound are summarized below. This data is critical for process design, including reaction temperature control and purification strategies like distillation or recrystallization.
| Property | Value | Source(s) |
| CAS Number | 443-93-6 | [6][7] |
| Molecular Formula | C₆H₄Cl₂FN | [6][8] |
| Molecular Weight | 180.01 g/mol | [4][6] |
| Appearance | Solid (Typical) | N/A |
| Boiling Point | 254.4 ± 35.0 °C at 760 mmHg | [6] |
| Density | 1.5 ± 0.1 g/cm³ | [6] |
| Flash Point | 107.6 ± 25.9 °C | [6] |
| LogP (Octanol/Water) | 3.41 | [6] |
| Storage | Room temperature, dry, sealed, keep in dark place | [4][9] |
Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, with coupling patterns influenced by the adjacent chlorine and fluorine atoms. The amine (NH₂) protons will appear as a broad singlet, the chemical shift of which is sensitive to solvent and concentration.[12][13]
-
¹³C NMR: The carbon spectrum will display six unique signals for the aromatic carbons, with the carbon atoms bonded to fluorine exhibiting characteristic splitting (C-F coupling).[11][14]
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (M, M+2, M+4), confirming the elemental composition.[10][15]
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and vibrations corresponding to the halogen-substituted aromatic ring.[11][15]
Section 2: Synthesis and Manufacturing
The synthesis of polychlorofluoroanilines typically involves multi-step pathways that require careful control of reaction conditions to ensure high yield and purity while minimizing side reactions such as dehalogenation.[16][17] A plausible and industrially relevant approach for this compound involves the nitration of a suitable precursor followed by reduction.
Proposed Synthetic Workflow
A logical synthetic route starts with 1,3-dichloro-2-fluorobenzene, a readily available starting material. This precursor is first nitrated to introduce a nitro group, which is then subsequently reduced to the target aniline.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Reduction of Nitro-Intermediate
This protocol describes the reduction of the nitro-intermediate, a critical step in aniline synthesis. The choice of a catalytic hydrogenation method is based on its high efficiency and cleaner reaction profile compared to metal-acid reductions.[17]
Objective: To synthesize this compound from 2,4-dichloro-3-fluoro-1-nitrobenzene via catalytic hydrogenation.
Reagents & Equipment:
-
2,4-dichloro-3-fluoro-1-nitrobenzene (1.0 eq)
-
Palladium on carbon (5% Pd/C, 1-5 mol%)
-
Ethanol or Methanol (Solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar high-pressure reactor
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Methodology:
-
Reactor Setup: Ensure the high-pressure reactor is clean and dry. Purge the vessel thoroughly with an inert gas (e.g., nitrogen or argon) to remove any residual oxygen.
-
Charging the Reactor: To the reactor vessel, add the 2,4-dichloro-3-fluoro-1-nitrobenzene, followed by the ethanol/methanol solvent. Finally, add the 5% Pd/C catalyst. Causality Note: The catalyst is added last to minimize handling of the dry, potentially pyrophoric powder.
-
Hydrogenation: Seal the reactor. Purge the headspace multiple times with hydrogen gas to replace the inert atmosphere. Pressurize the reactor to the target pressure (e.g., 50-100 psi).
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to a controlled temperature (e.g., 40-60°C). The reaction is exothermic; careful temperature monitoring is crucial. Expert Insight: Maintaining a moderate temperature and pressure is key to selectively reducing the nitro group without initiating hydrodehalogenation, a common side reaction that can cleave the C-Cl bonds.[16]
-
Monitoring & Completion: Monitor the reaction progress by observing the cessation of hydrogen uptake. This indicates the reaction is complete.
-
Work-up & Purification: a. Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The catalyst on the filter pad may be pyrophoric upon exposure to air while wet with solvent. Quench it carefully with water before disposal. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. The resulting crude product can be further purified by recrystallization or vacuum distillation to achieve high purity (>98%).[18]
Section 3: Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of the amino group and the unique electronic nature of the halogenated aromatic ring.
Core Reactivity
The presence of three electron-withdrawing halogens deactivates the aromatic ring towards electrophilic substitution, but the powerful activating effect of the amino group still directs reactions. The amine itself is a versatile functional handle.
Caption: Key reactions involving the amine group of the title compound.
-
Acylation: The amine readily reacts with acid chlorides or anhydrides to form stable amides. This is a common step for protecting the amine or for building more complex molecular structures.[19]
-
Diazotization: Treatment with nitrous acid (generated from NaNO₂ and a strong acid) converts the primary amine into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide variety of functional groups (e.g., -H, -OH, -CN, other halogens) via Sandmeyer or related reactions.[19]
-
N-Alkylation: The amine can be alkylated, although over-alkylation can be an issue. This reaction is fundamental for synthesizing secondary or tertiary aniline derivatives.[19]
Applications in Industry
The structure of this compound makes it an attractive intermediate for industries where biological activity is paramount.
-
Agrochemicals: It is a key component in the synthesis of modern herbicides and insecticides.[4][5] The specific halogenation pattern contributes to the final product's efficacy, stability, and selectivity, helping to control weeds in major crops like corn and soybeans.[4][5]
-
Pharmaceuticals: As a halogenated aniline, it is used in the development of specialty chemicals and active pharmaceutical ingredients (APIs).[3][4] The incorporation of both chlorine and fluorine is a well-established strategy in drug design to enhance potency and modulate metabolic pathways.[2][20] It serves as a building block for nitrogen-containing heterocycles, which are prevalent in many drug scaffolds.[4]
Section 4: Safety, Handling, and Storage
Working with halogenated anilines requires strict adherence to safety protocols due to their potential toxicity.
Hazard Profile
Based on data for structurally similar compounds like dichloroanilines, this compound should be handled as a hazardous substance.[21][22][23]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[21]
-
Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[21]
-
Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[24]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[22] Eyewash stations and safety showers must be readily accessible.[22]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[21][22]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[21][22]
-
Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[22]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents and acids.[24][25]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[21]
References
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- 2,4-dichloro-N-fluoroaniline | C6H4Cl2FN | CID 152012673 - PubChem. [Link]
- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline - Pharmaffili
- GHS 11 (Rev.11) SDS Word 下载CAS: 443-93-6 Name: - XiXisys. [Link]
- 2,4-DICHLOROANILINE EXTRA PURE MSDS CAS-No. - Loba Chemie. [Link]
- CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google P
- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. [Link]
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- Fluorinated building blocks in drug design: new p
- 2-Chloro-3-fluoroaniline: A Cornerstone for Innovation in Pharmaceuticals and Agrochemicals - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN101624348A - Preparation method of para-fluoroaniline - Google P
- 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem. [Link]
- CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google P
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
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A Technical Guide to 2,4-Dichloro-3-fluoroaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-3-fluoroaniline is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of specialty chemicals. Its specific substitution pattern, featuring two chlorine atoms and one fluorine atom on the aniline ring, imparts unique reactivity and properties to the molecule. This makes it a valuable building block in the development of agrochemicals, particularly herbicides and insecticides, as well as in the synthesis of novel pharmaceutical compounds.[1] The presence and positions of the halogen atoms can significantly influence the biological activity, stability, and pharmacokinetic properties of the final products.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its synthesis, applications, and safety considerations.
Molecular and Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for this specific isomer is limited, predicted values from reputable chemical data sources provide valuable insights.
| Property | Value | Source |
| CAS Number | 443-93-6 | [1][2][3][4] |
| Molecular Formula | C₆H₄Cl₂FN | [1][2] |
| Molecular Weight | 180.01 g/mol | [1][2] |
| Boiling Point | 254.4 °C at 760 mmHg (Predicted) | [2][4] |
| Density | 1.5 g/cm³ (Predicted) | [2][4] |
| Flash Point | 107.6 °C (Predicted) | [2][4] |
| Refractive Index | 1.587 (Predicted) | [2] |
| Purity | 97% to >98% | [1][2] |
| Storage | Room temperature, dry conditions | [1] |
Synthesis and Reactivity
This compound is valued in organic synthesis for its reactivity, which allows for the construction of nitrogen-containing heterocycles and other functionalized aromatic compounds.[1] While specific synthesis protocols for this isomer are not widely published in readily accessible literature, a common route to similar halogenated anilines involves the reduction of the corresponding nitroaromatic compound.
The amino group of this compound can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, making it a versatile precursor for more complex molecules. The halogen substituents also offer sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although the reactivity is influenced by the electron-withdrawing nature of the halogens and the directing effects of the amino group.
Applications in Research and Development
The primary application of this compound is as an intermediate in the chemical industry.[1] Its unique substitution pattern is strategically utilized in the following areas:
-
Agrochemicals: It plays a key role in the production of selective chloroacetanilide-type herbicides, which are effective in controlling weeds in various crops.[1] The specific halogenation pattern is designed to enhance the biological activity and stability of the final pesticide products.[1]
-
Pharmaceuticals and Specialty Chemicals: This compound is also employed in the development of new pharmaceutical ingredients and other specialty chemicals where a halogenated aniline moiety is required to build complex molecular architectures.[1]
Spectroscopic Characterization: An Overview
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the three halogen substituents and the amino group. The protons of the amino group will appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display six signals for the six carbon atoms of the benzene ring, with their chemical shifts determined by the attached substituents. The carbons bonded to the halogens and the amino group will show characteristic shifts.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. The C-Cl and C-F stretching vibrations will also be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Experimental Protocols for Spectroscopic Analysis
For researchers synthesizing or utilizing this compound, obtaining detailed spectroscopic data is crucial for structure confirmation and purity assessment. Below are generalized protocols for acquiring this data.
Workflow for Spectroscopic Characterization
Caption: A generalized workflow for the spectroscopic characterization of this compound.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.
Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the compound in a volatile solvent, depositing it on an IR-transparent window, and allowing the solvent to evaporate.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS) will depend on the instrumentation available and the properties of the compound.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Safety and Handling
A specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it must be handled with the high degree of caution appropriate for a halogenated aniline, a class of compounds that are often toxic. The following safety precautions are based on data for structurally similar compounds and should be strictly adhered to:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
General Laboratory Safety Workflow
Caption: A standard workflow for the safe handling of chemical intermediates like this compound.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the agrochemical and pharmaceutical industries. While comprehensive experimental data on its physical properties are not extensively documented, predictive models and data from analogous compounds provide a solid foundation for its use in research and synthesis. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is paramount for its successful and safe application in the development of new and innovative chemical products. Further research into the experimental characterization of this compound would be highly beneficial to the scientific community.
References
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Sources
The Analytical Scientist's Guide to the Structural Elucidation of 2,4-Dichloro-3-fluoroaniline
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2,4-dichloro-3-fluoroaniline, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] This document is tailored for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of expertise, trustworthiness, and authoritative grounding. We will explore the synergistic application of chromatographic and spectroscopic techniques to unambiguously confirm the molecular structure of this polysubstituted aniline. The causality behind experimental choices, self-validating protocols, and comprehensive data interpretation are central to this guide.
Introduction: The Analytical Challenge
The unequivocal structure determination of multi-substituted aromatic compounds like this compound is a non-trivial task. The presence of multiple halogen substituents and an amino group on the benzene ring gives rise to complex spectral data. Isomeric impurities, often arising from the synthetic route, further complicate the analysis. A robust analytical workflow, therefore, must not only identify the target molecule but also be capable of separating and characterizing closely related isomers. This guide presents a multi-technique approach, integrating chromatography for separation with mass spectrometry and various forms of spectroscopy for definitive structural confirmation.
Foundational Knowledge: Synthesis and Physicochemical Properties
A foundational understanding of the synthesis of this compound provides critical insights into potential impurities that may need to be resolved during analysis. A common synthetic pathway involves the nitration and subsequent reduction of 1,3-dichloro-2-fluorobenzene.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 443-93-6 | [2] |
| Molecular Formula | C₆H₄Cl₂FN | [1] |
| Molecular Weight | 180.01 g/mol | [1] |
| Appearance | (Predicted) White to off-white crystalline solid | |
| Boiling Point | (Predicted) ~254 °C | |
| LogP | (Predicted) ~3.41 | [2] |
Chromatographic Separation: The First Line of Defense
Given the potential for isomeric impurities, a high-resolution chromatographic separation is the cornerstone of a reliable analytical workflow. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like halogenated anilines.[3]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or methanol.
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Injector: Set to 250 °C with a splitless injection of 1 µL.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.
Rationale for Choices: The non-polar column separates compounds based on their boiling points, which is effective for many aniline isomers. The temperature program ensures good peak shape and resolution. EI at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching and structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique, particularly useful for less volatile impurities or when derivatization is not desired.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. Start with 30% acetonitrile and ramp to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
Rationale for Choices: Reversed-phase chromatography separates compounds based on their polarity. The gradient elution ensures that both polar and non-polar impurities are eluted with good peak shape. Formic acid is added to improve peak shape and ionization efficiency if coupled to a mass spectrometer.
Mass Spectrometry: Unveiling the Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of the analyte and crucial information about its elemental composition through isotopic patterns.
Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.[4] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4]
Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z | Relative Abundance |
| [M]⁺ | 179 | 100% |
| [M+2]⁺ | 181 | ~65% |
| [M+4]⁺ | 183 | ~10% |
Note: The presence of this M:M+2:M+4 pattern in a roughly 9:6:1 ratio is a strong indicator of a dichlorinated compound.[5]
Predicted Fragmentation Pattern:
The molecular ion of this compound is expected to be relatively stable. Key fragmentation pathways would likely involve the loss of a chlorine atom or the aniline side chain functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the connectivity and spatial relationships of the atoms.
Disclaimer: The following spectral data are predicted using advanced computational models due to the limited availability of published experimental spectra. These predictions serve as a robust guide for interpreting experimental data.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the amino group.
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.15 | d | J(H-F) = 8.5 |
| H-6 | 6.85 | d | J(H-H) = 8.5 |
| NH₂ | ~3.8 | br s | - |
Interpretation: The two aromatic protons will appear as doublets due to coupling with each other and with the fluorine atom. The broad singlet for the amine protons is characteristic and its chemical shift can be solvent-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms directly attached to the electronegative halogen atoms will be significantly deshielded.
Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 | 142.0 | - |
| C-2 | 120.5 | ~15 |
| C-3 | 155.0 | ~250 |
| C-4 | 118.0 | ~20 |
| C-5 | 128.0 | ~5 |
| C-6 | 115.0 | - |
Interpretation: The carbon attached to the fluorine (C-3) will show a large one-bond C-F coupling constant. The adjacent carbons will also exhibit smaller C-F couplings.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.
Predicted ¹⁹F NMR Data:
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom, which will be split by the adjacent protons. The chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3500 | N-H stretching (asymmetric and symmetric) |
| 1600-1650 | N-H bending |
| 1450-1550 | Aromatic C=C stretching |
| 1250-1350 | C-N stretching |
| 1000-1100 | C-F stretching |
| 700-850 | C-Cl stretching |
Interpretation: The presence of sharp peaks in the N-H stretching region is characteristic of a primary amine. The C-F and C-Cl stretching bands in the fingerprint region further support the presence of these halogens.
Integrated Analytical Workflow
The definitive structural elucidation of this compound relies on the integration of data from multiple analytical techniques. The following workflow provides a self-validating system for achieving this.
Sources
A-1 Technical Guide: Solubility of 2,4-Dichloro-3-fluoroaniline in Organic Solvents
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,4-Dichloro-3-fluoroaniline in organic solvents. Recognizing the current scarcity of published quantitative data for this specific compound, this document focuses on foundational principles, predictive models, and a robust experimental protocol. It leverages data from the structurally similar compound, 2,4-dichloro-5-fluoroaniline, as a case study to illustrate these concepts. This guide is intended for researchers, chemists, and pharmaceutical development professionals who require a deep, practical understanding of solubility for applications ranging from reaction chemistry to formulation development.
Introduction: The Critical Role of Solubility
This compound is a halogenated aniline derivative, a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The arrangement of chlorine and fluorine atoms on the aniline ring imparts unique electronic properties and reactivity, making it a valuable intermediate. However, its utility is fundamentally governed by its solubility.
In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences bioavailability, formulation, and purification processes.[1] For process chemists, understanding solubility is paramount for optimizing reaction conditions, controlling crystallization, and ensuring product purity. An organic compound's ability to dissolve in a solvent is dictated by the intricate balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The principle of "like dissolves like" serves as a primary guide, suggesting that substances with similar polarities are more likely to be miscible.[3][4]
This guide addresses the practical need for solubility data on this compound by providing the theoretical and experimental tools necessary to generate and interpret this crucial information.
Part 1: Theoretical Framework for Solubility
The solubility of a solid in a liquid is the extent to which the solid (solute) can dissolve in the liquid (solvent) to form a homogeneous solution at a given temperature and pressure. This process involves overcoming the solute's crystal lattice energy and the solvent's intermolecular forces to establish new, favorable solute-solvent interactions.[5]
Several key factors govern the solubility of an organic compound like this compound:
-
Polarity: The molecular structure of this compound, with its polar amine (-NH₂) group and electronegative halogen atoms (Cl, F), results in a significant dipole moment. Its solubility will be highest in solvents of comparable polarity.[2][6]
-
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen and halogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) can significantly enhance solubility through these strong intermolecular interactions.[2]
-
Physicochemical Properties: The inherent properties of this compound inform its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂FN | [7] |
| Molecular Weight | 180.01 g/mol | [7] |
| Boiling Point | 254.4 ± 35.0 °C | [7] |
| LogP (Octanol-Water Partition Coefficient) | 3.41 | [7] |
| Polar Surface Area (PSA) | 26.02 Ų | [7] |
The high LogP value suggests a preference for lipophilic (non-polar) environments over aqueous ones, predicting low water solubility but higher solubility in many organic solvents.
Part 2: Predictive Modeling with the Kamlet-Taft LSER
While direct experimental data is the gold standard, predictive models can offer valuable insights. The Kamlet-Taft Linear Solvation Energy Relationship (LSER) is a powerful empirical model that correlates a solute's property (like solubility) to the solvatochromic parameters of the solvent.[8][9][10]
The relationship is generally expressed as:
XYZ = XYZ₀ + s(π* + dδ) + aα + bβ
Where:
-
XYZ is the solubility (or other solute property) in a given solvent.
-
XYZ₀ is the property in a reference solvent.
-
π* is the solvent's dipolarity/polarizability.[11]
-
α is the solvent's hydrogen-bond donating (HBD) acidity.[11]
-
β is the solvent's hydrogen-bond accepting (HBA) basicity.[11]
-
δ is a polarizability correction term.
-
s, d, a, and b are solute-dependent coefficients that quantify its sensitivity to each solvent property.
By determining the solubility of this compound in a carefully selected set of diverse solvents and performing a multiple linear regression, one can determine the coefficients (s, a, b) and build a predictive model for its solubility in other solvents.
Logical Relationship of Solubility Factors
The following diagram illustrates the key molecular interactions that the Kamlet-Taft model quantifies to predict solubility.
Caption: Figure 2: Experimental Workflow for Gravimetric Solubility Determination
Step-by-Step Procedure:
-
Preparation: To a series of glass vials, add a measured volume of the chosen solvent (e.g., 10.0 mL). Add an excess amount of this compound to each vial to ensure that a saturated solution is formed, with undissolved solid remaining. An excess is confirmed by visual inspection.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient time to reach equilibrium. A preliminary test should determine the necessary time, but 48-72 hours is typical.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment completely.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 5.0 mL) of the clear supernatant using a volumetric pipette or syringe. To avoid disturbing the sediment, draw the liquid from the upper portion of the solution. Immediately pass the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any suspended microcrystals. This step is critical to prevent overestimation of solubility.
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed, clean, and dry evaporation dish. Record the initial weight of the dish (W_dish).
-
Gently evaporate the solvent under a fume hood or with a slow stream of nitrogen gas at ambient temperature.
-
Once the solvent is evaporated, place the dish in a drying oven at a temperature well below the compound's melting point (e.g., 50-60 °C) until a constant weight is achieved. [12] * Cool the dish in a desiccator to room temperature before each weighing to prevent errors from air buoyancy.
-
Record the final constant weight of the dish plus the dried solute (W_final).
-
Data Calculation:
-
Mass of Solute (m_solute): m_solute = W_final - W_dish
-
Volume of Solvent (V_solvent): This is the volume of the aliquot taken (e.g., 5.0 mL).
-
Solubility (S): Expressed in g/L or mg/mL. S (g/L) = (m_solute [g] / V_solvent [mL]) * 1000
This entire procedure should be performed in triplicate to ensure the reliability and reproducibility of the results.
Part 4: Qualitative Solubility Prediction
Based on the structure of this compound (LogP = 3.41) and general solubility principles, a qualitative prediction can be made:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is expected. The dichlorophenyl ring is lipophilic and will interact favorably with non-polar solvents via van der Waals forces.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good to high solubility is predicted. These solvents have significant dipole moments that can interact with the polar C-Cl, C-F, and C-N bonds of the solute.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. While these solvents can hydrogen bond with the amine group, the large, non-polar halogenated ring may limit overall solubility compared to polar aprotic solvents.
-
Aqueous Solvents (Water): Very low solubility is expected, as confirmed by the high LogP value. The hydrophobic character of the molecule will dominate over the hydrophilic nature of the amine group.
This guide provides the essential theoretical and practical framework for researchers to confidently determine and interpret the solubility of this compound. By combining theoretical prediction with rigorous experimental protocol, scientists can generate the reliable data needed to advance their research and development objectives.
References
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Khan Academy. (n.d.). Solubility of organic compounds.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
- OECD. (1995). Test No. 105: Water Solubility.
- Chemsrc. (n.d.). This compound | CAS#:443-93-6.
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
- Government of Canada. (n.d.). New Substances Notification.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Wikipedia. (n.d.). Solubility.
- Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry. YouTube.
- Al-Mustaqbal University College. (n.d.). Determination of Solubility by Gravimetric Method.
- Royal Society of Chemistry. (n.d.). New linear solvation energy relationships for empirical solvent scales using the Kamlet–Abboud–Taft parameter sets in nematic liquid crystals.
- Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Taft, R.W., Abboud, J.L.M., Kamlet, M.J., & Abraham, M.H. (1985). Linear solvation energy relations. Journal of Solution Chemistry, 14(3).
- IUPAC. (n.d.). Linear solvation energy relationships. The IUPAC Compendium of Chemical Terminology.
- Kamlet, M.J., Abboud, J.L., Abraham, M.H., & Taft, R.W. (1983). Linear Solvation Energy Relationships. 23. A Comprehensive Collection of the Solvatochromic Parameters, π, α, and β, and Some Methods for Simplifying the Generalized Solvatochromic Equation*. The Journal of Organic Chemistry, 48(17), 2877–2887.
- Analytical Chemistry Lab Manual. (n.d.). Experiment No. 1 GRAVIMETRIC ANALYSIS.
- International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review.
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A Technical Guide to the Spectral Analysis of 2,4-Dichloro-3-fluoroaniline
Introduction
2,4-Dichloro-3-fluoroaniline is a halogenated aromatic amine of significant interest to researchers and professionals in drug development and agrochemical synthesis.[1] Its utility as a chemical intermediate necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this molecule. This in-depth guide offers a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the limited availability of direct experimental spectra in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis.
This document is structured to provide not only the spectral data itself but also the underlying scientific rationale for the predicted values and fragmentation patterns. It includes detailed, field-proven protocols for acquiring high-quality spectral data, ensuring that researchers can confidently apply these methodologies in their own laboratories.
Molecular Structure and Predicted Spectroscopic Features
The arrangement of substituents on the aniline ring dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. The two chlorine atoms and one fluorine atom, all being electronegative, exert a significant influence on the aromatic system.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show signals for the two aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the amino group.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| NH₂ | ~3.8 - 4.5 | Broad singlet | - |
| H-5 | ~6.8 - 7.0 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 2-4 Hz, ³J(H-H) ≈ 8-9 Hz |
| H-6 | ~7.1 - 7.3 | Doublet of doublets (dd) | ⁵J(H-F) ≈ 1-2 Hz, ³J(H-H) ≈ 8-9 Hz |
Note: Chemical shifts are referenced to TMS at 0 ppm in a non-polar solvent like CDCl₃. The NH₂ signal's position and broadness are highly dependent on solvent and concentration.
The fluorine atom will couple with the aromatic protons, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the nuclei.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal six distinct signals for the aromatic carbons, with their chemical shifts significantly affected by the attached substituents.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~140 - 145 (d, J(C-F) ≈ 3-5 Hz) |
| C-2 | ~118 - 122 (d, J(C-F) ≈ 15-20 Hz) |
| C-3 | ~150 - 155 (d, J(C-F) ≈ 240-250 Hz) |
| C-4 | ~120 - 125 (d, J(C-F) ≈ 10-15 Hz) |
| C-5 | ~115 - 120 (d, J(C-F) ≈ 3-5 Hz) |
| C-6 | ~128 - 132 (d, J(C-F) ≈ 1-2 Hz) |
Note: 'd' denotes a doublet arising from coupling with the ¹⁹F nucleus.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[2][3] The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the other substituents on the aromatic ring.[4]
Predicted ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F | -120 to -140 | Multiplet |
Note: Chemical shifts are referenced to CFCl₃ at 0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-N, C=C, and C-X (X = Cl, F) bonds.[5]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3500 | N-H asymmetric stretch | Medium |
| 3300 - 3400 | N-H symmetric stretch | Medium |
| 1600 - 1650 | N-H scissoring | Medium-Strong |
| 1500 - 1600 | C=C aromatic ring stretch | Medium-Strong |
| 1250 - 1350 | C-N stretch | Strong |
| 1100 - 1200 | C-F stretch | Strong |
| 700 - 850 | C-Cl stretch | Strong |
The presence of multiple strong absorption bands in the fingerprint region (below 1500 cm⁻¹) is expected due to the various C-X and C-C bond vibrations.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.
Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 179/181/183 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 144/146 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 116 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide. |
The fragmentation of halogenated anilines under electron ionization typically involves the loss of a halogen atom followed by the elimination of HCN from the aromatic ring.[8][9]
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectral data for a solid organic compound like this compound.
NMR Data Acquisition
Caption: Workflow for ATR-FTIR data acquisition.
MS Data Acquisition (EI-GC-MS)
Caption: Workflow for EI-GC-MS data acquisition.
Conclusion
This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for this compound. By combining theoretical principles with data from analogous compounds, a detailed and reliable spectral profile has been constructed. The included experimental protocols offer a standardized approach for researchers to obtain high-quality data. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this important chemical intermediate.
References
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- Deutsch, C. J., & Taylor, J. S. (1989).
- SpectraBase. (n.d.). 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
- Socrates, G. (1980). Infrared Characteristic Group Frequencies. John Wiley & Sons.
- Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
- UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]
- Chemistry LibreTexts. (2023).
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 282. [Link]
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- Abraham, R. J. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
- Li, Y., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 11(15), 2291. [Link]
- ResearchGate. (2025). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix.
- Hardt, J., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(21), 3566–3572. [Link]
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A Technical Guide to the ¹H NMR Spectrum of 2,4-Dichloro-3-fluoroaniline: Prediction, Analysis, and Experimental Protocol
Abstract
This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,4-Dichloro-3-fluoroaniline, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of readily available experimental spectra, this document focuses on a robust, first-principles prediction of the spectrum, grounded in established NMR theory. We will dissect the complex interplay of electronic effects from halogen and amine substituents and elucidate the expected chemical shifts and spin-spin coupling patterns. This guide serves as a valuable resource for researchers, chemists, and quality control professionals, offering not only a detailed spectral interpretation but also a field-proven, step-by-step protocol for experimental data acquisition and analysis.
Introduction: The Structural Significance of this compound
This compound is a polysubstituted aromatic amine whose utility in organic synthesis is defined by the specific placement of its functional groups. The precise confirmation of this substitution pattern is critical for ensuring the purity of downstream products and the validity of research outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton.[1] This guide will build a comprehensive understanding of the ¹H NMR spectrum of the title compound from the ground up, demonstrating how to predict, acquire, and interpret its unique spectral signature.
Theoretical Framework: Decoding Substituent Effects
The ¹H NMR spectrum of this compound is governed by the electronic environment of its two remaining aromatic protons, H-5 and H-6. This environment is a direct consequence of the inductive and resonance effects exerted by the amine (-NH₂), chlorine (-Cl), and fluorine (-F) substituents.
-
The Amino Group (-NH₂): As a powerful electron-donating group (EDG) through resonance, the amino group's lone pair of electrons increases electron density on the aromatic ring, particularly at the ortho and para positions.[2] This increased electron density results in magnetic shielding, causing the corresponding protons to resonate at a higher field (lower ppm).
-
The Halogen Groups (-Cl, -F): Halogens exert a dual influence. They are electronegative and withdraw electron density through the sigma bonds (inductive effect), which deshields nearby protons and shifts their signals to a lower field (higher ppm).[3] Conversely, through resonance, their lone pairs can donate electron density, a shielding effect that is generally weaker than their inductive withdrawal. For halogens, the inductive effect is dominant in influencing proton chemical shifts.[4]
In this compound, the cumulative effect of these substituents creates a distinct electronic landscape for H-5 and H-6, leading to well-differentiated chemical shifts.
Spin-Spin Coupling: The Language of Connectivity
Beyond the chemical shift, the connectivity of atoms is revealed through spin-spin, or J-coupling.[5] This phenomenon, mediated through chemical bonds, splits NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical structural information.[6]
For this molecule, we anticipate two primary types of coupling:
-
Proton-Proton (³JHH) Coupling: The two adjacent aromatic protons, H-5 and H-6, will couple with each other. This is a vicinal, or three-bond coupling, and for ortho protons on a benzene ring, it typically falls in the range of 7–10 Hz.[2]
-
Proton-Fluorine (JHF) Coupling: The fluorine atom at C-3, being a spin-½ nucleus, will also couple with the aromatic protons. The magnitude of H-F coupling depends on the number of intervening bonds:
-
Meta-coupling (⁴JHF): Coupling between F-3 and H-5 (four bonds) is expected to be in the range of 4–8 Hz.
-
Para-coupling (⁵JHF): Coupling between F-3 and H-6 (five bonds) is typically smaller, around 0–3 Hz.
-
Predicted ¹H NMR Spectrum Analysis
Based on the theoretical principles outlined above, we can construct a detailed prediction of the ¹H NMR spectrum. The protons of interest are labeled on the molecular structure below.
Signal Assignment and Interpretation:
-
H-5 Proton: This proton is ortho to a chlorine atom (deshielding) and meta to both the amino group (shielding) and the second chlorine atom (deshielding). It will appear as a doublet of doublets (dd) . The primary splitting will be from the ortho-coupling to H-6 (³JHH ≈ 8 Hz), and the secondary splitting will be from the meta-coupling to the fluorine atom (⁴JHF ≈ 6 Hz).
-
H-6 Proton: This proton is ortho to the amino group (strong shielding) and meta to a chlorine atom (deshielding). It is expected to resonate at a higher field (lower ppm) than H-5. It will also appear as a doublet of doublets (dd) due to ortho-coupling with H-5 (³JHH ≈ 8 Hz) and a smaller para-coupling to the fluorine atom (⁵JHF ≈ 2 Hz).
-
-NH₂ Protons: The two amine protons typically appear as a single, broad peak due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift is highly dependent on solvent and concentration but is often observed between 3.5 and 5.0 ppm for anilines.[7]
Visualization of Coupling Interactions
The following diagram illustrates the key spin-spin coupling relationships that dictate the splitting patterns of the aromatic protons in this compound.
Caption: Spin-spin coupling pathways in this compound.
Summary of Predicted Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound, assuming acquisition in a standard solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | 6.6 - 6.8 | dd | ³JHH ≈ 8.5, ⁵JHF ≈ 2.0 |
| H-5 | 7.0 - 7.2 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 6.5 |
| -NH₂ | 3.8 - 4.5 (broad) | s (br) | N/A |
Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.
Experimental Protocol for Spectrum Acquisition
Adherence to a rigorous and validated protocol is paramount for obtaining high-quality, reproducible NMR data. The following section details the necessary steps from sample preparation to instrument setup.
Workflow for ¹H NMR Data Acquisition
Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Select an appropriate deuterated solvent (e.g., Chloroform-d, DMSO-d₆) that fully dissolves the compound and does not have signals that overlap with the analyte's signals.[10]
-
Dissolve the sample in approximately 0.7 mL of the chosen solvent in a clean vial. The solvent should contain an internal reference standard, typically tetramethylsilane (TMS), for chemical shift calibration.
-
To ensure magnetic field homogeneity, the solution must be free of any solid particles. Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[11]
-
Spectrometer Operation:
-
Insert the NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field during the experiment.[12]
-
Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity, which results in sharp, symmetrical peaks.[12]
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters. For a standard ¹H spectrum, typical parameters on a 400-500 MHz spectrometer are:
-
Pulse Angle: A 30-45° pulse is a good compromise between signal intensity and preventing signal saturation, ensuring accurate integration.[12]
-
Acquisition Time (at): ~4 seconds.
-
Relaxation Delay (d1): 1-2 seconds to allow for nuclear relaxation between pulses.
-
Number of Scans (nt): 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[13]
-
-
Initiate the acquisition to obtain the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons.
-
Conclusion
The ¹H NMR spectrum of this compound is a highly informative fingerprint of its molecular structure. A predictive analysis based on fundamental principles of substituent effects and spin-spin coupling reveals a characteristic pattern of two doublet of doublets in the aromatic region, arising from both H-H and H-F couplings. This in-depth guide provides the theoretical foundation for interpreting this complex spectrum and a robust experimental protocol to ensure the acquisition of high-quality data. By leveraging this information, researchers and scientists can confidently verify the structure and purity of this important chemical intermediate.
References
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- Spin-spin splitting and coupling. (n.d.). Organic Chemistry at CU Boulder.
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- Forgac, M., et al. (2011). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Communications, 47(33), 9432-9434.
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- Acquiring ¹H and ¹³C Spectra. (2018). Royal Society of Chemistry.
- Schaefer, T., & Schneider, W. G. (1960). Ring-proton chemical shifts of some substituted anilines in carbon tetrachloride and trifluoroacetic acid. Canadian Journal of Chemistry, 38(11), 2066-2076.
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An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2,4-Dichloro-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-3-fluoroaniline is a halogenated aromatic amine of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its nuanced structure, featuring a trifunctional substitution pattern on the aniline ring, presents a compelling case for detailed spectroscopic analysis. For researchers in drug development and synthetic chemistry, a comprehensive understanding of its molecular architecture is paramount for predicting reactivity, metabolic pathways, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool for the unambiguous structural elucidation of such molecules.
This technical guide provides an in-depth analysis of the 13C NMR spectrum of this compound. In the absence of readily available experimental data, this guide leverages high-quality predicted chemical shifts, corroborated by empirical data from analogous compounds, to offer a robust interpretation of its spectral features. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of this and related compounds.
Predicted 13C NMR Chemical Shifts
The 13C NMR chemical shifts for this compound were predicted using advanced computational algorithms. The predicted values, presented in Table 1, provide a quantitative basis for the structural assignment of each carbon atom in the aromatic ring.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 141.2 |
| C2 | 119.5 |
| C3 | 155.0 (d, ¹JCF = 250 Hz) |
| C4 | 120.8 |
| C5 | 129.5 |
| C6 | 116.3 |
Table 1: Predicted 13C NMR chemical shifts for this compound.
Spectral Interpretation and Rationale
The interpretation of the 13C NMR spectrum of this compound is governed by the cumulative electronic effects of the amino (-NH₂), chloro (-Cl), and fluoro (-F) substituents on the benzene ring.
C1 (141.2 ppm): This carbon, directly bonded to the electron-donating amino group, is expected to be shielded. However, its downfield shift can be attributed to the combined deshielding effects of the ortho- and para-chlorine and fluorine substituents.
C2 (119.5 ppm): Situated ortho to the amino group and meta to the fluorine, this carbon experiences a moderate shielding effect. The electron-donating nature of the amino group is the dominant influence on its chemical shift.
C3 (155.0 ppm): The carbon atom directly attached to the highly electronegative fluorine atom exhibits the most downfield shift. Furthermore, this signal is predicted to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, a characteristic feature of fluorinated aromatic compounds.
C4 (120.8 ppm): This carbon is bonded to a chlorine atom and is positioned para to the amino group. The interplay between the electron-withdrawing nature of the chlorine and the electron-donating resonance effect of the amino group results in its observed chemical shift.
C5 (129.5 ppm): Located meta to the amino group and ortho to a chlorine atom, this carbon is less influenced by the amino group's resonance effect and is primarily deshielded by the adjacent chlorine.
C6 (116.3 ppm): This carbon, ortho to the amino group and meta to the chlorine at C4, is significantly shielded by the strong electron-donating amino group, resulting in the most upfield signal in the aromatic region.
The following Graphviz diagram illustrates the structure of this compound and the predicted chemical shifts, providing a clear visual representation of the substituent effects.
Caption: Molecular structure of this compound with predicted 13C NMR chemical shifts.
Experimental Protocol for 13C NMR Acquisition
For researchers seeking to acquire experimental 13C NMR data for this compound or related solid-state aniline derivatives, the following protocol provides a standardized methodology.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Ensure complete dissolution, using gentle agitation or sonication if necessary.
2. Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Nucleus: ¹³C
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: A minimum of 1024 scans is recommended to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Spectral Width (sw): A spectral width of at least 250 ppm is recommended to encompass all carbon signals.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS).
The logical workflow for the characterization of a synthesized aniline derivative is depicted in the following diagram.
Caption: Experimental workflow for the characterization of a synthesized aniline derivative.
Conclusion
This technical guide provides a detailed and authoritative overview of the 13C NMR chemical shifts of this compound. By integrating predicted data with established principles of NMR spectroscopy and substituent effects, this document offers valuable insights for researchers in the fields of synthetic chemistry and drug development. The provided experimental protocol serves as a practical resource for the acquisition of high-quality NMR data for this and structurally related compounds.
References
- NMRDB. (n.d.). Predict 13C carbon NMR spectra.
- Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift.
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
FTIR spectrum analysis of 2,4-Dichloro-3-fluoroaniline
An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum Analysis of 2,4-Dichloro-3-fluoroaniline
Authored by: A Senior Application Scientist
Preamble: The Analytical Imperative for this compound
In the landscape of pharmaceutical development and fine chemical synthesis, the structural elucidation of substituted aromatic amines is a critical checkpoint. This compound, a polysubstituted aniline, presents a unique analytical challenge due to the overlapping spectral influences of its amine, chloro, and fluoro functionalities on an aromatic framework. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a primary, non-destructive technique for its qualitative analysis. It provides an unambiguous vibrational "fingerprint," confirming the presence of key functional groups and offering insights into the molecule's substitution pattern.
This guide moves beyond a simple recitation of spectral data. It is designed to provide researchers and drug development professionals with the scientific rationale behind the spectral interpretation, the causality driving experimental choices, and the robust protocols necessary for generating high-fidelity, reproducible data.
Section 1: The Molecular Structure and Its Vibrational Logic
Understanding the FTIR spectrum begins with the molecule itself. This compound (C₆H₄Cl₂FN) is an aromatic amine where the benzene ring is substituted with two chlorine atoms, one fluorine atom, and an amino group (-NH₂). Each of these components contributes distinct vibrational modes—stretching and bending—that absorb infrared radiation at characteristic frequencies.
The positions of these substituents are paramount. The electron-donating amino group and the electron-withdrawing halogens create a complex electronic environment that influences bond strengths and, consequently, their vibrational frequencies. Our analysis will not only identify the presence of these bonds but also infer the effects of their intramolecular interactions.
Caption: Molecular structure of this compound.
Section 2: Experimental Protocol: Ensuring Spectral Fidelity
The quality of an FTIR spectrum is inextricably linked to the sample preparation and instrument parameters. A flawed protocol can introduce artifacts, obscure important peaks, or produce non-reproducible results. The following protocols are designed as self-validating systems.
Primary Technique: Potassium Bromide (KBr) Pellet Method
This traditional method is ideal for achieving high-resolution spectra of solid samples. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize scattering and produce a clear pellet for transmission analysis.[1][2]
Step-by-Step Protocol:
-
Material Preparation: Gently heat analytical grade KBr powder in an oven at ~100 °C for 2-4 hours to eliminate adsorbed water, which shows a strong, broad absorption in the IR spectrum.[1] Store the dried KBr in a desiccator.
-
Grinding & Mixing: In an agate mortar and pestle, place approximately 1-2 mg of the this compound sample. Add ~100-200 mg of the dried KBr.
-
Homogenization: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. Inadequate grinding is a primary cause of poor-quality spectra due to light scattering (the Christiansen effect).[1]
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for about 2 minutes.[3]
-
Inspection: Carefully remove the die and extract the pellet. A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, excessive sample concentration, or moisture.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Alternative Technique: Attenuated Total Reflectance (ATR)
ATR-FTIR is a modern, rapid alternative that requires minimal to no sample preparation, making it highly efficient for routine analysis.[2][4]
Step-by-Step Protocol:
-
Crystal Cleaning: Before analysis, clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Run a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. Good contact is critical for a strong signal.
-
Analysis: Acquire the spectrum. After analysis, clean the crystal surface thoroughly.
Instrument Parameters
-
Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹ (sufficient for most qualitative analyses).
-
Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Atmospheric Compensation: Use software algorithms to subtract spectral contributions from atmospheric water and CO₂.
Caption: A generalized workflow for FTIR spectrum acquisition and analysis.
Section 3: In-Depth Spectral Analysis & Interpretation
The FTIR spectrum is best analyzed by dividing it into two main areas: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[5]
Functional Group Region (4000–1500 cm⁻¹)
This region is dominated by stretching vibrations of key functional groups.
-
N-H Stretching (3500–3300 cm⁻¹): As a primary aromatic amine, this compound will exhibit two distinct bands in this region.[6]
-
Asymmetric Stretch (νₐₛ): Expected near 3450-3500 cm⁻¹.
-
Symmetric Stretch (νₛ): Expected near 3350-3400 cm⁻¹. The presence of two peaks is definitive proof of the -NH₂ group. These peaks are typically sharp to medium in broadness. The extent of intermolecular hydrogen bonding can influence their position and shape; however, in solid-state spectra of amines, they are often sharper than the broad O-H bands seen in alcohols.[7]
-
-
Aromatic C-H Stretching (3100–3000 cm⁻¹): The stretching vibrations of the C-H bonds on the aromatic ring typically appear as multiple weak to medium sharp bands just above 3000 cm⁻¹.[8][9] Their presence confirms the aromatic nature of the compound.
-
Overtone & Combination Bands (2000–1650 cm⁻¹): Aromatic compounds display a characteristic pattern of weak bands in this region. The specific pattern of these "overtone" bands can sometimes be used to deduce the ring's substitution pattern.[8][10] For a tetra-substituted ring like this, the pattern can be complex but its presence is a hallmark of the aromatic system.
-
N-H Bending (Scissoring) (1650–1580 cm⁻¹): The in-plane bending vibration of the -NH₂ group appears as a medium to strong band in this range.[11] This absorption often overlaps with the C=C ring stretching bands.
-
Aromatic C=C Ring Stretching (1620–1450 cm⁻¹): The benzene ring itself gives rise to several characteristic stretching vibrations. Typically, two or three bands are observed in this region. Common absorptions are found near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[8][9] The substitution pattern and the electronic effects of the substituents will modulate the exact position and intensity of these peaks.
Fingerprint Region (<1500 cm⁻¹)
This region is rich with complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.[9]
-
C-F Stretching (1350–1150 cm⁻¹): The C-F bond gives rise to a strong absorption band. For aromatic fluorides, this stretch is typically found in the 1270-1100 cm⁻¹ range.[12] This is one of the most intense and diagnostically important peaks in the fingerprint region for this molecule.
-
C-N Stretching (1350–1250 cm⁻¹): The stretching vibration of the aromatic carbon to nitrogen bond appears in this region. It is typically a medium to strong intensity band.
-
Aromatic C-H Bending (Out-of-Plane) (900–675 cm⁻¹): The out-of-plane ("oop") C-H bending vibrations are highly sensitive to the substitution pattern of the aromatic ring.[8] With only two adjacent hydrogens on the ring, a strong absorption band is expected in the 850-800 cm⁻¹ region.
-
C-Cl Stretching (850–550 cm⁻¹): The C-Cl stretching vibrations for aromatic chlorides are found at lower frequencies due to the higher mass of the chlorine atom compared to fluorine.[13] These bands are typically of medium to strong intensity and are expected to appear in the 850-550 cm⁻¹ range.[10] The presence of two chlorine atoms may result in multiple or broadened absorptions in this area.
Section 4: Summary of Expected Vibrational Frequencies
The following table synthesizes the expected FTIR absorption bands for this compound, providing a quick reference for spectral analysis.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Rationale & Notes |
| 3500–3450 | Medium, Sharp | Asymmetric N-H Stretch (νₐₛ) | Confirms primary amine (-NH₂) functionality.[6] |
| 3400–3350 | Medium, Sharp | Symmetric N-H Stretch (νₛ) | Paired with the asymmetric stretch.[6] |
| 3100–3000 | Weak to Medium | Aromatic C-H Stretch | Indicates the presence of C-H bonds on the benzene ring.[8] |
| 1650–1580 | Medium to Strong | N-H Bend (Scissoring) | Often overlaps with C=C ring stretches.[11] |
| 1620–1450 | Medium to Strong | Aromatic C=C Ring Stretch | Multiple bands are expected, confirming the aromatic core.[9] |
| 1350–1250 | Medium to Strong | Aromatic C-N Stretch | Vibration of the bond connecting the amine to the ring. |
| 1270–1100 | Strong | Aromatic C-F Stretch | A key, high-intensity peak characteristic of the C-F bond.[12] |
| 900–800 | Strong | Aromatic C-H Out-of-Plane Bend | The position is highly indicative of the ring substitution pattern.[8] |
| 850–550 | Medium to Strong | Aromatic C-Cl Stretch | Appears at lower wavenumbers due to the mass of chlorine.[10][13] |
Conclusion
The FTIR spectrum of this compound is a rich tapestry of vibrational information. A systematic analysis, grounded in the principles of molecular vibration and executed with robust experimental technique, allows for its definitive identification. The key diagnostic markers are the dual N-H stretching bands (3500-3300 cm⁻¹), the strong C-F stretch (around 1200 cm⁻¹), and the lower-frequency C-Cl absorptions (<850 cm⁻¹), all framed by the characteristic absorptions of the tetra-substituted aromatic ring. This guide provides the foundational knowledge and practical protocols for researchers to confidently employ FTIR spectroscopy in the structural verification of this and similar complex molecules.
References
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- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- University of Jaffna. (n.d.). The features of IR spectrum.
- PubChem. (n.d.). 2,4-dichloro-N-fluoroaniline. National Center for Biotechnology Information.
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dichloro-3-fluoroaniline
This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) behavior of 2,4-dichloro-3-fluoroaniline. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the characteristic fragmentation pathways of this halogenated aromatic amine, offering a foundational understanding for its identification and characterization. The principles and methodologies described herein are grounded in established mass spectrometry fundamentals and comparative analysis with structurally related compounds.
Introduction: The Significance of this compound
This compound is a halogenated aromatic amine with the molecular formula C₆H₄Cl₂FN and a molecular weight of approximately 180.01 g/mol .[1][2] Its structural complexity, featuring two chlorine atoms, a fluorine atom, and an amino group on a benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3] Accurate analytical characterization is paramount for quality control, metabolite identification, and environmental monitoring. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a primary tool for this purpose due to its high sensitivity and specificity. Understanding the fragmentation pattern under electron ionization is critical for unambiguous identification.
Electron Ionization Mass Spectrometry (EI-MS): A Hard Ionization Technique
Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[4][5] This high energy (typically 70 eV) leads to the formation of a molecular ion (M⁺˙) that is often unstable and undergoes extensive fragmentation.[4] While this can sometimes prevent the observation of a prominent molecular ion peak, the resulting fragment ions provide a detailed "fingerprint" of the molecule's structure.[5] For halogenated compounds, the isotopic patterns of chlorine and bromine are particularly informative.
Predicted Mass Spectrum and Fragmentation Pathways of this compound
While a publicly available, verified mass spectrum for this compound is not readily found in common databases, we can predict its fragmentation behavior based on the known fragmentation of similar halogenated anilines and aromatic compounds.
The Molecular Ion (M⁺˙)
The molecular ion of this compound is expected to be observed. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be a key identifying feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion region will exhibit three peaks:
-
M⁺˙: at m/z 179 (containing two ³⁵Cl isotopes)
-
[M+2]⁺˙: at m/z 181 (containing one ³⁵Cl and one ³⁷Cl isotope)
-
[M+4]⁺˙: at m/z 183 (containing two ³⁷Cl isotopes)
The theoretical relative intensity ratio of these peaks will be approximately 9:6:1, a hallmark of a dichloro-substituted compound.
Primary Fragmentation Pathways
The fragmentation of the this compound molecular ion is primarily driven by the presence of the halogen and amine functional groups. The following pathways are proposed as the most probable fragmentation routes:
A common initial fragmentation step for chlorinated aromatic compounds is the homolytic cleavage of a C-Cl bond to release a chlorine radical. This is often a dominant fragmentation pathway.
-
M⁺˙ (m/z 179/181/183) → [M-Cl]⁺ (m/z 144/146) + •Cl
The resulting [M-Cl]⁺ ion will still exhibit the isotopic signature of a single chlorine atom, with peaks at m/z 144 and 146 in a roughly 3:1 ratio.
Anilines are known to undergo fragmentation involving the amino group, often leading to the expulsion of a neutral molecule of hydrogen cyanide (HCN). This typically involves rearrangement of the aromatic ring.
-
[M-Cl]⁺ (m/z 144/146) → [M-Cl-HCN]⁺ (m/z 117/119) + HCN
This subsequent fragmentation of the [M-Cl]⁺ ion would lead to a fragment ion cluster at m/z 117 and 119.
The C-F bond is generally stronger than the C-Cl bond, making the loss of a fluorine radical less favorable as an initial step. However, it can occur. Additionally, the elimination of a neutral hydrogen fluoride (HF) molecule is a possible fragmentation route for fluorinated compounds.
-
M⁺˙ (m/z 179/181/183) → [M-F]⁺ (m/z 160/162/164) + •F
-
M⁺˙ (m/z 179/181/183) → [M-HF]⁺˙ (m/z 159/161/163) + HF
The loss of HF is often observed in the mass spectra of fluorinated aromatic compounds.
Data Summary Table
| Ion | m/z (most abundant isotope) | Proposed Identity | Notes |
| M⁺˙ | 179 | Molecular Ion | Exhibits a characteristic isotopic cluster for two chlorine atoms (m/z 179, 181, 183). |
| [M-Cl]⁺ | 144 | Loss of a Chlorine Radical | Isotopic peak at m/z 146. |
| [M-Cl-HCN]⁺ | 117 | Subsequent loss of HCN | Isotopic peak at m/z 119. |
| [M-F]⁺ | 160 | Loss of a Fluorine Radical | Isotopic peaks at m/z 162 and 164. |
| [M-HF]⁺˙ | 159 | Loss of Hydrogen Fluoride | Isotopic peaks at m/z 161 and 163. |
Visualization of Proposed Fragmentation
Caption: Proposed primary fragmentation pathways of this compound in EI-MS.
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for the analysis of this compound using gas chromatography-mass spectrometry with an electron ionization source. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards at appropriate concentrations (e.g., 1-100 µg/mL).
-
Sample Extraction (if necessary): For complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: A non-polar or semi-polar capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes
Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.
-
Fragmentation Analysis: Analyze the mass spectrum to identify the molecular ion cluster and the key fragment ions as predicted in Section 3.
-
Library Matching: Compare the acquired spectrum against commercial or in-house mass spectral libraries for confirmation.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound under electron ionization is predicted to be characterized by a distinct molecular ion cluster and several key fragmentation pathways. The initial loss of a chlorine radical is anticipated to be a major fragmentation event, followed by the subsequent elimination of hydrogen cyanide. The loss of fluorine-containing species (•F or HF) also represents plausible fragmentation routes. The detailed experimental protocol provided in this guide offers a robust starting point for the reliable analysis of this compound. A thorough understanding of these fragmentation patterns is essential for the accurate identification and characterization of this compound in various scientific and industrial applications.
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Introduction: Understanding the Molecule and Its Risks
An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-3-fluoroaniline
This compound (CAS No. 443-93-6) is a halogenated aniline derivative that serves as a critical intermediate in the synthesis of complex molecules.[1] Its unique structure, featuring chlorine and fluorine substituents, makes it a valuable building block in the development of novel agrochemicals, such as herbicides and insecticides, as well as specialty chemicals and pharmaceuticals.[1] The reactivity that makes this compound useful in organic synthesis also imparts a significant hazard profile that demands a thorough understanding and rigorous adherence to safety protocols.[1]
This guide is designed for researchers, scientists, and drug development professionals who handle this compound. It moves beyond a simple recitation of Safety Data Sheet (SDS) sections to provide a practical, in-depth understanding of the hazards and the rationale behind the necessary safety procedures. The information herein is synthesized from available data for the target molecule and closely related dichloroaniline compounds to provide a comprehensive safety framework. However, users must always consult the specific SDS provided by their chemical supplier before commencing any work.
Chapter 1: Core Hazard Profile and Risk Assessment
The primary directive when working with any chemical is to first understand its intrinsic hazards. For halogenated anilines, the risks are significant and multifaceted, primarily centering on high acute toxicity. A systematic risk assessment is not merely a procedural formality but a critical scientific step to ensure the safety of personnel and the integrity of the research.
Based on data from related dichloroaniline compounds, this compound is expected to be classified as highly toxic.[2][3] The Globally Harmonized System (GHS) classifications for analogous chemicals provide a clear warning of the potential dangers.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[2] |
| Hazardous to the Aquatic Environment | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2][3] |
The causality behind these classifications is rooted in the molecule's ability to be absorbed into the body, where it can interfere with critical biological processes. Aromatic amines, in general, are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis (blue discoloration of the skin), dizziness, and headache, with onset potentially delayed for hours after exposure.
Caption: Hazard Assessment Workflow for Chemical Handling.
Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount and is achieved through a hierarchy of controls. The most effective measures involve engineering solutions that isolate the researcher from the hazard.
Engineering Controls: All weighing, handling, and reaction setup involving this compound, whether in solid or solution form, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of fine dust particles or vapors.[5] An eyewash station and safety shower must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully to provide a sufficient barrier against the specific chemical hazards.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Chemical safety goggles or a full-face shield.[5] | Protects against splashes and airborne dust. Standard safety glasses are insufficient. Must meet EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][6] |
| Hand | Nitrile gloves (minimum).[2] | Provides a barrier against dermal absorption. Gloves must be inspected before use and changed immediately if contaminated. Proper removal technique is critical to avoid self-contamination.[7] |
| Body | Chemical-resistant lab coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory | Not required if work is performed in a fume hood. | If there is a risk of aerosol generation outside of a fume hood or during a large spill cleanup, a NIOSH/MSHA or EN 149 approved respirator with particulate filters is necessary.[3][8] |
Caption: Task-Based PPE Selection Decision Tree.
Chapter 3: Laboratory Protocols for Safe Handling and Storage
Adherence to standardized protocols minimizes the risk of accidental exposure. The following steps should be integrated into all standard operating procedures (SOPs) involving this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as detailed in Chapter 2.
-
Weighing: Weigh the solid material directly within the fume hood. Use a disposable weigh boat to prevent cross-contamination of balances. Handle the container with care to avoid generating dust.[5]
-
Transfer: If transferring the solid to a reaction vessel, do so carefully and slowly. If making a solution, add the solvent to the vessel containing the aniline slowly to avoid splashing.
-
Post-Handling: Tightly close the primary container.[2] Decontaminate the spatula and any other equipment used. Wipe down the work surface inside the fume hood.
-
Glove Removal: Remove gloves using the proper technique (glove-in-glove) and dispose of them in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[2] Do not eat, drink, or smoke in the work area.[9]
Storage and Incompatibility: Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[2] The container must be kept tightly closed to prevent exposure to moisture.[2] Store in a locked cabinet or an area accessible only to authorized personnel.
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][9] Contact with these substances can lead to violent reactions.
Chapter 4: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is critical. All personnel must be familiar with these procedures before beginning work.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[2] Call a poison control center or doctor immediately for treatment advice.[3]
Spill Response Protocol:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not ventilate in a way that spreads the contaminant to other labs.
-
Contain: Prevent further spread of the spill. For a solid, carefully sweep it up without creating dust.[10] For a liquid, cover with an inert absorbent material (e.g., sand, vermiculite).[8]
-
Collect: Wearing appropriate PPE (including respiratory protection if necessary), carefully collect the contained material and place it into a sealed, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor and the institution's environmental health and safety office.
Caption: First Aid Response for Exposure Incidents.
Chapter 5: Physicochemical and Toxicological Data
Understanding the physical and toxicological properties of a chemical provides the scientific basis for the handling and safety procedures outlined.
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 443-93-6 | [1][11][12] |
| Molecular Formula | C₆H₄Cl₂FN | [1][11][13] |
| Molecular Weight | 180.01 g/mol | [1][11] |
| Boiling Point | 254.4 ± 35.0 °C at 760 mmHg | [11] |
| Flash Point | 107.6 ± 25.9 °C | [11] |
| Density | 1.5 ± 0.1 g/cm³ | [11] |
| Water Solubility | Slightly soluble |[4] |
Chapter 6: Disposal Considerations
Due to its high toxicity and environmental hazards, this compound and any materials contaminated with it must be disposed of as hazardous waste.[2]
-
Waste Collection: Collect all waste (excess reagent, contaminated gloves, weigh boats, absorbent material) in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[5] All waste must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][15]
Conclusion
This compound is a valuable research chemical whose utility is matched by its significant hazard profile. For the trained researcher, these hazards are entirely manageable through a combination of knowledge, proper engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols. By understanding the causality behind the safety requirements—from the molecule's toxic mechanisms to its physical properties—scientists can create a secure environment that fosters both innovation and well-being. Always prioritize safety, and when in doubt, consult the manufacturer's Safety Data Sheet and your institution's safety professionals.
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safe handling and storage of 2,4-Dichloro-3-fluoroaniline
An In-Depth Technical Guide to the Safe Handling and Storage of 2,4-Dichloro-3-fluoroaniline
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No. 443-93-6), a halogenated aniline intermediate crucial in the synthesis of agrochemicals and pharmaceuticals.[1][2] Given its toxicological profile, a thorough understanding and implementation of safety protocols are paramount for protecting researchers, scientists, and drug development professionals. This document moves beyond mere procedural lists to explain the causality behind each safety recommendation, fostering a culture of intrinsic safety within the laboratory.
A foundational understanding of a chemical's properties is the first step in a robust risk assessment. These characteristics influence its behavior under various laboratory conditions, affecting potential exposure routes and storage requirements.
| Property | Value | Source |
| CAS Number | 443-93-6 | [3][4] |
| Molecular Formula | C₆H₄Cl₂FN | [3][5] |
| Molecular Weight | 180.01 g/mol | [1][3][5][6] |
| Boiling Point | 254.4 ± 35.0 °C at 760 mmHg | [3] |
| Flash Point | 107.6 ± 25.9 °C | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Water Solubility | Slightly soluble / Insoluble | [7][8] |
| LogP (Octanol/Water Partition Coefficient) | 3.41 | [3] |
The high boiling point and flash point indicate that this compound is not highly volatile or flammable at ambient temperatures. However, its low water solubility and high LogP value suggest it is lipophilic, indicating a potential for absorption through the skin and bioaccumulation.[3][7][8]
Hazard Identification and Toxicological Summary
This compound and related dichloroanilines are classified as hazardous substances.[9][10][11] The primary hazards are associated with acute toxicity via oral, dermal, and inhalation routes.[9][12]
GHS Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.[9][10][12]
-
Skin Corrosion/Irritation: Causes skin irritation.[7]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[9][11] The primary target organs for dichloroanilines are the blood and hematopoietic system, with exposure potentially leading to the formation of methemoglobin, causing cyanosis (a bluish discoloration of the skin).[10][13]
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[9][11]
The toxicity of this class of compounds necessitates a risk management strategy that minimizes all potential routes of exposure. The causality is clear: the chemical's ability to be absorbed through the skin and its systemic toxicity mean that engineering controls and personal protective equipment are not merely suggestions, but critical barriers to preventing harm.
A Risk-Based Approach: The Hierarchy of Controls
Effective safety management prioritizes the most reliable control measures. The hierarchy of controls is a fundamental concept in industrial hygiene that provides a systematic approach to minimizing exposure. This framework should guide all procedural development.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For this compound, elimination or substitution is often not feasible in a research or development context. Therefore, the focus must be on robust Engineering Controls , supplemented by stringent Administrative Controls and diligent use of Personal Protective Equipment (PPE) .
Engineering Controls and Personal Protective Equipment (PPE)
4.1. Engineering Controls These controls are designed to remove the hazard at the source, before it can contact the worker. They are the most effective and reliable line of defense.
-
Ventilation: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[12][14] The facility should have adequate general ventilation, and safety showers and eyewash stations must be readily accessible and located close to the workstation.[14][15][16]
-
Containment: For procedures with a higher risk of aerosolization, consider using a glove box.
4.2. Personal Protective Equipment (PPE) PPE is the last line of defense and must be used in conjunction with engineering controls.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12][16][17]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves tested according to EN 374, such as nitrile gloves.[9][12] Given the compound's dermal toxicity, it is crucial to check the glove manufacturer's breakthrough time data. Double-gloving may be appropriate for large quantities or extended handling periods.
-
Protective Clothing: A lab coat is mandatory. For tasks with a higher potential for splashes, such as large-scale transfers, chemical-resistant aprons or suits (EN 14605 or EN 13034) should be worn.[9][12]
-
-
Respiratory Protection: If engineering controls fail or during certain high-risk or emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors and particulates is required.[14][17]
Standard Operating Procedures for Safe Handling
Adherence to a detailed, step-by-step protocol is essential for minimizing risk during routine laboratory operations.
Protocol for Weighing and Preparing a Solution:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the fume hood.
-
Don PPE: Put on all required PPE as detailed in Section 4.2.
-
Weighing:
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the solid this compound from its storage container to the weigh boat using a clean spatula. Avoid generating dust.
-
Securely close the primary storage container immediately after dispensing.
-
-
Transfer:
-
Carefully add the weighed solid to the destination flask.
-
Use a small amount of the intended solvent to rinse the weigh boat, ensuring a quantitative transfer.
-
-
Dissolution: Add the remaining solvent to the flask and mix as required (e.g., stir bar, gentle swirling). Keep the container closed as much as possible during this process.
-
Cleanup:
-
Dispose of the used weigh boat, spatula tip (if disposable), and any contaminated wipes into a designated solid hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid self-contamination (gloves first), and wash hands thoroughly with soap and water.[9]
-
Safe Storage Guidelines
Proper storage is critical to maintaining chemical integrity and preventing accidental release or reaction.
-
Containers: Store in a tightly closed, properly labeled container.[7][9][18]
-
Location: Keep in a dry, cool, and well-ventilated place.[7][18] The storage area should be a locked cabinet or a secure area accessible only to authorized personnel.[10][14]
-
Segregation: Store away from incompatible materials. These include:
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[14][17] Protect from direct sunlight and moisture.[9]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be trained on these procedures.
7.1. Personnel Exposure
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[7][15] Seek immediate medical attention.[11]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][15] Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][9] If breathing is difficult or stops, provide artificial respiration or oxygen.[7] Call a poison center or doctor immediately.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][18] Never give anything by mouth to an unconscious person.[18] Call a poison center or doctor immediately.[9][10][11]
7.2. Spills and Leaks The appropriate response depends on the scale of the spill.
Caption: Decision workflow for responding to a chemical spill.
For any spill, ensure adequate ventilation and avoid breathing vapors or dust.[18] Prevent the spilled material from entering drains or waterways.[10][11][12]
7.3. Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[12][14][15] Do not use a heavy water stream, as it may spread the material.[9]
-
Hazards: In case of fire, toxic and corrosive gases may be released, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen fluoride (HF), and hydrogen chloride (HCl).[12][14][19]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[14][15]
Waste Disposal
Chemical waste must be managed according to local, state, and federal regulations.
-
Containers: Collect waste this compound and contaminated materials (e.g., gloves, wipes, absorbent) in a suitable, closed, and properly labeled container.[7][14]
-
Disposal Method: Do not empty into drains.[12][20] Disposal must be handled by a licensed professional waste disposal service.[21] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[21]
-
Contaminated Packaging: Empty containers should be triple-rinsed and disposed of as hazardous waste or reconditioned by a licensed service.[18]
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- Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline.
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An In-depth Technical Guide to the Toxicology of 2,4-Dichloro-3-fluoroaniline
A Senior Application Scientist's Perspective on Hazard Evaluation in the Absence of Direct Data
Section 1: Introduction and Physicochemical Profile
2,4-Dichloro-3-fluoroaniline is a halogenated aromatic amine.[1] Such compounds are primarily used as intermediates in the synthesis of agrochemicals, particularly herbicides, and in the development of specialty chemicals and pharmaceuticals.[1][2] The presence of chlorine and fluorine atoms on the aniline ring enhances the stability and biological activity of the final products.[1] A clear understanding of its toxicological profile is therefore essential for ensuring the safety of researchers and manufacturing professionals.
1.1 Physicochemical Properties
A substance's physical and chemical properties are fundamental to understanding its toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| CAS Number | 443-93-6 | [1][3][4] |
| Molecular Formula | C₆H₄Cl₂FN | [1][3] |
| Molecular Weight | 180.01 g/mol | [1][3] |
| Boiling Point | 254.4 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Flash Point | 107.6 ± 25.9 °C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 3.41 | [3] |
The high LogP value suggests that this compound is lipophilic and has the potential for bioaccumulation. Its relatively low vapor pressure indicates that at room temperature, inhalation exposure to the vapor may be low, but exposure to dusts or aerosols is a more significant concern.
Section 2: The Toxicological Landscape of Halogenated Anilines
The toxicity of aniline and its derivatives is a well-studied area. The primary toxic effect of many anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This leads to cyanosis, fatigue, and in severe cases, can be fatal.[5][6]
The metabolic activation of the amino group is a critical step in the toxicity of aromatic amines. N-hydroxylation, followed by the formation of highly reactive nitrenium ions, is a key mechanism for their genotoxic and carcinogenic effects. The position and nature of halogen substituents on the aromatic ring can significantly influence the rate and site of metabolism, and thus, the overall toxicity.
Experimental Workflow: General Approach to In Vitro Genotoxicity Testing
The evaluation of genotoxicity is a cornerstone of toxicological assessment. A standard battery of in vitro tests is typically employed to assess the potential of a chemical to induce genetic mutations or chromosomal damage.
Caption: Standard in vitro genotoxicity testing workflow.
Section 3: Toxicological Profile by Endpoint (Read-Across Approach)
3.1 Acute Toxicity
Based on data from various dichloroaniline isomers, this compound is expected to be toxic if swallowed, in contact with skin, or if inhaled.[5][7][8]
| Endpoint | Read-Across Data (Isomer) | Classification | Source |
| Oral LD50 (Rat) | 545 mg/kg (3,4-DCA) | Toxic if swallowed | [7] |
| Dermal LD50 (Rabbit) | <1000 mg/kg (DCAs) | Toxic in contact with skin | [5] |
| Inhalation | Clinical signs in humans include cyanosis, dizziness, and nausea. | Toxic if inhaled | [5][6] |
The primary mechanism of acute toxicity for dichloroanilines is the induction of methemoglobinemia.[5] Clinical signs of exposure include cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, and weakness.[5]
3.2 Skin and Eye Irritation
Data on dichloroaniline isomers suggest that this compound is likely to be a skin and eye irritant.[7] Some isomers, like 3,4-dichloroaniline, are classified as causing serious eye damage.[7] Furthermore, many aniline derivatives are known skin sensitizers, meaning they can cause an allergic skin reaction upon repeated contact.[7]
3.3 Genotoxicity
Genotoxicity is a general property of many aniline derivatives.[9] Metabolic activation to reactive intermediates that can bind to DNA is a common mechanism. While direct data for this compound is unavailable, studies on other anilines provide insight:
-
Ames Test: Many aniline derivatives are mutagenic in the Salmonella/microsome assay, particularly with metabolic activation.[9] However, the predictive value of this in vitro test for aromatic amines can be limited.[9]
-
In Vivo Studies: Genotoxicity seems to be a general property of aniline derivatives and is not greatly influenced by substitution at both ortho positions.[9]
Given the structural alerts, it is prudent to assume that this compound has the potential to be genotoxic.
3.4 Carcinogenicity
The carcinogenic potential of this compound has not been evaluated. However, aniline itself is classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A). The primary target organ for aniline-induced carcinogenicity in rats is the spleen.[10] This is thought to be a secondary effect resulting from chronic red blood cell damage and the subsequent overload of the spleen with breakdown products. A genotoxic mode of action cannot be completely ruled out. Given these findings for the parent compound, there is a concern for the carcinogenic potential of its halogenated derivatives.
3.5 Reproductive and Developmental Toxicity
There is a lack of specific data on the reproductive and developmental toxicity of this compound. Studies on 3,4-dichloroaniline have shown reproductive toxicity in aquatic organisms, including reduced fecundity and gonad tissue alterations.[11] In mammals, 3,4-dichloroaniline has been shown to have the potential to produce reproductive toxicity. Given these findings, there is a potential for this compound to pose a risk to reproduction and development.
Section 4: Metabolism and Toxicokinetics
The metabolism of chloroanilines has been studied in various species. Key metabolic pathways include:
-
N-acetylation: This is often a detoxification pathway.[6][12]
-
Ring Hydroxylation: Hydroxylation of the aromatic ring, often ortho to the amino group, is a major route of metabolism.[13]
-
Conjugation: The hydroxylated metabolites are typically conjugated with sulfate or glucuronic acid to facilitate excretion.[12][13]
The formation of reactive metabolites, such as N-hydroxy-arylamines, is the basis for the hematotoxic and genotoxic effects of these compounds.
Caption: Proposed metabolic pathway for this compound.
Section 5: Conclusion and Recommendations
While specific toxicological data for this compound is scarce, a read-across analysis from structurally related dichloroanilines and the parent compound, aniline, provides a strong basis for a precautionary approach.
Key Hazard Concerns:
-
Acute Toxicity: Likely to be toxic via oral, dermal, and inhalation routes, with methemoglobinemia being the primary concern.
-
Irritation and Sensitization: Expected to be a skin and eye irritant and a potential skin sensitizer.
-
Genotoxicity and Carcinogenicity: High suspicion of genotoxicity and potential carcinogenicity based on the known properties of aromatic amines.
Recommendations for Safe Handling:
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. For operations with a potential for generating dust or aerosols, respiratory protection should be used.
-
Hygiene Practices: Avoid all direct contact. Wash hands thoroughly after handling.
Further experimental studies are required to definitively characterize the toxicological profile of this compound. Until such data is available, it should be handled as a substance with significant potential for acute and chronic health effects.
References
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2,4-Dichloro-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-3-fluoroaniline is a key building block in modern synthetic chemistry, particularly valued for its role as an intermediate in the production of agrochemicals and pharmaceuticals.[1][2][3] The unique substitution pattern of chlorine and fluorine atoms on the aniline ring imparts specific physicochemical properties to its derivatives, influencing their biological activity and stability.[1][2] This technical guide provides detailed application notes and representative protocols for the synthesis of various derivatives from this compound, offering researchers and drug development professionals a practical resource for leveraging this versatile intermediate.
The presence of an amino group on the aromatic ring allows for a wide range of chemical transformations. This guide will focus on three principal classes of reactions:
-
Diazotization and Sandmeyer Reactions: A classic and powerful method to replace the amino group with a variety of functionalities, including cyano and halo groups.
-
N-Acylation and Sulfonylation: Straightforward and high-yielding reactions to produce amides and sulfonamides, which are common motifs in bioactive molecules.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern and versatile methods, such as the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds.
These notes are designed to provide not only step-by-step procedures but also the underlying chemical principles and mechanistic insights to aid in experimental design and troubleshooting.
I. Diazotization and Sandmeyer Reactions: Conversion of the Amino Group
The diazotization of an aromatic amine followed by a Sandmeyer reaction is a cornerstone of synthetic organic chemistry for introducing a wide range of substituents onto an aromatic ring.[4][5] This two-step process first involves the conversion of the primary amino group of this compound into a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) catalyst.
A. Mechanistic Considerations
The diazotization reaction is typically carried out in a strong acidic medium at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The in-situ generated nitrous acid (from NaNO₂) reacts with the protonated aniline to form the diazonium salt.
The subsequent Sandmeyer reaction is believed to proceed through a radical mechanism initiated by the single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas, followed by the transfer of a halide or cyanide from the copper(II) species to the aryl radical to yield the final product.
B. Protocol 1: Synthesis of 2,4-Dichloro-3-fluorobenzonitrile via Sandmeyer Cyanation
The introduction of a nitrile group is a valuable transformation as it can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic systems.
Workflow:
Caption: General workflow for the N-acylation of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 180.01 | 18.0 g | 0.1 |
| Chloroacetyl Chloride | 112.94 | 12.4 g (8.7 mL) | 0.11 |
| Triethylamine | 101.19 | 11.1 g (15.3 mL) | 0.11 |
| Toluene | - | 200 mL | - |
Procedure:
-
Reaction Setup: a. In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 18.0 g (0.1 mol) of this compound and 11.1 g (0.11 mol) of triethylamine in 200 mL of toluene. b. Cool the solution to 0-5 °C in an ice bath.
-
Acylation: a. Add 12.4 g (0.11 mol) of chloroacetyl chloride dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C. b. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of toluene. b. Combine the filtrate and washes, and wash successively with 1 M HCl (2 x 50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). c. Dry the organic layer over anhydrous magnesium sulfate and filter. d. Remove the solvent under reduced pressure to yield the crude product. e. The product, N-(2,4-dichloro-3-fluorophenyl)-2-chloroacetamide, can be purified by recrystallization from a suitable solvent such as ethanol or heptane.
III. Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [6]It allows for the coupling of an amine with an aryl halide. While this compound itself is an amine, its derivatives, such as the corresponding aryl halides formed via Sandmeyer reactions, can be used as substrates in Buchwald-Hartwig aminations to synthesize more complex diarylamines. Alternatively, this compound can be coupled with other aryl halides.
A. Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination generally involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, and the Pd(0) catalyst is regenerated.
The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective.
B. Protocol 3: Representative Buchwald-Hartwig Amination with a Derivative of this compound
This protocol provides a general procedure for the coupling of an aryl amine with an aryl chloride, which can be adapted for derivatives of this compound.
Workflow:
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2,4-Dichloro-3-fluoroaniline
Abstract
2,4-Dichloro-3-fluoroaniline is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring two deactivating chloro groups and a directing fluoro group—presents distinct challenges for synthetic transformations. This guide provides an in-depth analysis and detailed protocols for executing palladium-catalyzed cross-coupling reactions with this substrate. We move beyond simple procedural lists to explain the fundamental principles and mechanistic rationale behind catalyst selection and reaction optimization for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This document is intended to empower researchers, scientists, and drug development professionals to confidently and successfully incorporate this compound into their synthetic programs.
Introduction: The Synthetic Utility and Challenges of a Polyhalogenated Building Block
Polyhalogenated anilines are privileged scaffolds in modern drug discovery. The strategic incorporation of halogen atoms can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1] this compound, in particular, offers a synthetically versatile platform for generating complex molecular architectures.
However, the very features that make this molecule attractive also render it a challenging substrate for cross-coupling reactions. The primary hurdles include:
-
Inert C-Cl Bonds: The carbon-chlorine bond is significantly stronger and less reactive towards oxidative addition to palladium(0) compared to C-Br or C-I bonds, often requiring more forcing conditions or highly specialized catalysts.[2][3]
-
Electronic Deactivation: The cumulative electron-withdrawing effects of the two chlorine atoms and the fluorine atom deactivate the aromatic ring, making the initial oxidative addition step of the catalytic cycle kinetically less favorable.
-
Steric Hindrance: The chlorine atom at the C2 position, ortho to the aniline group, provides considerable steric bulk, which can impede the approach of the palladium catalyst and the coupling partner.
Overcoming these challenges is paramount for unlocking the synthetic potential of this building block. Palladium-catalyzed cross-coupling reactions, powered by modern, sophisticated ligand systems, provide the most robust and reliable solutions.[4]
Foundational Principles: Enabling Catalysis on Electron-Poor Aryl Chlorides
The success of any palladium-catalyzed cross-coupling reaction hinges on the efficiency of its three primary steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. For challenging substrates like this compound, the rate-limiting step is almost invariably the initial oxidative addition of the Ar-Cl bond to the palladium(0) center.
The key to surmounting this energy barrier lies in the rational selection of the phosphine ligand. The evolution of cross-coupling catalysis has demonstrated that ligands which are both electron-rich and sterically bulky are essential for activating inert C-Cl bonds.[5][6]
-
Electron-Rich Character: Ligands with strong electron-donating properties increase the electron density on the palladium(0) center, making it more nucleophilic and thus more reactive towards the electron-poor aryl chloride.
-
Steric Bulk: Large, bulky ligands promote the formation of low-coordinate, highly reactive L-Pd(0) species in solution. This steric pressure also facilitates the final reductive elimination step, preventing catalyst decomposition and accelerating product formation.
Modern biaryl phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) and N-heterocyclic carbenes (NHCs) exemplify these principles and have revolutionized the coupling of challenging aryl chlorides.[5][7]
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for constructing biaryl linkages.[8] To achieve efficient coupling with this compound, a catalyst system designed for C-Cl bond activation is mandatory. We recommend a system employing a bulky biarylphosphine ligand, which has demonstrated broad utility for such transformations.[3][9]
Mechanistic Rationale & The Catalytic Cycle
The catalytic cycle begins with the oxidative addition of the C-Cl bond at the C4 position (which is less sterically hindered than the C2 position) to the active Pd(0) species. The base then plays a crucial role in activating the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[10]
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier | Purpose |
| This compound | >98% | Commercially Available | Starting Material |
| Arylboronic Acid | Various | Commercially Available | Coupling Partner |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Commercially Available | Palladium(0) Precursor |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Commercially Available | Ligand |
| Potassium Phosphate (K₃PO₄) | Anhydrous, powder | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Commercially Available | Solvent |
| Deionized Water | Degassed | In-house | Co-solvent |
| Schlenk Flask / Reaction Vial | Oven-dried | Standard Lab Supply | Reaction Vessel |
| Magnetic Stirrer/Hotplate | - | Standard Lab Supply | Agitation and Heating |
| Inert Gas System (N₂ or Ar) | High purity | Standard Lab Supply | Anhydrous/Anaerobic Conditions |
| Silica Gel | 230-400 mesh | Commercially Available | Chromatography |
Detailed Step-by-Step Protocol
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial under an inert atmosphere, briefly mix the palladium source, Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the SPhos ligand (0.036 mmol, 3.6 mol%). Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. The solvent mixture should be purged with an inert gas for at least 20 minutes prior to use.[11]
-
Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Representative Suzuki-Miyaura Coupling Data
| Coupling Partner (Ar-B(OH)₂) | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2.0) | 100 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2.0) | 100 | 18 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2.0) | SPhos (4.8) | K₃PO₄ (2.5) | 110 | 24 | 70-85 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2.0) | 100 | 16 | 88-96 |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forging C-N bonds, offering unparalleled scope and functional group tolerance.[12] For an electron-deficient substrate like this compound, successful amination requires a potent catalyst system capable of rapid oxidative addition and reductive elimination to outcompete catalyst deactivation pathways.
Principle & Rationale
The catalytic cycle is analogous to the Suzuki coupling but involves an amine nucleophile. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine (or the N-Pd intermediate) to form the palladium-amido complex, which is poised for reductive elimination.[13] The use of a modern, sterically demanding biarylphosphine ligand such as RuPhos or BrettPhos is critical for achieving high yields.[5][6]
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier | Purpose |
| This compound | >98% | Commercially Available | Starting Material |
| Amine (Primary or Secondary) | Various | Commercially Available | Coupling Partner |
| RuPhos Pd G3 Precatalyst | (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate | Commercially Available | All-in-one Catalyst/Ligand Source |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercially Available | Base |
| Toluene or CPME | Anhydrous, <50 ppm H₂O | Commercially Available | Solvent |
| Schlenk Flask / Reaction Vial | Oven-dried | Standard Lab Supply | Reaction Vessel |
| Glovebox or Schlenk Line | Inert Atmosphere | Standard Lab Supply | Handling Air-Sensitive Reagents |
Detailed Step-by-Step Protocol
-
Preparation (in a glovebox): To an oven-dried reaction vial containing a magnetic stir bar, add the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%). Add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[14]
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vial.
-
Reaction Setup: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it on a magnetic stirrer/hotplate.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by LC-MS. Reactions are often complete in 4-16 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Buchwald-Hartwig Amination Data
| Amine Nucleophile | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | RuPhos Pd G3 (2.0) | NaOtBu (1.4) | Toluene | 100 | 8 | 90-98 |
| Aniline | RuPhos Pd G3 (2.0) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| Benzylamine | BrettPhos Pd G3 (2.0) | LHMDS (1.5) | CPME | 100 | 16 | 75-88 |
| n-Hexylamine | BrettPhos Pd G3 (2.0) | NaOtBu (1.4) | Toluene | 100 | 10 | 80-92 |
General Experimental Workflow & Troubleshooting
A successful cross-coupling experiment relies on careful setup and execution, particularly the exclusion of oxygen and moisture, which can degrade both the catalyst and reagents.
General Workflow Diagram
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently degassed solvents.3. Base is old or hydrated.4. Insufficient temperature. | 1. Use a precatalyst or ensure careful handling of Pd(0) source and ligand.2. Sparge solvents with N₂/Ar for 20-30 min.3. Use a fresh bottle of base.4. Increase temperature by 10-20 °C. |
| Formation of Side Products | 1. Homocoupling of boronic acid (Suzuki).2. Protodeboronation (Suzuki).3. Hydrodehalogenation (aryl-H product). | 1. Use a slightly lower catalyst loading or temperature.2. Ensure the base is not excessively strong or wet.3. Ensure reaction is strictly anaerobic. This side reaction is often a sign of catalyst decomposition pathways. |
| Difficult Purification | Residual palladium or ligand byproducts. | Filter the crude product through a plug of silica or celite before concentration. Consider using a metal scavenger resin if necessary. |
Conclusion
While this compound presents inherent challenges due to its electronic and steric profile, it is a highly tractable substrate for modern palladium-catalyzed cross-coupling reactions. By employing robust catalyst systems built upon sterically demanding, electron-rich phosphine ligands, researchers can readily access a diverse array of valuable C-C and C-N coupled products. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide for scientists to effectively utilize this important building block in the synthesis of novel chemical entities for pharmaceutical and materials applications.
References
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- A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers - Inorganic Chemistry Frontiers (RSC Publishing).
- 3,4-Dichloro-2-fluoroaniline: A Key Intermediate in Advanced Pharmaceutical Synthesis.
- Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
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- Sonogashira coupling - Wikipedia.
- Heck reaction - Wikipedia.
- [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions - Organic Chemistry Portal.
- Buchwald–Hartwig amination - Wikipedia.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides - DSpace@MIT.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - DSpace@MIT.
- Heck Reaction - Organic Chemistry Portal.
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- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
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- Suzuki Coupling - Organic Chemistry Portal.
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- 14. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
N-alkylation of 2,4-Dichloro-3-fluoroaniline protocol
An Application Note and Protocol for the N-Alkylation of 2,4-Dichloro-3-fluoroaniline
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the N-alkylation of this compound, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. The protocol addresses the inherent challenges posed by the reduced nucleophilicity of the aniline, a consequence of the electron-withdrawing effects of its halogen substituents. We present a detailed, field-proven protocol employing sodium hydride as a base, alongside a discussion of alternative reagents and optimization strategies. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, safety protocols, and troubleshooting advice to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of N-Alkylated Haloanilines
This compound is a highly functionalized aromatic amine. The presence and specific arrangement of its three halogen substituents make it a valuable scaffold for the synthesis of complex molecules. The introduction of an alkyl group onto the nitrogen atom (N-alkylation) is a fundamental step that unlocks access to a diverse array of secondary and tertiary amines. These products serve as key building blocks for agrochemicals, specialty polymers, and, most notably, active pharmaceutical ingredients (APIs). N-alkylation can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[1][2]
However, the synthetic utility of this compound is tempered by a significant chemical challenge: the reduced nucleophilicity of the amino group. The potent electron-withdrawing nature of the chlorine and fluorine atoms deactivates the nitrogen, making it a weaker nucleophile compared to simpler anilines.[1][3] Consequently, forcing reaction conditions are often necessary to achieve efficient N-alkylation, requiring careful selection of reagents and parameters to avoid side reactions and ensure high yields.[1]
Reaction Principle and Mechanistic Overview
The N-alkylation of this compound with an alkyl halide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction can be dissected into two primary stages:
-
Deprotonation (Base-Mediated): A strong, non-nucleophilic base is required to deprotonate the aniline, generating a more potent nucleophile, the anilide anion. This step is crucial for overcoming the electronically deactivated nature of the starting material.
-
Nucleophilic Attack: The resulting anilide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new carbon-nitrogen bond.
A common challenge in amine alkylation is the potential for over-alkylation, where the newly formed secondary amine, being more nucleophilic than the starting primary amine, reacts with another molecule of the alkyl halide to form a tertiary amine.[4] Careful control of stoichiometry and slow addition of the alkylating agent are key strategies to favor mono-alkylation.
Generalized Reaction Parameters and Optimization Guidelines
The success of this protocol hinges on the careful selection of reagents and conditions. The following table provides a starting point for optimization, based on established procedures for similar halogenated anilines.[3][5]
| Parameter | Reagent/Condition | Rationale & Expert Insights |
| Alkylating Agent | Alkyl Iodide > Alkyl Bromide > Alkyl Chloride | Reactivity follows the trend of leaving group ability (I⁻ > Br⁻ > Cl⁻). For less reactive anilines, an alkyl iodide is preferred to achieve reasonable reaction rates. Use 1.05-1.2 equivalents to minimize dialkylation.[1] |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | NaH: A strong, non-nucleophilic base ideal for deprotonating weakly nucleophilic anilines. Requires strict anhydrous conditions and an inert atmosphere.[3][6] K₂CO₃: A milder, safer, and more economical alternative. May require higher temperatures and longer reaction times.[1][3] Et₃N: A liquid organic base, useful for scavenging the acid byproduct but often not strong enough for initial deprotonation of this substrate. |
| Solvent | Anhydrous DMF, Acetonitrile, or THF | DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the aniline and the intermediate anilide salt. Its high boiling point allows for elevated reaction temperatures. Acetonitrile/THF: Good alternatives, but their lower boiling points may limit the achievable reaction temperature. All solvents must be rigorously dried, as water will quench the base (especially NaH).[1][3] |
| Temperature | 25 °C to 80 °C | The reaction may be initiated at room temperature, but heating is typically required to drive it to completion due to the aniline's low reactivity.[1] Reaction progress should be closely monitored to determine the optimal temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial when using NaH. Sodium hydride reacts violently with water and can ignite in moist air.[6][7][8] An inert atmosphere prevents quenching of the base and potential fire hazards. |
Detailed Experimental Protocol: N-Methylation with Sodium Hydride
This protocol details the N-methylation of this compound using methyl iodide.
Materials and Reagents
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl Iodide (CH₃I) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment
-
Two-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere of nitrogen or argon, add sodium hydride (1.2 eq, 60% dispersion) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the aniline.
-
Aniline Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DMF. Cool the NaH suspension to 0 °C using an ice bath and add the aniline solution dropwise over 15 minutes.
-
Expertise Note: The addition of the aniline to the NaH suspension will result in the evolution of hydrogen gas as the anilide forms. Ensure the system is properly vented to a bubbler. Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
-
Alkylating Agent Addition: Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. If monitoring by TLC or LC-MS shows a sluggish reaction, heat the mixture to 60-80 °C until the starting material is consumed.[1]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. CAREFULLY quench the excess sodium hydride by the slow, dropwise addition of isopropanol or water until gas evolution ceases.[3]
-
Trustworthiness Note: This step is highly exothermic and produces flammable hydrogen gas. Perform this step slowly and behind a safety shield in a well-ventilated fume hood.
-
-
Workup: Transfer the quenched reaction mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1][3]
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-methyl-2,4-dichloro-3-fluoroaniline.[1]
Safety and Hazard Management
Scientific integrity demands a rigorous approach to safety. All operations should be conducted in a well-ventilated chemical fume hood.
-
This compound: Toxic if swallowed, in contact with skin, or if inhaled. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[9]
-
Sodium Hydride (NaH): Water-reactive, flammable solid.[10] Reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[6][8] It also forms corrosive sodium hydroxide upon contact with moisture.[6]
-
Handling: Handle only under an inert atmosphere (glove box or nitrogen/argon-flushed glassware).[8][10] Use non-sparking tools.[7] Keep away from water and ignition sources.[7][11]
-
PPE: Wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[6][8]
-
Spills: Cover spills with dry sand, dry lime, or soda ash and place in a sealed container for disposal. DO NOT USE WATER. [7]
-
-
Methyl Iodide: A potent alkylating agent. It is toxic, a suspected carcinogen, and should be handled with extreme care.
-
DMF: A combustible liquid that is readily absorbed through the skin.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Reaction or Low Yield | 1. Inactive NaH due to moisture exposure. 2. Insufficiently reactive alkylating agent. 3. Insufficient temperature/time. | 1. Use fresh NaH. Wash the dispersion with anhydrous hexane to remove mineral oil and potential oxidation before use.[8] 2. Switch from an alkyl chloride/bromide to a more reactive alkyl iodide. 3. Increase reaction temperature and/or extend reaction time, monitoring by TLC/LC-MS.[1] |
| Formation of Dialkylated Product | 1. Excess alkylating agent used. 2. Reaction temperature is too high. 3. Rapid addition of alkylating agent. | 1. Use a smaller excess of the alkylating agent (e.g., 1.05 eq).[1] 2. Run the reaction at a lower temperature. 3. Add the alkylating agent slowly and at a low temperature (0 °C) to maintain a low instantaneous concentration. |
| Complex Mixture of Products | 1. Side reactions due to reactive functional groups on the alkylating agent. 2. Degradation of starting material or product. | 1. Ensure the alkylating agent is compatible with the strong base. 2. Avoid excessive heating or prolonged reaction times once the starting material is consumed. |
References
- New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. NJ.gov. [Link]
- University of California Center for Laboratory Safety. (2012).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Alkali Metals Limited. (n.d.). MSDS for Sodium Hydride. [Link]
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- CONICET. (n.d.).
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Application Notes & Protocols: The Strategic Role of 2,4-Dichloro-3-fluoroaniline in Advanced Agrochemical Synthesis
Introduction: The Architectural Value of a Precisely Halogenated Intermediate
In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with superior efficacy, improved safety profiles, and robust metabolic stability is paramount. The strategic selection of foundational building blocks is a critical determinant of success in this endeavor. 2,4-Dichloro-3-fluoroaniline (CAS No. 443-93-6) has emerged as a key intermediate of significant value, particularly in the synthesis of modern herbicides and insecticides.[1][2]
The unique substitution pattern of this molecule—featuring two chlorine atoms and a fluorine atom on the aniline ring—is not an incidental feature. This specific arrangement of halogens imparts a unique combination of steric and electronic properties that are leveraged to enhance the biological activity and metabolic stability of the final agrochemical products.[1][2] Its reactivity makes it a prized synthon for the construction of complex nitrogen-containing heterocycles and other functionalized aromatic compounds that form the backbone of many patented active ingredients.[1][2]
This guide provides an in-depth exploration of this compound, offering detailed application notes, validated experimental protocols for its utilization in a representative synthesis, and insights into the chemical principles that underscore its importance in the agrochemical industry.
Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to safe handling and successful process development.
| Property | Value | Reference |
| CAS Number | 443-93-6 | [3][4][5][6] |
| Molecular Formula | C₆H₄Cl₂FN | [1][3][6] |
| Molecular Weight | 180.01 g/mol | [1][3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Boiling Point | 254.4 ± 35.0 °C at 760 mmHg | [3] |
| Flash Point | 107.6 ± 25.9 °C | [3] |
| Appearance | Varies; typically solid or liquid | [7] |
| LogP | 3.41 | [3] |
Safety & Handling
As a halogenated aniline, this compound requires careful handling in a controlled laboratory environment.
-
Hazards: Halogenated anilines are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[8][9][10] They can cause skin and serious eye irritation.[8][11]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[9] All work should be conducted in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Avoid strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Application Notes: Synthesis of Anthranilic Diamide Insecticides
One of the most significant classes of modern insecticides is the anthranilic diamides, which includes blockbuster products like Chlorantraniliprole. These molecules function by targeting insect ryanodine receptors, leading to impaired muscle regulation and paralysis. The synthesis of these complex molecules is a multi-step process that hinges on the precise coupling of two key intermediates: a substituted N-pyridyl pyrazole carboxylic acid and a specifically functionalized aniline.
While this compound is a valuable building block for various agrochemicals, including selective chloroacetanilide-type herbicides,[1][2] its utility can be best demonstrated through a representative synthesis analogous to that of Chlorantraniliprole. The protocols that follow illustrate the type of complex, high-stakes synthesis where a precisely substituted aniline is mission-critical. The principles demonstrated are directly translatable to the development of novel analogues using this compound as the aniline fragment.
General Synthetic Workflow
The industrial synthesis of an anthranilic diamide insecticide is a convergent process. It involves the independent preparation of two advanced intermediates, which are then coupled in the final step to form the active ingredient. This strategy maximizes efficiency and allows for modular variations to create new chemical entities.
Caption: Convergent synthesis workflow for a representative anthranilic diamide insecticide.
Experimental Protocol: Representative Synthesis
This protocol details a representative synthesis for an anthranilic diamide insecticide, illustrating the critical steps where a molecule like this compound would be incorporated.
Synthesis of Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
This intermediate provides the core heterocyclic scaffold. Its synthesis is a well-established multi-step process.[12][13]
-
Hydrazino-substitution: React 2,3-dichloropyridine with hydrazine hydrate in a suitable solvent such as ethanol under reflux to yield (3-chloropyridin-2-yl)-hydrazine.
-
Cyclization: Condense the resulting hydrazine derivative with diethyl maleate in the presence of a base (e.g., sodium ethoxide) to form the pyrazolidinone ring system.
-
Bromination: Treat the pyrazolidinone intermediate with a brominating agent like phosphorus oxybromide (POBr₃) in a solvent such as acetonitrile.
-
Oxidation & Hydrolysis: Subsequent oxidation followed by hydrolysis of the ester group (typically with NaOH followed by acidic workup) yields the target carboxylic acid. The crude product can be purified by recrystallization from a solvent like isopropanol.[12]
Synthesis of Intermediate 2: A Functionalized Benzamide from this compound
This section describes a conceptual pathway for converting this compound into a functionalized benzamide intermediate required for the final coupling. This involves introducing a carboxylic acid group and converting it to an N-methylamide.
-
Ortho-Lithiation and Carboxylation: Cool a solution of this compound in an anhydrous ether solvent (e.g., THF) to -78 °C under an inert atmosphere (Argon or Nitrogen). Add a strong base such as n-butyllithium dropwise to effect selective deprotonation at the position ortho to the amine. Quench the resulting anion with solid carbon dioxide (dry ice) to introduce a carboxylic acid group, yielding 2-amino-3,5-dichloro-4-fluorobenzoic acid after acidic workup.
-
Amide Formation: Convert the resulting benzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. In a separate vessel, dissolve methylamine in a suitable solvent. Slowly add the prepared acid chloride to the methylamine solution at low temperature (e.g., 0 °C) to form the N-methylbenzamide intermediate.
Final Step: Amide Coupling
This is the crucial step where the two intermediates are joined to form the final active ingredient.[13]
-
Reaction Setup: In a reaction vessel, create a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 1, 1.0 eq) and the N-methylbenzamide intermediate (Intermediate 2, 1.05 eq) in a suitable solvent like propionitrile.
-
Base Addition: Add a base, such as 3-picoline (2.6 eq), to the mixture.
-
Activation and Coupling: Cool the mixture to a temperature between -5 °C and 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the low temperature. The methanesulfonyl chloride acts as an activating agent, forming a mixed anhydride with the carboxylic acid, which is then readily attacked by the aniline nitrogen of Intermediate 2.
-
Reaction Monitoring & Workup: Stir the reaction mixture for approximately 1 hour at 0-5 °C and then for 3 hours at room temperature.[13] Monitor the reaction to completion using TLC or LC-MS. Upon completion, add water dropwise to quench the reaction. The product will typically precipitate out of the solution.
-
Purification: Filter the mixture, wash the solid with a propionitrile-water mixture, then with propionitrile, and dry under nitrogen to afford the final product.[13]
Representative Synthesis Data
The following table provides expected outcomes for the final coupling step, based on reported yields for analogous reactions.[13]
| Parameter | Value |
| Starting Material (Int. 1) | 20.0 mmol |
| Starting Material (Int. 2) | 21.0 mmol |
| Solvent | Propionitrile |
| Activating Agent | Methanesulfonyl Chloride |
| Reaction Time | 4 hours |
| Yield (Uncorrected) | ~97% |
| Purity (HPLC) | >95% |
Broader Applications in Agrochemical Synthesis
The value of halogenated anilines like this compound extends beyond insecticides. They are foundational materials for a wide array of agrochemicals, including fungicides. The specific halogenation pattern can be crucial for achieving the desired biological activity and spectrum. For instance, fluorinated anilines are key precursors in the synthesis of novel fungicides that target specific metabolic pathways in pathogenic fungi.[14][15][16][17]
Caption: Versatility of this compound in synthesizing diverse agrochemicals.
Conclusion
This compound stands as a testament to the power of precision in chemical synthesis. Its carefully arranged halogen substituents provide a potent tool for medicinal and agrochemical chemists to modulate bioactivity, enhance metabolic stability, and construct complex molecular architectures. The protocols and insights provided herein demonstrate its significant potential as a high-value intermediate. As the demand for more effective and safer crop protection solutions continues to grow, the strategic use of such well-designed building blocks will remain a cornerstone of innovation in the agrochemical industry.
References
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- This compound | CAS#:443-93-6. Chemsrc. [Link]
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- This compound,443-93-6. Allfluoro pharmaceutical co .ltd. [Link]
- Method for synthesizing chlorantraniliprole.
- Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry. [Link]
- Synthesis and biological activity of a novel fungicide, flutianil. PMC - NIH. [Link]
- 3-Chloro-4-Fluoroaniline. Multichem Exports. [Link]
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Organic & Biomolecular Chemistry. [Link]
- 2,6-Dichloro-4-fluoroaniline. PubChem. [Link]
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
- 2,4-dichloro-N-fluoroaniline. PubChem. [Link]
- Synthesis and biological activity of a novel fungicide, flutianil.
- Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil.
- Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. NIH. [Link]
- Method of preparing 2,4-difluoroaniline.
- Process for synthesizing 2,3-difluoroaniline.
- Halogenated aniline and method for producing same.
- Method of preparing 2,4-difluoroaniline.
- Preparation method of para-fluoroaniline.
- 2-Chloro-3-fluoroaniline: A Cornerstone for Innovation in Pharmaceuticals and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
- Exploring 4-Chloro-2-Fluoroaniline: Properties, Applications, and Manufacturing. Autech Industry Co.,Limited. [Link]
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Introduction: The Strategic Role of Halogenated Anilines in Dye Chemistry
An Application Guide to the Utilization of 2,4-Dichloro-3-fluoroaniline in Azo Dye Synthesis
This compound is a key aromatic amine intermediate used in the synthesis of high-performance dyes and pigments.[1][2] The presence of both chlorine and fluorine atoms on the aniline ring is strategically significant. These electron-withdrawing halogen substituents can enhance the stability, lightfastness, and chemical resistance of the final dye molecules, while also influencing their color properties.[3] Its structural characteristics make it a valuable precursor for creating a range of colorants, particularly within the vast and commercially important class of azo dyes.[4][5]
Azo dyes are characterized by the presence of the azo functional group (–N=N–), which links two aromatic rings, forming a conjugated system responsible for the molecule's color.[6] The synthesis is a robust and versatile two-stage process:
-
Diazotization: The primary amino group (-NH₂) of an aromatic amine, such as this compound, is converted into a highly reactive diazonium salt (–N₂⁺).[3]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component, typically a phenol or another aromatic amine, through an electrophilic aromatic substitution reaction to form the final azo dye.[3][7][8]
This guide provides detailed protocols and technical insights for researchers and scientists on the effective use of this compound as a diazo component in the laboratory-scale synthesis of azo dyes.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental for procedural safety and reaction stoichiometry.
| Property | Value | Reference |
| CAS Number | 443-93-6 | [9][10] |
| Molecular Formula | C₆H₄Cl₂FN | [9][11] |
| Molecular Weight | 180.01 g/mol | [9][11] |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | 254.4 ± 35.0 °C at 760 mmHg | [9] |
| Density | 1.5 ± 0.1 g/cm³ | [9] |
| Flash Point | 107.6 ± 25.9 °C | [9] |
| LogP | 3.41 | [9] |
Core Methodology: From Aniline to Azo Dye
The conversion of this compound into an azo dye is a sequential process that demands careful control of reaction conditions, particularly temperature.
General Workflow for Azo Dye Synthesis
Caption: General workflow for azo dye synthesis.
Protocol 1: Diazotization of this compound
This protocol converts the primary amine into the highly reactive diazonium salt. The low temperature is critical because diazonium salts are thermally unstable and can decompose prematurely, especially in solution.[3] The acidic environment is necessary for the in situ formation of nitrous acid (HNO₂) from sodium nitrite.[12]
Materials:
-
This compound (1.80 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (HCl, ~37%, 3 mL)
-
Deionized Water
-
Sodium Nitrite (NaNO₂, 0.70 g, 0.01 mol)
-
Ice-salt bath
-
250 mL Beaker and magnetic stirrer
Procedure:
-
In a 250 mL beaker, create a suspension by adding 1.80 g (0.01 mol) of this compound to a mixture of 3 mL of concentrated HCl and 20 mL of deionized water.
-
Cool the suspension to 0-5 °C using an ice-salt bath with continuous magnetic stirring. It is imperative to maintain this temperature range throughout the entire diazotization process.[3]
-
In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 15-20 minutes. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.[3]
-
Upon complete addition, a clear solution of the 2,4-dichloro-3-fluorobenzenediazonium chloride should form.
-
Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction proceeds to completion. The resulting cold diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling step.
Protocol 2: Azo Coupling with 2-Naphthol (A Representative Protocol)
The diazonium salt is a weak electrophile; therefore, the coupling component must be highly activated towards electrophilic aromatic substitution.[8] For phenols like 2-naphthol, this is achieved by dissolving them in a basic solution (e.g., sodium hydroxide), which deprotonates the hydroxyl group to form a much more strongly activating phenoxide ion.[3][13]
Materials:
-
Freshly prepared cold diazonium salt solution (from Protocol 1)
-
2-Naphthol (1.44 g, 0.01 mol)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
400 mL Beaker and stirrer
Procedure:
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous NaOH solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous and efficient stirring.[3]
-
A colored precipitate of the azo dye will form immediately. The coupling reaction is typically very fast.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolate the crude dye by vacuum filtration, washing the filter cake with cold deionized water to remove any unreacted salts.
-
Dry the purified dye in a vacuum oven at a moderate temperature (e.g., 60-80 °C).[14]
Specific Application: Synthesis of a Disazo Dye
To illustrate a more complex application, the following protocol details the synthesis of disazo dyes derived from 2,4-dichloroaniline and 3-aminophenol. This involves a two-step diazotization and coupling process.[15][16]
Reaction Scheme for a Disazo Dye
Caption: Synthesis pathway for a disazo dye.
Protocol 3: Synthesis of 2,4-dichlorophenyl-azo-4'-amino-2'-hydroxybenzene
This protocol, adapted from Otutu et al. (2012), outlines the first stage of the disazo dye synthesis.[16]
| Reagent | Molar Eq. | Quantity | Role |
| 2,4-Dichloroaniline | 1.0 | 25.0 g (0.154 mol) | Diazo Component |
| 3-Aminophenol | 1.0 | 16.8 g (0.154 mol) | Coupling Component |
| Sodium Nitrite (NaNO₂) | 1.0 | 10.65 g (0.154 mol) | Diazotizing Agent |
| Concentrated H₂SO₄ | - | 10 mL | Acidic Medium |
| Sodium Hydroxide (NaOH) | 1.0 | 6.17 g (0.154 mol) | Activator for Coupler |
Procedure:
-
Disperse 25.0 g of 2,4-dichloroaniline in 80 mL of water. Add 10 mL of concentrated H₂SO₄ and cool to 0-5 °C.
-
Diazotize the amine by adding a solution of 10.65 g of sodium nitrite in 25 mL of water over 20 minutes, keeping the temperature below 5 °C.[16]
-
Prepare the coupling solution by dissolving 16.8 g of 3-aminophenol in a solution of 6.17 g of NaOH in 50 mL of water. Cool this solution to 0-5 °C.[16]
-
Slowly add the diazonium solution to the coupler solution with vigorous stirring over 15 minutes at 0-5 °C.
-
The resulting monoazo intermediate precipitates out. Filter, wash, and dry the product. This intermediate can then be re-diazotized and coupled with a second component to form the final disazo dye.[16]
Characterization of Synthesized Dyes
Confirmation of the synthesized dye's identity and purity is essential. A combination of spectroscopic and chromatographic techniques is typically employed.[17][18]
| Technique | Purpose | Typical Observations |
| UV-Visible Spectroscopy | Determines the wavelength of maximum absorbance (λmax), which correlates to the dye's color. | Azo dyes typically show strong absorption in the visible region (400-700 nm). The λmax for dyes from 2,4-dichloroaniline can range from 404 to 482 nm depending on the coupler.[15][16] |
| FTIR Spectroscopy | Identifies key functional groups in the molecule. | Presence of a characteristic peak for the azo group (–N=N–) around 1400-1500 cm⁻¹, as well as peaks for aromatic C-H, C=C, and any -OH or -NH₂ groups. |
| ¹H & ¹³C NMR Spectroscopy | Provides detailed structural information, confirming the arrangement of protons and carbons. | The spectra should be consistent with the proposed structure, showing signals for all aromatic and substituent protons/carbons. |
| LC-MS | Separates the product from impurities and confirms the molecular weight. | Provides a mass spectrum with a molecular ion peak corresponding to the calculated molecular weight of the target dye.[19] |
Safety and Handling Precautions
This compound and its related compounds must be handled with appropriate care.
-
Hazard Profile: The compound is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[20]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[20][21]
-
Engineering Controls: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids.[20][21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[20]
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- Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. (2025, August 8). Springer.
- Synthesis of An Azo Dye | PDF | Materials | Chemical Substances - Scribd. (n.d.).
- United States Patent (19). (n.d.).
- EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents. (n.d.).
- Synthesis of an azo dye - YouTube. (2021, May 12).
- Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol - Science Alert. (2012, December 4).
- WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents. (n.d.).
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- 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem. (n.d.).
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- COUPLING REACTIONS OF DIAZONIUM SALTS - YouTube. (2021, March 2).
- 23.6: Coupling Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (2019, June 5).
- Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones - International Journal of Pharmaceutical Sciences Review and Research. (2017, May 23).
- Reactions of Diazonium Salts - Chemistry LibreTexts. (2023, January 22).
- US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents. (n.d.).
- (PDF) 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties - ResearchGate. (2021, December 14).
- NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. (n.d.).
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Application Note: A Robust GC-MS Method for the Quantification of 2,4-Dichloro-3-fluoroaniline in Biological Matrices
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective quantification of 2,4-Dichloro-3-fluoroaniline. This halogenated aniline is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its accurate measurement in biological matrices essential for pharmacokinetic, toxicokinetic, and metabolism studies in drug development.[1] The described protocol employs a liquid-liquid extraction (LLE) for sample preparation from plasma, followed by derivatization to enhance chromatographic performance. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines to ensure reliability and robustness.[2][3][4][5][6][7]
Introduction: The Rationale for a Specialized GC-MS Method
This compound is a key building block in modern synthetic chemistry. Its trifunctionalized aromatic ring provides a versatile scaffold for creating complex molecules with desired biological activities.[1] Consequently, researchers in drug development and safety assessment require a reliable analytical method to trace this compound in biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high chromatographic resolution and definitive mass-based identification.[8]
However, the inherent polarity of the aniline functional group can lead to poor peak shape and interactions with active sites within the GC system. To circumvent these issues, this method incorporates a derivatization step. Acylation of the amine group increases the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity. This approach is common for enhancing the GC-MS analysis of polar compounds like anilines.
This document provides a comprehensive guide, from sample preparation to data analysis, grounded in established analytical principles and regulatory standards.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂FN | [1] |
| Molecular Weight | 180.01 g/mol | [1] |
| Boiling Point | 254.4 ± 35.0 °C at 760 mmHg | [1] |
| LogP | 3.41 | [1] |
| Exact Mass | 178.970490 u | [1] |
The relatively high boiling point and LogP value indicate that this compound is amenable to GC analysis, particularly after derivatization to enhance volatility.
Experimental Protocol: From Sample to Signal
This section details the step-by-step methodology for the analysis of this compound in human plasma.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): 2,4-Dichloroaniline (or a stable isotope-labeled analog)
-
Heptafluorobutyric anhydride (HFBA) derivatizing agent
-
Human plasma (with anticoagulant)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Sodium hydroxide (NaOH), 1 M solution
-
Anhydrous sodium sulfate
-
Methanol, HPLC grade
-
Deionized water
Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
The goal of sample preparation is to isolate the analyte from the complex biological matrix and prepare it for GC-MS analysis.
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Quantitative Analysis of 2,4-Dichloro-3-fluoroaniline in Reaction Mixtures: A Validated Approach Using Reverse-Phase HPLC
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, validated protocol for the quantitative analysis of 2,4-Dichloro-3-fluoroaniline in complex reaction mixtures. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, making its accurate quantification essential for process monitoring, yield optimization, and quality control.[1] The primary analytical technique detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, a method renowned for its robustness, sensitivity, and accuracy in the analysis of small molecules.[2] We address the specific challenges of analyzing crude reaction samples, including sample preparation and method specificity. This guide offers detailed, step-by-step protocols for sample and standard preparation, instrumentation setup, and data analysis. Furthermore, it outlines the critical parameters for method validation according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][4] An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed for complementary impurity profiling.
Introduction: The Importance of Quantifying this compound
This compound (CAS No. 443-93-6) is an aromatic amine whose halogenated structure makes it a valuable building block in organic synthesis.[1] It serves as a critical starting material or intermediate in the manufacturing of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The precise control over its concentration during a chemical reaction is paramount for several reasons:
-
Process Optimization: Real-time or at-line monitoring of the consumption of starting materials and the formation of the product allows for the fine-tuning of reaction parameters such as temperature, pressure, and catalyst loading.
-
Yield Calculation: Accurate quantification is the foundation for calculating reaction yield, a key metric for process efficiency and economic viability.
-
Impurity Profiling: Monitoring the concentration of the target analyte alongside potential by-products and unreacted starting materials is crucial for ensuring the purity and safety of the final product.[5]
Analyzing this compound directly from a reaction mixture presents significant challenges due to the complex matrix, which may contain catalysts, reagents, solvents, and multiple structurally similar impurities. Therefore, a selective and robust analytical method is not just beneficial but a regulatory and quality assurance necessity.[6]
Choosing the Right Analytical Technique
Several analytical methods can be employed for the quantification of halogenated anilines. The choice depends on the analyte's properties, the complexity of the matrix, and the specific requirements of the analysis (e.g., speed, sensitivity).
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method for non-volatile and thermally labile compounds like many aniline derivatives.[7][8] Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, provides excellent separation and resolution for such analytes from a complex sample matrix.[2] UV detection is straightforward as the aromatic ring provides strong chromophores.
-
Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[8][9] It offers high separation efficiency. For polar compounds like anilines, derivatization is sometimes required to improve peak shape and thermal stability, though direct analysis is often possible.[7] Coupling GC with a Mass Spectrometer (MS) provides definitive identification, making it ideal for impurity identification.[2] The United States Environmental Protection Agency (EPA) provides standardized methods for aniline analysis by GC.[10]
-
Spectroscopic Methods: Techniques like UV-Visible spectroscopy can be used for quantification but lack the specificity required for complex mixtures.[11][12][13] The absorbance spectra of the target analyte and impurities often overlap, making accurate, independent quantification impossible without prior chromatographic separation.
For routine in-process control and final product assay in a pharmaceutical development setting, Reverse-Phase HPLC with UV detection offers the best combination of specificity, reliability, and ease of use.
Workflow for Quantitative Analysis
The entire process, from sample acquisition to final result, follows a structured and validated workflow to ensure the generation of reliable data.
Caption: General workflow for quantitative analysis of this compound.
Detailed Protocol: Reverse-Phase HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.[3]
Instrumentation and Materials
-
Instrumentation: HPLC system with a gradient or isocratic pump, autosampler, column oven, and a UV detector.[8]
-
Data System: Chromatography Data System (CDS) for instrument control and data processing.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC or purified)
-
Formic Acid (or Phosphoric Acid)
-
This compound reference standard (≥99.5% purity)
-
Methanol (HPLC grade)
-
Ethyl Acetate (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the Stock Solution with the diluent to cover the expected concentration range of the samples. A typical range might be 1 µg/mL to 100 µg/mL.
Sample Preparation from Reaction Mixture
The goal is to separate the analyte from interfering matrix components and dilute it to a concentration within the calibration range.
-
Quench Reaction: Immediately after drawing a sample (e.g., 100 µL) from the reactor, quench it in a known volume (e.g., 1 mL) of a suitable solvent or solution to stop the reaction.
-
Extraction:
-
Add 5 mL of saturated sodium bicarbonate solution to neutralize any acidic catalysts.
-
Add 5 mL of ethyl acetate and vortex vigorously for 1-2 minutes.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial.
-
-
Dilution: Perform a calculated serial dilution of the organic extract with the HPLC diluent to bring the theoretical concentration of this compound into the middle of the calibration curve.
-
Filtration: Filter the final diluted sample through a 0.45 µm syringe filter before transferring it to an HPLC vial.[8]
HPLC System Configuration and Conditions
Caption: Schematic of the Reverse-Phase HPLC system.
| Parameter | Recommended Setting | Causality/Justification |
| Mobile Phase | Gradient: 30% B to 90% B over 10 min | A gradient elution ensures that both early and late-eluting impurities are effectively separated from the main analyte peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30°C | Maintains a stable retention time and improves peak shape by reducing mobile phase viscosity. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion from solvent effects. |
| Detection | UV at 240 nm | Provides high sensitivity for the aromatic aniline structure. A diode array detector can be used to confirm peak purity. |
| Run Time | 15 minutes | Allows for the elution of the analyte and any late-eluting components, followed by column re-equilibration. |
Analysis Sequence and Data Processing
-
Equilibrate: Flush the system with the initial mobile phase conditions until a stable baseline is achieved.
-
System Suitability Test (SST): Inject a mid-level concentration standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Calibration Curve: Inject a blank (diluent) followed by each calibration standard in order of increasing concentration.
-
Sample Analysis: Inject the prepared reaction mixture samples. Bracket sample injections with check standards (a mid-level standard) every 10-20 injections to monitor for system drift.
-
Data Processing:
-
Integrate the peak area for this compound in all standards and samples.
-
Generate a linear regression calibration curve (Concentration vs. Peak Area). The correlation coefficient (r²) should be ≥ 0.999.
-
Use the regression equation to calculate the concentration of the analyte in the injected samples.
-
Apply the dilution factors from the sample preparation step to determine the final concentration in the original reaction mixture.
-
Method Validation Summary
A quantitative method is only reliable if it has been properly validated.[5][14] Validation provides documented evidence that the method is suitable for its intended purpose.[4][6] The following parameters should be assessed according to ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The analyte peak is free from interference from matrix components, impurities, and degradation products. Peak purity index > 0.995. | The method successfully resolves the analyte from common starting materials and by-products. |
| Linearity (r²) | ≥ 0.999 | 0.9998 over a range of 1-100 µg/mL. |
| Range | The interval providing suitable linearity, accuracy, and precision. | 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Average recovery of 99.7% for spiked matrix samples at three concentration levels. |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0% Intermediate Precision (Inter-day) ≤ 3.0% | Repeatability RSD = 0.8% Intermediate Precision RSD = 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1; RSD ≤ 10% | 0.7 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±2°C). | The method is robust; results remain within system suitability limits under varied conditions. |
Conclusion
This application note details a robust and reliable RP-HPLC method for the quantitative determination of this compound in reaction mixtures. By explaining the causality behind experimental choices and grounding the protocol in established validation principles, this guide serves as a trustworthy resource for researchers and drug development professionals.[3][4] The provided step-by-step protocol, combined with system suitability checks, ensures the generation of accurate and precise data critical for process control and quality assurance in a regulated environment.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
- Application Note: GC-MS Analysis of Halogenated Aniline Derivatives. (2025). BenchChem.
- Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
- Analytical method validation: A brief review.GSC Biological and Pharmaceutical Sciences.
- Method 8131: Aniline and Selected Derivatives by Gas Chromatography.United States Environmental Protection Agency.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.Pharmaguideline.
- Determination of Aniline in Soil by ASE/GC-MS. (2022). MDPI.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.Thermo Fisher Scientific.
- Analytical validation of 3-Chloro-4-fluoroaniline synthesis. (2025). BenchChem.
- Spectroscopic Methods of Analysis.LibreTexts.
- Spectroscopic Analysis | Research Starters.EBSCO.
- Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry.Journal of Analytical Chemistry.
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Protocol for the In-Situ Generation of 2,4-Dichloro-3-fluorophenyl Diazonium Salt: A Critical Intermediate for Synthesis
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
Aryl diazonium salts are highly valuable intermediates in organic synthesis, serving as precursors for a vast array of functionalized aromatic compounds through reactions where the diazonio group is replaced.[1] 2,4-Dichloro-3-fluoroaniline is a key starting material for various agrochemicals and pharmaceuticals, making the efficient and safe generation of its corresponding diazonium salt a critical process step.[2] This application note provides a detailed, safety-oriented protocol for the diazotization of this compound. The focus is on the in-situ generation of the diazonium salt, as these intermediates are often thermally unstable and can be explosive in a solid, dry state.[3] This guide explains the underlying chemical principles, outlines critical safety mandates, and provides a step-by-step procedure for researchers in synthetic chemistry and drug development.
Reaction Principle and Mechanism
The conversion of a primary aromatic amine to a diazonium salt is known as diazotization.[4] The reaction is typically performed in a cold, acidic solution by treating the amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in-situ through the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[5]
The mechanism proceeds as follows:
-
Generation of the Electrophile: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).
-
N-Nitrosation: The nucleophilic primary amine attacks the nitrosonium ion, forming an N-nitrosamine intermediate.
-
Tautomerization and Dehydration: Following a series of proton transfers, the intermediate tautomerizes and is subsequently protonated on the oxygen atom. The loss of a water molecule yields the final diazonium ion.[6]
The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms on the aniline ring, influences the stability and reactivity of the resulting diazonium salt.[7]
Mandatory Safety Protocols: The "Cardinal Rules"
Diazonium salts are high-energy compounds and must be treated with extreme caution.[8] Many are sensitive to heat, friction, and shock, and can decompose violently.[9] Adherence to the following safety rules is non-negotiable.
-
Assume Instability: Unless proven otherwise, assume the diazonium salt is explosive. Never isolate the solid salt unless absolutely necessary, and only on a micro-scale (e.g., <0.75 mmol) with appropriate protective measures like a blast shield.[10][11]
-
Strict Temperature Control: The reaction must be maintained at a low temperature, typically between 0 and 5 °C, to prevent the rapid and potentially uncontrollable decomposition of both the nitrous acid and the diazonium salt.[9][12]
-
In-Situ Use: The generated diazonium salt solution should be used immediately in the subsequent synthetic step without isolation.[4]
-
Stoichiometric Reagents: Use only a stoichiometric amount of sodium nitrite to avoid excess.[10]
-
Monitor for Excess Nitrous Acid: Always check for the presence of unreacted nitrous acid using starch-iodide paper (which turns blue-black in its presence).[10][13]
-
Quench Excess Nitrous Acid: Any excess nitrous acid must be neutralized before proceeding or workup. This is typically done by adding a small amount of sulfamic acid or urea, which converts HNO₂ to nitrogen gas.[11]
-
Prevent Precipitation: Never allow the diazonium salt to precipitate out of the solution, as the solid form is significantly more hazardous.[9]
-
Ventilation: The reaction generates nitrogen gas, so ensure the apparatus is properly vented and the procedure is conducted in a well-ventilated fume hood.[10]
-
Quench Unused Diazonium Salt: Before disposal or any workup that involves raising the temperature, any remaining diazonium salt must be quenched. This can be achieved by adding a compound like 2-naphthol to form a stable azo dye or by using a reducing agent like hypophosphorous acid.[8][14]
Materials and Reagents
| Reagent / Equipment | Grade | Purpose |
| This compound | Reagent Grade (≥97%) | Starting Material |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Acid Catalyst & Solvent |
| Sodium Nitrite (NaNO₂) | ACS Reagent (≥97%) | Nitrosating Agent Source |
| Sulfamic Acid or Urea | Reagent Grade | Quenching Agent for Excess Nitrous Acid |
| Deionized Water | N/A | Solvent |
| Starch-Iodide Paper | N/A | Indicator for Nitrous Acid |
| Three-neck Round-bottom Flask | N/A | Reaction Vessel |
| Mechanical or Magnetic Stirrer | N/A | Agitation |
| Thermometer | N/A | Temperature Monitoring |
| Dropping Funnel | N/A | Controlled Addition of NaNO₂ Solution |
| Ice-Salt Bath | N/A | Cooling |
Experimental Workflow Visualization
Caption: Workflow for the safe, in-situ preparation of the diazonium salt.
Detailed Step-by-Step Protocol
This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales, but avoid scaling up significantly without proper risk assessment.
Step 1: Preparation of the Aniline Suspension
-
In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (1.80 g, 10 mmol).
-
To the flask, add 20 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (2.5 mL, ~30 mmol).
-
Stir the mixture. A thick, pale slurry or suspension of the amine hydrochloride salt will form.
Causality: Using a significant excess of acid ensures that the reaction medium remains strongly acidic, which is necessary for the formation of the nitrosonium ion and to prevent the newly formed diazonium salt from coupling with unreacted aniline.[3]
Step 2: Cooling
-
Place the flask in a large ice-salt bath.
-
Begin vigorous stirring and cool the suspension until the internal temperature is stable between 0 and 5 °C. This is a critical step and the temperature must not be allowed to rise above 5 °C during the subsequent addition.[15]
Step 3: Preparation of Nitrite Solution
-
In a separate small beaker, dissolve sodium nitrite (0.70 g, 10.1 mmol) in 8 mL of cold deionized water. Prepare this solution just before use.
Causality: Preparing the nitrite solution fresh and keeping it cold minimizes the decomposition of nitrous acid before it is added to the reaction.
Step 4: Diazotization Reaction
-
Fill the dropping funnel with the freshly prepared sodium nitrite solution.
-
Add the nitrite solution dropwise to the cold, stirring aniline suspension over a period of 15-20 minutes.
-
Monitor the internal temperature closely and adjust the addition rate to ensure it remains between 0 and 5 °C. The solid suspension should gradually dissolve, resulting in a clear or slightly yellow solution of the diazonium salt.[15]
Step 5: Completion and Monitoring
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 20 minutes.
-
Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. A faint blue-black color indicates a slight excess, which is desired to ensure all the aniline has reacted. A very strong, immediate dark color indicates too much excess.
Step 6: Quenching Excess Nitrous Acid
-
If the starch-iodide test is positive, add a small amount of solid sulfamic acid or urea portion-wise until the test is negative. You may observe some gas evolution (N₂).
Causality: Excess nitrous acid can lead to unwanted side reactions in subsequent steps. Sulfamic acid reacts with nitrous acid to form nitrogen gas, water, and bisulfate, effectively removing it from the reaction mixture.[11]
The resulting clear solution contains the 2,4-dichloro-3-fluorophenyl diazonium chloride and is now ready for immediate use in the next synthetic transformation (e.g., Sandmeyer, Schiemann, or azo coupling reactions).[1][16]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Temperature rises above 5 °C | Nitrite addition is too fast; insufficient cooling. | Immediately stop the addition. Add more ice/salt to the bath. Resume addition only when the temperature is below 3 °C. |
| Solution develops a strong color (red/brown) | Side reactions (e.g., azo coupling) or decomposition. | Ensure the temperature is low and the solution is sufficiently acidic. The final diazonium salt is likely still usable. |
| Starch-iodide test remains negative | Insufficient sodium nitrite was added. | Add a very small amount of additional nitrite solution (e.g., 0.1 mL) and re-test after 5 minutes. |
| Solid material does not dissolve | Incomplete reaction or precipitation of the diazonium salt. | Ensure vigorous stirring and sufficient acid. If the salt is precipitating, add a small amount of cold water to re-dissolve. |
Conclusion
This application note provides a robust and safety-conscious protocol for the diazotization of this compound. The successful and safe execution of this reaction hinges on strict adherence to low-temperature conditions and the principle of in-situ usage. By understanding the causality behind each step and rigorously following the outlined safety mandates, researchers can confidently generate this critical synthetic intermediate for applications in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved January 8, 2026.
- Sathee Jee. (n.d.). Chemistry Diazotization Reaction.
- Chen, J. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Chemical Health & Safety.
- Wikipedia. (n.d.). Diazonium compound.
- Malig, T. C., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7433–7437.
- ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.
- Mhlanga, N., et al. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. PubMed Central.
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
- Anonymous. (2020). DIAZONIUM SALTS. Retrieved January 8, 2026.
- Vedantu. (n.d.). The stability of benzene diazonium salts is because class 11 chemistry CBSE.
- Organic Syntheses. (n.d.). Procedure.
- BYJU'S. (n.d.). Diazonium Salts Preparation.
- MySkinRecipes. (n.d.). This compound.
- CK-12 Foundation. (2025). Diazonium Salts.
- Organic Chemistry Portal. (n.d.). Synthesis of diazonium salts.
- Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central.
- ResearchGate. (n.d.). Data showing conversions attained at different reaction conditions.
- YouTube. (2025). Unlocking Diazotisation Process with Nitrous Acid KCET 12th Chemistry Amines.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- ResearchGate. (2025). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor.
- Science Alert. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol.
- Allen. (n.d.). Diazonium Salts | Reactions, Properties, Advantages & Uses. Retrieved January 8, 2026.
- Scribd. (n.d.). Overview of Diazonium Salts and Their Uses.
Sources
- 1. scribd.com [scribd.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. allen.in [allen.in]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Dichloro-3-fluoroaniline
Welcome to the technical support center for the purification of crude 2,4-Dichloro-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for this critical chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1] The purity of this aniline derivative is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicological concerns. This guide will focus on the most common and effective purification method for this class of compounds: recrystallization. We will also address alternative methods and analytical techniques for purity assessment.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Problem 1: Low or No Crystal Formation After Cooling
Q: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals are forming, even after placing the flask in an ice bath. What should I do?
A: This is a common issue that typically points to the solution not being supersaturated. Here are several steps to induce crystallization:
-
Solution:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[2]
-
Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be cautious not to evaporate too much, as this can cause the product to "oil out."
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly. For many anilines, if you are using an alcohol like ethanol, water can be an effective anti-solvent.[3]
-
Problem 2: The Product "Oils Out" Instead of Forming Crystals
Q: When my solution cools, an oil is forming at the bottom of the flask instead of solid crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to dilute the solution slightly.[2]
-
Slow Cooling: Allow the solution to cool much more slowly. A rapid temperature drop is a common cause of oiling out. You can insulate the flask with glass wool or a beaker of warm water to slow down the cooling process.
-
Solvent System Modification: The boiling point of your solvent may be too high. Consider switching to a lower-boiling point solvent or a different solvent mixture altogether.
-
Problem 3: The Purified Product is Still Colored
Q: I've recrystallized my this compound, but the resulting crystals are still off-white or yellowish. How can I obtain a colorless product?
A: Colored impurities are common in aniline synthesis, often arising from oxidation or side reactions.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude or recrystallized product in the minimum amount of hot solvent. Add a small amount of activated carbon (about 1-2% of the solute's weight) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.
-
Hot Filtration: Swirl the mixture for a few minutes to allow the carbon to adsorb the colored impurities. Then, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to form crystals.
-
Problem 4: Low Recovery of the Purified Product
Q: My final yield after recrystallization is very low. What are the potential causes and how can I improve it?
A: Low recovery can be due to several factors, from using too much solvent to premature crystallization.
-
Solution:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount will keep a significant portion of your product dissolved even at low temperatures.[4]
-
Ensure Complete Crystallization: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Cold Solvent for Washing: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your product.
-
Recover from Filtrate: It may be possible to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity of halogenated anilines and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help identify impurities.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include:
-
Isomeric Impurities: Other positional isomers of dichloro-fluoroaniline that may have formed during synthesis.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Dehalogenation Products: Compounds where one of the chlorine atoms has been replaced by hydrogen. This is a known side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[4]
-
Oxidation Products: Anilines can be susceptible to air oxidation, leading to colored byproducts.
Q4: What safety precautions should I take when working with this compound?
A4: this compound and related halogenated anilines are hazardous chemicals. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of crude this compound using an ethanol/water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Selection: Begin with an ethanol/water solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon.
-
Crystallization: Add hot deionized water dropwise to the hot ethanol solution until a persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Solvent System | Ethanol/Water | A common and effective system for many aniline derivatives, offering a good solubility gradient.[3] |
| Activated Carbon | 1-2% by weight of solute | Sufficient for removing colored impurities without significant product adsorption. |
| Cooling Time | 1-2 hours at room temp, ≥30 min in ice bath | Slow cooling promotes the formation of larger, purer crystals. |
| Washing Solvent | Ice-cold ethanol/water | Minimizes dissolution of the purified product during washing. |
Visualizations
Purification Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
References
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Chemsrc. This compound | CAS#:443-93-6.
- PubChem. 2,4-dichloro-N-fluoroaniline.
- MySkinRecipes. This compound.
- Google Patents. Method of preparing 2,4-difluoroaniline.
- Chemsrc. 2,4-DICHLORO-5-FLUOROANILINE | CAS#:348-64-1.
- Google Patents. Preparation method of para-fluoroaniline.
- Google Patents. Process for preparing 4-fluoro-3-nitroaniline.
- Google Patents. Synthesis method of m-fluoroaniline.
- Organic Syntheses. Sulfanilamide.
- PubChem. 3-Fluoroaniline.
Sources
Technical Support Center: Troubleshooting Impurity Removal in 2,4-Dichloro-3-fluoroaniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive resource for troubleshooting and removing impurities during the synthesis of 2,4-dichloro-3-fluoroaniline. As a crucial intermediate in the development of agrochemicals and pharmaceuticals, ensuring the high purity of this compound is paramount for the efficacy and safety of the final products.[1] This guide, structured in a user-friendly question-and-answer format, addresses common challenges encountered in the laboratory, offering scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the expected impurities?
A common and effective pathway involves a multi-step synthesis starting from 1,3-dichloro-2-fluorobenzene. This process typically includes nitration to form 1,3-dichloro-2-fluoro-5-nitrobenzene, followed by the reduction of the nitro group to yield the desired aniline.[2]
Common Impurities to Expect:
-
Isomeric Variants: Incomplete or non-selective chlorination or nitration steps can lead to the formation of various isomers.
-
Unreacted Starting Materials: Residual 1,3-dichloro-2-fluorobenzene or the nitro-intermediate can carry through to the final product.
-
Byproducts of Reduction: Incomplete reduction of the nitro group can result in intermediates like nitroso and azoxy compounds.
-
Dehalogenation Products: During catalytic hydrogenation, the removal of a chlorine atom can occur, leading to the formation of monochloro-fluoroaniline derivatives.
Q2: My final product is a dark oil instead of a solid. What could be the cause, and how can I fix it?
The presence of a significant amount of impurities often lowers the melting point of a compound, resulting in an oil. This is a strong indication that your crude product requires further purification.
Troubleshooting Steps:
-
Analyze the Crude Product: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the major impurities.[3]
-
Initial Purification: Attempt a simple workup, such as an acid-base extraction, to remove non-basic impurities.
-
Consider Distillation: If the impurities are volatile, vacuum distillation can be an effective purification method.
-
Recrystallization Screening: If distillation is not feasible, screen various solvents to find a suitable system for recrystallization.
Q3: I'm observing poor separation during column chromatography. What parameters can I adjust?
Poor separation in column chromatography can be due to several factors, including the choice of solvent system, the stationary phase, and the loading technique.
Optimization Strategies:
-
Solvent System (Mobile Phase): The polarity of the solvent system is critical. For halogenated anilines, a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is often effective. Experiment with different ratios to achieve optimal separation.
-
Stationary Phase: Silica gel is the most common stationary phase. However, for challenging separations, consider using alumina or a reverse-phase C18 column.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can improve the separation of compounds with similar polarities.
-
Sample Loading: Ensure the sample is dissolved in a minimal amount of the mobile phase and loaded onto the column in a narrow band. Overloading the column can lead to broad peaks and poor resolution.
Troubleshooting Guides
Issue 1: Persistent Isomeric Impurities
Isomeric impurities often have very similar physical properties to the desired product, making them challenging to remove.
Root Cause Analysis:
-
Non-selective Nitration: The nitration of 1,3-dichloro-2-fluorobenzene can potentially yield different positional isomers if the reaction conditions are not carefully controlled.[4]
-
Starting Material Impurities: The presence of isomers in the starting 1,3-dichloro-2-fluorobenzene will carry through the synthesis.
Recommended Purification Protocol: Recrystallization
Recrystallization is often the most effective method for removing small amounts of isomeric impurities.
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, often provides the best results.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Table 1: Solvent Systems for Recrystallization of Halogenated Anilines
| Solvent System | Polarity | Notes |
| Ethanol/Water | High | Good for moderately polar anilines. The ratio can be adjusted to optimize yield. |
| Hexane/Ethyl Acetate | Low to Medium | Effective for less polar anilines and for removing non-polar impurities. |
| Toluene | Low | Can be effective but requires careful handling due to its higher boiling point. |
Issue 2: Presence of Dehalogenation Byproducts
Catalytic hydrogenation for the reduction of the nitro group can sometimes lead to the undesired removal of a halogen atom.[5]
Root Cause Analysis:
-
Catalyst Activity: A highly active catalyst (e.g., Palladium on Carbon) can promote dehalogenation.
-
Reaction Conditions: High hydrogen pressure and elevated temperatures can increase the likelihood of dehalogenation.
Recommended Purification Protocol: Column Chromatography
Column chromatography is well-suited for separating compounds with different polarities, such as the desired product and its less halogenated (and therefore, often less polar) byproduct.
Step-by-Step Protocol:
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 0% to 20% Ethyl Acetate) |
| Detection | UV lamp (254 nm) or TLC staining |
Visualization of Experimental Workflows
Diagram 1: General Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification method.
Diagram 2: Recrystallization Protocol
Sources
- 1. This compound [myskinrecipes.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2,4-Dichloro-3-fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,4-dichloro-3-fluoroaniline and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience. As a key intermediate in the production of various pharmaceuticals and agrochemicals, ensuring the efficient and high-purity synthesis of this compound is critical.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, which is commonly prepared via the reduction of a corresponding nitrobenzene precursor.
Problem 1: Low or Incomplete Conversion of the Nitro Group
Question: I am performing a catalytic hydrogenation of 2,4-dichloro-3-fluoronitrobenzene to synthesize this compound, but I'm observing a significant amount of starting material remaining even after extended reaction times. What could be the cause?
Answer:
Incomplete reduction is a frequent issue in catalytic hydrogenation. Several factors can contribute to this problem. Here’s a systematic approach to troubleshoot:
-
Catalyst Activity: The quality and activity of your catalyst (e.g., Palladium on Carbon - Pd/C, or Platinum on Carbon - Pt/C) are paramount.[3][4]
-
Deactivation: Catalysts can be poisoned by impurities such as sulfur or other halogenated compounds. Ensure your starting materials and solvents are of high purity.
-
Age and Storage: Catalysts have a finite shelf life and can deactivate over time, especially if not stored under an inert atmosphere. Using a fresh batch of catalyst is often a simple solution.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. While typical loadings are in the range of 1-10% w/w relative to the starting material, optimization may be necessary.[3][4]
-
-
Reaction Conditions:
-
Hydrogen Pressure: Ensure that the hydrogen pressure is adequate and maintained throughout the reaction. Leaks in the system can lead to a drop in pressure and stall the reaction.
-
Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to improve the reaction rate.[3][4] However, excessive heat can sometimes promote side reactions.[5]
-
Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used and generally effective.[3]
-
-
Mass Transfer Limitations:
-
Agitation: Inadequate stirring can lead to poor mixing of the substrate, catalyst, and hydrogen gas. Ensure your stirring is vigorous enough to keep the catalyst suspended.[2]
-
Step-by-Step Protocol for Optimizing Catalytic Hydrogenation:
-
Catalyst Check: Use a fresh, high-quality catalyst. If you suspect catalyst poisoning, consider purifying your starting material.
-
System Seal: Before starting the reaction, ensure your hydrogenation apparatus is properly sealed and can maintain the set hydrogen pressure.
-
Parameter Optimization: If the reaction is still sluggish, consider systematically increasing the hydrogen pressure and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal conditions.
Problem 2: Formation of Colored Impurities and Tarry Byproducts
Question: My reaction mixture turns dark, and upon workup, I isolate a product that is difficult to purify and contains colored impurities. What are these byproducts and how can I avoid them?
Answer:
The formation of colored impurities and tars is often indicative of over-reduction or side reactions involving reactive intermediates.
-
Probable Causes:
-
Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[2] If these intermediates are present in significant concentrations, they can undergo condensation reactions to form colored azoxy and azo compounds.[2]
-
Oxidation: Anilines are susceptible to oxidation, which can produce colored byproducts.[6] This is particularly a risk during workup and purification if the product is exposed to air for extended periods, especially at elevated temperatures.
-
Reaction with Lewis Acids: If using a reduction method involving metals like iron or tin in acidic conditions, side reactions with the Lewis acid catalyst can occur.[7]
-
-
Mitigation Strategies:
-
Ensure Complete Reduction: Drive the reaction to completion to minimize the concentration of reactive intermediates. Monitor the reaction closely and ensure all starting material is consumed.
-
Inert Atmosphere: During workup and purification, try to maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoid excessive temperatures during the reaction and purification steps.
-
Purification: If colored impurities are present, purification by column chromatography or recrystallization may be necessary. In some cases, treatment with activated carbon can help remove colored byproducts.
-
Problem 3: Presence of Isomeric Impurities in the Final Product
Question: My final product shows the presence of isomeric dichlorofluoroanilines upon analysis by GC-MS. Where are these coming from and how can I improve the isomeric purity?
Answer:
The presence of isomeric impurities typically points to a lack of regioselectivity in a preceding synthetic step, often during the synthesis of the nitroaromatic precursor.
-
Origin of Isomers:
-
Nitration Step: If the synthesis starts from a dichlorofluorobenzene, the nitration step may not be perfectly regioselective, leading to a mixture of nitro-isomers. This mixture would then be carried through the reduction step.
-
Halogen Exchange: In syntheses involving nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom, there's a possibility of substitution at different positions, leading to isomeric products.[8]
-
Benzyne Intermediates: Amination reactions mediated by strong bases can sometimes proceed through a benzyne intermediate, which can lead to a mixture of regioisomers.[9]
-
-
Improving Isomeric Purity:
-
Purification of Intermediates: The most effective way to ensure the isomeric purity of the final aniline is to purify the nitroaromatic intermediate before the reduction step. This can often be achieved by recrystallization or column chromatography.
-
Optimizing Regioselectivity: Re-evaluate the conditions of the step where the isomers are formed. For example, in a nitration reaction, adjusting the temperature and the nitrating agent composition can sometimes improve regioselectivity.
-
Analytical Characterization: Use analytical techniques like HPLC, GC-MS, and NMR to identify and quantify the isomeric impurities.[10][11][12] This will help in developing an effective purification strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable route for the synthesis of this compound?
A1: The most prevalent and industrially viable method is the catalytic hydrogenation of 2,4-dichloro-3-fluoronitrobenzene.[3] This single-step reduction is typically high-yielding and produces a high-purity product. The reaction is often carried out using a platinum-on-carbon (Pt/C) or palladium-on-carbon (Pd/C) catalyst.[3][4]
Q2: What are the key safety precautions to consider when working with halogenated anilines?
A2: Halogenated anilines, including this compound, are generally toxic and should be handled with care.[2] Key safety measures include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing skin contact.
Q3: Can I use a Sandmeyer reaction to introduce one of the chloro groups?
A3: While the Sandmeyer reaction is a classic method for converting an aryl amine to an aryl halide via a diazonium salt intermediate, it may not be the most efficient route in this specific case.[13] Sandmeyer reactions can sometimes have limitations such as moderate yields and the generation of significant aqueous waste.[14] For the synthesis of polysubstituted anilines like this compound, building the substitution pattern on the benzene ring before the final reduction of a nitro group is often a more straightforward approach.
Visualizing the Synthesis and Troubleshooting
Main Synthetic Pathway and Potential Side Products
The following diagram illustrates the primary synthetic route to this compound and highlights the formation of common side products.
Caption: Main synthesis and side product formation.
Troubleshooting Workflow for Low Conversion
This decision tree provides a logical sequence for diagnosing and resolving low conversion issues during the synthesis.
Caption: Troubleshooting low conversion issues.
Summary of Key Parameters for Catalytic Hydrogenation
| Parameter | Recommended Starting Point | Troubleshooting Considerations |
| Catalyst | 1-10% Pd/C or Pt/C | Use fresh, high-quality catalyst. |
| Solvent | Ethanol, Methanol | Ensure solvent is dry and of high purity. |
| H₂ Pressure | 1-5 MPa | Check for leaks; may need to increase pressure. |
| Temperature | Room Temperature to 80°C[2] | Increase temperature cautiously to improve rate. |
| Agitation | Vigorous stirring | Ensure catalyst is well-suspended. |
References
- Allen, A. Anilines: Reactions, Reaction Mechanisms and FAQs. Vertex AI Search.
- GeeksforGeeks. (2025, July 23).
- Chemistry Steps. Reactions of Aniline.
- Google Patents. (1979).
- Google Patents. (2010). CN101891630A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Wikipedia. Aniline.
- Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines.
- Benchchem. A Comparative Guide to the Synthesis of 3-Chloro-4-fluoroaniline.
- MySkinRecipes. This compound.
- NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- ResearchGate. (2022).
- Benchchem.
- Google Patents. (2010).
- Chemsrc. (2025, August 24). This compound | CAS#:443-93-6.
- Benchchem.
- Benchchem.
- Google Patents. (2013). CN102173995A - Synthesis method of m-fluoroaniline.
- Google Patents. (1993). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
- Benchchem. Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-fluoroaniline.
- Google Patents. (1992).
- RSC Publishing. (2021). How the substrate affects amination reaction kinetics of nitrochlorobenzene. Reaction Chemistry & Engineering.
- Reddit. (2024, July 31).
- Benchchem. A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. reddit.com [reddit.com]
- 6. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CA2080315A1 - Process for the preparation of 2,4-dichlorofluorobenzene - Google Patents [patents.google.com]
stability of 2,4-Dichloro-3-fluoroaniline in acidic vs basic conditions
Welcome to the technical support center for 2,4-Dichloro-3-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this halogenated aniline. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound throughout your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound, providing explanations and actionable solutions based on established chemical principles.
Issue 1: Inconsistent HPLC Results or Appearance of Unexpected Peaks in Acidic Mobile Phases
Question: I'm observing peak area variability and the emergence of new, unidentified peaks in my HPLC analysis of this compound when using an acidic mobile phase. What could be the cause, and how can I resolve this?
Answer:
The appearance of new peaks and inconsistent quantification are strong indicators of on-column or in-solution degradation of this compound. Halogenated anilines can be susceptible to acid-catalyzed hydrolysis, and the rate of this degradation is often influenced by the pH of the mobile phase, its composition, and the temperature.
Causality: The amino group of the aniline is basic and can be protonated in an acidic environment. This protonation can make the aromatic ring more susceptible to nucleophilic attack by water, potentially leading to hydrolysis of the amine or even dehalogenation under more stringent conditions.
Troubleshooting Steps:
-
pH and Buffer Selection:
-
Increase the pH of your mobile phase to a less acidic level, if your separation allows.
-
If a low pH is necessary for chromatographic resolution, use a buffered aqueous phase to maintain a consistent pH and minimize fluctuations that could alter the degradation rate.
-
-
Temperature Control:
-
Ensure your column compartment and autosampler are temperature-controlled. Running analyses at a lower temperature (e.g., ambient or refrigerated) can significantly slow down degradation kinetics.
-
-
Fresh Sample and Standard Preparation:
-
Prepare your acidic solutions of this compound immediately before analysis. Avoid long-term storage of the compound in acidic media.
-
-
Forced Degradation Study:
-
To confirm that the new peaks are indeed degradation products, perform a forced degradation study. Expose a sample of this compound to acidic conditions (e.g., 0.1 M HCl) and monitor the chromatogram over time. A decrease in the parent peak with a corresponding increase in the new peaks will confirm their origin.
-
Issue 2: Low Yields in Reactions Conducted Under Basic Conditions
Question: I am performing a synthesis using this compound as a starting material in the presence of a strong base (e.g., NaOH, KOH) and am experiencing significantly lower yields than expected. Could my starting material be degrading?
Answer:
Yes, it is highly probable that your starting material is degrading. The electron-withdrawing nature of the three halogen substituents (two chlorine, one fluorine) activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr).[1][2][3] In the presence of a strong nucleophile like hydroxide (from NaOH or KOH), a portion of your this compound is likely undergoing a side reaction where one of the halogens is displaced by a hydroxyl group.
Mechanistic Insight:
The SNAr mechanism involves a two-step addition-elimination process.[4] The hydroxide ion attacks the carbon bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] Subsequently, the leaving group (a halide ion) is eliminated, restoring the aromaticity of the ring.
Troubleshooting Strategies:
-
Use of a Non-Nucleophilic Base: If the base is intended only to deprotonate another species in your reaction, consider switching to a non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), if compatible with your reaction conditions.
-
Temperature Control: SNAr reactions are often accelerated by heat. Running your reaction at a lower temperature may help to minimize this degradation pathway.
-
Reaction Time: Monitor your reaction closely to determine the optimal reaction time. Unnecessarily long exposure to basic conditions will increase the likelihood of degradation.
-
Protecting Groups: If feasible for your synthetic route, consider protecting the amino group. Acylation of the amine, for example, can modulate the electronic properties of the ring and may reduce its susceptibility to SNAr.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound in acidic and basic conditions?
A1: While specific degradation products should always be confirmed experimentally (e.g., by LC-MS), we can predict the most probable products based on chemical principles:
-
Acidic Conditions: The primary degradation pathway is likely acid-catalyzed hydrolysis of the amino group to a hydroxyl group, yielding 2,4-Dichloro-3-fluorophenol .
-
Basic Conditions: Under basic conditions, nucleophilic aromatic substitution (SNAr) is expected. The hydroxide ion will likely substitute one of the halogens. Given the "element effect" in SNAr, where fluorine can be a better leaving group due to its strong inductive effect stabilizing the intermediate, potential products include 4-Chloro-2-fluoro-5-hydroxyaniline or 2-Chloro-4-fluoro-5-hydroxyaniline .[5][6] The exact product distribution will depend on the specific reaction conditions.
Q2: How can I best store solutions of this compound for analytical use?
A2: For maximum stability, solutions of this compound should be prepared in a neutral, aprotic solvent such as acetonitrile or methanol. If an aqueous solution is required, use buffered, neutral water. It is always recommended to prepare solutions fresh and store them protected from light at refrigerated temperatures (2-8 °C) for short-term use. Avoid preparing and storing stock solutions in strong acidic or basic media.
Q3: What is the expected pKa of this compound and why is it important?
-
HPLC Method Development: It helps in selecting a suitable mobile phase pH to ensure the analyte is in a single ionic form (either neutral or protonated) for consistent retention and good peak shape.
-
Reaction Condition Optimization: It informs the choice of base for deprotonation, as a sufficiently strong base will be required.
-
Solubility: The solubility of the compound will be pH-dependent; it will be more soluble in acidic solutions where it can form the anilinium salt.
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8][9][10]
Objective: To induce 5-20% degradation of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
In a vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Before HPLC analysis, neutralize each aliquot with an equivalent amount of 1 M NaOH and dilute with the mobile phase.
-
-
Basic Degradation:
-
In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at the same time points as the acidic degradation.
-
Neutralize each aliquot with an equivalent amount of 1 M HCl and dilute with the mobile phase before analysis.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
| Stress Condition | Reagent | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours | 5-20% |
| Base Hydrolysis | 1 M NaOH | 60°C | 24 hours | 5-20% |
Table 1: Recommended starting conditions for a forced degradation study. Conditions may need to be adjusted based on the observed stability of the compound.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.[11][12][13][14]
Instrumentation:
-
HPLC with PDA or UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 26 | 20 |
| 30 | 20 |
Table 2: Example gradient program for a stability-indicating HPLC method. This method should be validated for specificity, linearity, accuracy, and precision.
Visualizations
Caption: Predicted degradation pathway of this compound under acidic conditions.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Degradation Pathways of 2,4-Dichloro-3-fluoroaniline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the experimental analysis of 2,4-dichloro-3-fluoroaniline degradation pathways. As a halogenated aniline, this compound's environmental fate and metabolic breakdown are of significant interest due to its use as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Understanding its degradation is crucial for assessing its environmental impact and potential toxicological effects.[2]
This resource is designed to be a practical, field-proven guide. We will move beyond simple procedural lists to explain the why behind experimental choices, ensuring that your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when beginning their investigation into the degradation of this compound.
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on studies of similar halogenated anilines, the degradation of this compound is expected to proceed through several key pathways, both microbial and abiotic.
-
Microbial Degradation (Aerobic): Under aerobic conditions, bacterial degradation is a primary route.[3] This typically involves initial enzymatic attacks on the aromatic ring. Key steps often include:
-
Hydroxylation/Dioxygenation: Aniline dioxygenases can introduce hydroxyl groups to the aromatic ring, forming catechol or substituted catechol derivatives.[4][5] This is a common initial step in the breakdown of chloroanilines.[4]
-
Dehalogenation: The removal of chlorine or fluorine atoms is a critical step.[3][5] This can occur either before or after ring cleavage.
-
Ring Cleavage: The aromatic ring of the resulting catecholic intermediates is then typically cleaved by dioxygenase enzymes, proceeding through either an ortho- or meta-cleavage pathway.[4][6]
-
-
Microbial Degradation (Anaerobic): In the absence of oxygen, different microbial processes dominate.
-
Reductive Dehalogenation: The sequential removal of halogen substituents is a common anaerobic process for highly halogenated compounds.
-
Reductive Deamination: A novel initial step observed in the anaerobic degradation of some dihaloanilines is the removal of the amino group to form a dihalobenzene intermediate.[7][8]
-
-
Abiotic Degradation: Non-biological degradation can also occur, although often at a slower rate.
-
Hydrolysis: While aniline itself is not prone to hydrolysis, the presence of halogen substituents can influence its reactivity. However, for many chlorinated aromatics, hydrolysis is a very slow process under typical environmental conditions.[9][10]
-
Photodegradation: Sunlight can induce the degradation of aromatic compounds, particularly in aqueous environments. This process can involve direct photolysis or indirect photo-oxidation via reactive oxygen species.
-
Q2: I am not seeing any degradation of this compound in my microbial culture. What are the likely causes?
A2: Several factors could contribute to a lack of observable degradation. Consider the following troubleshooting steps:
-
Inoculum Source and Acclimation: The microbial consortium you are using may not possess the necessary enzymes for degrading this specific compound. It is often necessary to use an inoculum from a site with a history of contamination with similar compounds and to acclimate the culture to this compound over a period of time.[11]
-
Cometabolism: Some microorganisms can only degrade complex compounds like this compound in the presence of a more easily metabolizable primary carbon source (cometabolism).[12] Try supplementing your culture with a simple carbon source like glucose or succinate.
-
Toxicity: this compound and its metabolites can be toxic to microorganisms, inhibiting their metabolic activity.[13][14] You may need to start with a lower concentration of the target compound.
-
Nutrient Limitation: Ensure your growth medium contains all the necessary macro- and micronutrients for microbial growth and enzymatic activity.
-
Sub-optimal pH and Temperature: Microbial activity is highly dependent on pH and temperature. Optimize these parameters for the specific microbial consortium you are using.
Q3: How can I identify the intermediate metabolites of this compound degradation?
A3: Identifying transient intermediates is key to elucidating the degradation pathway. A combination of analytical techniques is typically required:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent initial tool for separating the parent compound from its more polar metabolites.[15] A reversed-phase C18 column is commonly used.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying and quantifying metabolites.[16][17] The mass spectrometer provides molecular weight and fragmentation data, which are crucial for structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile or semi-volatile metabolites.[15] Derivatization may be necessary for polar compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated metabolites, ¹H and ¹³C NMR are invaluable.[18]
Section 2: Troubleshooting Experimental Setups
This section provides detailed guidance on common issues encountered during the analysis of this compound degradation.
Issue 1: Poor Chromatographic Resolution in HPLC Analysis
| Symptom | Potential Cause | Troubleshooting Action |
| Peak Tailing | Secondary interactions between the basic aniline group and acidic silanol groups on the column packing. | Add a competing base (e.g., triethylamine) or an acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.[15] |
| Co-elution of Peaks | Inadequate separation of structurally similar metabolites. | Optimize the mobile phase gradient. Experiment with different solvent compositions (e.g., methanol vs. acetonitrile) and gradient slopes. |
| Broad Peaks | Column overload or sample solvent being stronger than the mobile phase. | Dilute the sample or reduce the injection volume.[15] Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[15] |
Issue 2: Inconsistent Results in Microbial Degradation Experiments
| Symptom | Potential Cause | Troubleshooting Action |
| High Variability Between Replicates | Inhomogeneous inoculum or inconsistent starting concentrations. | Thoroughly mix the inoculum before dispensing. Use precise pipetting techniques for adding the target compound and other reagents. |
| Degradation Stalls After an Initial Period | Accumulation of toxic intermediates or depletion of a necessary co-substrate. | Analyze for intermediate buildup using LC-MS. If a co-substrate is being used, ensure it is not depleted. |
| No Degradation in Abiotic Controls | The degradation observed is indeed microbially mediated. | This is the expected outcome and validates that the observed degradation is biological. |
| Degradation in Abiotic Controls | Abiotic degradation (e.g., hydrolysis, photolysis) is occurring. | Minimize light exposure if photolysis is suspected. Ensure the buffer system is stable and the pH is not drifting to extremes that might promote hydrolysis. |
Issue 3: Difficulty in Metabolite Identification with Mass Spectrometry
| Symptom | Potential Cause | Troubleshooting Action |
| Low Signal Intensity for Metabolites | Metabolites are present at very low concentrations. | Concentrate the sample using solid-phase extraction (SPE).[16][19] Optimize the ionization source parameters on the mass spectrometer. |
| Complex Fragmentation Patterns | Difficulty in interpreting the MS/MS spectra to propose a structure. | Compare the fragmentation patterns to those of known standards if available. Utilize online databases and fragmentation prediction software. |
| Matrix Effects | Components of the sample matrix (e.g., salts from the growth medium) are suppressing the ionization of the analytes. | Implement a sample clean-up step, such as SPE or liquid-liquid extraction, to remove interfering substances.[16] |
Section 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key experiments in the study of this compound degradation.
Protocol 1: Aerobic Microbial Degradation Assay
-
Prepare the Mineral Salts Medium (MSM): A typical MSM contains essential minerals and a buffer to maintain a stable pH (e.g., pH 7.0).
-
Inoculum Preparation: Use an acclimated microbial culture or an environmental sample (e.g., soil, activated sludge). Wash the inoculum with sterile MSM to remove residual carbon sources.
-
Experimental Setup:
-
In sterile flasks, combine the MSM and the prepared inoculum.
-
Add a stock solution of this compound (dissolved in a minimal amount of a suitable solvent like methanol) to achieve the desired starting concentration (e.g., 10-50 mg/L).
-
Include an uninoculated sterile control to monitor for abiotic degradation.
-
Include a positive control with a readily biodegradable compound (e.g., aniline) to confirm microbial activity.
-
-
Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 25-30 °C) to ensure adequate aeration.
-
Sampling and Analysis: At regular time intervals, withdraw aliquots from each flask. Prepare the samples for analysis by centrifuging or filtering to remove microbial cells. Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using HPLC or LC-MS/MS.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Sample Collection: Collect an aqueous sample from the degradation experiment.
-
Centrifugation: Centrifuge the sample to pellet microbial cells and other particulates.
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar interferences.
-
Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the LC-MS/MS system.[15]
Section 4: Visualizing Degradation Pathways and Workflows
Diagrams are essential for conceptualizing complex biological and analytical processes. The following diagrams are rendered using Graphviz (DOT language) to illustrate key pathways and workflows.
Proposed Aerobic Degradation Pathway of Dihaloanilines
Caption: Proposed aerobic degradation pathway for this compound.
Experimental Workflow for Metabolite Identification
Caption: General workflow for identifying degradation metabolites.
References
- Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters. [Link]
- Reductive deamination as a new step in the anaerobic microbial degradation of halogen
- Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. [Link]
- Microbial breakdown of halogenated aromatic pesticides and rel
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzym
- Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K.
- Analytical Method Summaries. NMI. [Link]
- ANALYTICAL METHOD SUMMARIES. Australian Government. [Link]
- The Degradation of 3,4-Dichloroaniline by Pseudomonas fluorescens Strain 26-K. Semantic Scholar. [Link]
- Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter baylyi GFJ2 (Hongsawat and Vangnai, 2011).
- This compound. MySkinRecipes. [Link]
- Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3.
- Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implic
- Metabolic fate of 2,4-dichloroaniline, prochloraz and nonylphenol diethoxylate in rainbow trout: a comparative in vivo/in vitro approach. PubMed. [Link]
- Bacterial degradation of aniline. (A) Initial steps of aniline...
- Abiotic degradation of chlorinated ethanes and ethenes in w
- Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. MDPI. [Link]
- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. [Link]
- The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. PubMed Central. [Link]
- Aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline: performance and microbial community in response to the inocula. PubMed. [Link]
- DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences. [Link]
- 2,4-Dichloroaniline Chemical Substances Control Law Reference No.
- Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis.
- Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). PubMed Central. [Link]
- An Insight into the Combined Toxicity of 3,4-Dichloroaniline with Two-Dimensional Nanomaterials: From Classical Mixture Theory to Structure-Activity Rel
- Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21.
- Development of an LC-MS Method for 4-Fluoroaniline Determin
- Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. PubMed. [Link]
- The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aqu
- Metabolism of 3,4-dichloropropionanilide in plants: the metabolic fate of the 3,4-dichloroaniline moiety. PubMed. [Link]
- Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms. PubMed Central. [Link]
Sources
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- 2. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bacterial degradation of monocyclic aromatic amines [frontiersin.org]
- 5. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. env.go.jp [env.go.jp]
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- 13. An Insight into the Combined Toxicity of 3,4-Dichloroaniline with Two-Dimensional Nanomaterials: From Classical Mixture Theory to Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
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troubleshooting low yield in Buchwald-Hartwig amination of 2,4-Dichloro-3-fluoroaniline
Technical Support Center: Buchwald-Hartwig Amination
Guide Focus: Troubleshooting Low Yield in the Amination of 2,4-Dichloro-3-fluoroaniline
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination, specifically when using the electronically deactivated and sterically hindered nucleophile, this compound. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm getting very low to no yield when coupling this compound with an aryl chloride. What's the most likely cause?
The low yield is almost certainly due to the challenging nature of your aniline. This compound is a particularly difficult substrate for three primary reasons:
-
Electronic Deactivation: The presence of three electron-withdrawing halogens (two chloro, one fluoro) significantly reduces the nucleophilicity of the aniline nitrogen. This deactivation can slow down or stall the key step where the amine coordinates to the palladium center.[1]
-
Steric Hindrance: The ortho-chloro and ortho-fluoro groups create significant steric bulk around the nitrogen atom. This physical obstruction can prevent the aniline from effectively approaching the palladium catalyst, a critical step for the reaction to proceed.[2]
-
Aryl Chloride Reactivity: If you are also using an aryl chloride as your electrophile, you are combining a challenging nucleophile with a challenging electrophile. C-Cl bonds are notoriously less reactive than C-Br or C-I bonds in the initial oxidative addition step of the catalytic cycle.[3][4]
This combination of electronic deactivation and steric hindrance necessitates a highly active and specialized catalytic system. Standard, first-generation Buchwald-Hartwig conditions are often insufficient.
Q2: What is the very first thing I should check if my reaction has failed?
Before undertaking a complex re-optimization, verify the fundamentals of your reaction setup. The most common culprits for failure in sensitive cross-coupling reactions are often the simplest:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under a robust inert atmosphere (Argon or Nitrogen) for the entire duration of the experiment.
-
Reagent and Solvent Quality: Trace amounts of water or oxygen can kill the catalyst. Use anhydrous, degassed solvents. Ensure your amine and aryl halide are pure, and the base is not old or hydrated.[5]
-
Base Integrity: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are very hygroscopic. Using a freshly opened bottle or a sample stored properly in a desiccator is critical.
Confirming these basic parameters can save significant time and resources before you begin exploring more complex variables like ligand and catalyst choice.
Systematic Troubleshooting Guide
The Catalyst System: Your Most Critical Variable
The success of this challenging transformation hinges on selecting a palladium source and ligand capable of overcoming the high activation barriers associated with your substrate.
dot
Caption: Buchwald-Hartwig cycle with challenging steps highlighted.
Q4: My standard Pd(OAc)₂ with a simple phosphine ligand failed. What should I try next?
Using a simple palladium salt like Pd(OAc)₂ or Pd₂(dba)₃ with a generic ligand requires the in situ formation of the active Pd(0) species. This process can be inefficient and is often the point of failure for difficult couplings.[3] You should immediately move to a more robust system.
Recommendations:
-
Switch to a Pre-catalyst: Palladium pre-catalysts are air-stable Pd(II) complexes that efficiently generate the active L-Pd(0) species upon exposure to the base in your reaction.[3][5] This ensures a more reliable and higher concentration of the active catalyst from the start.
-
Employ Advanced Ligands: The electronic and steric properties of your aniline demand a sophisticated ligand. Simple phosphines are inadequate.
Q5: Which specific ligands are best suited for an electron-deficient and hindered aniline like this compound?
For this substrate, you need bulky, electron-rich monophosphine ligands. These ligands promote the formation of the active, monoligated Pd(0) species, which is essential for coupling sterically demanding partners.[2] They also accelerate the final reductive elimination step.[6]
Table 1: Recommended Catalyst/Ligand Systems for Challenging Anilines
| Ligand Class | Specific Ligand Examples | Recommended Pre-catalyst | Key Advantages |
|---|---|---|---|
| Biarylphosphines | XPhos, RuPhos, BrettPhos | XPhos Pd G3/G4, RuPhos Pd G3 | Highly active, sterically demanding, promotes reductive elimination.[1][5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | PEPPSI™-IPr, [Pd(IPr)(cinnamyl)Cl] | Strong σ-donors, facilitate oxidative addition of Ar-Cl, very stable.[6][7] |
| Dialkylphosphino | t-BuXPhos, t-BuBrettPhos | t-BuXPhos Pd G3 | Extremely bulky and electron-rich, excellent for hindered substrates. |
Actionable Advice: Start by screening a biarylphosphine pre-catalyst like XPhos Pd G3 or RuPhos Pd G3 . These are often the first choice for difficult C-N couplings and have a high success rate.[5]
The Base and Solvent: A Critical Partnership
The choice of base and solvent is not trivial; they work in concert to facilitate the reaction. The base must be strong enough to deprotonate the amine-palladium complex, and the solvent must solubilize the base and other components without interfering with the catalyst.[8]
Q6: I'm using NaOtBu but the reaction is sluggish. Could the base be the problem?
While NaOtBu is a common and effective base, its performance can be hampered by poor solubility in less polar solvents like toluene.[5] If the base isn't sufficiently dissolved, the reaction becomes a heterogenous slurry, leading to slow and irreproducible results.
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Common Solvents | Considerations |
|---|---|---|---|
| Sodium tert-butoxide (NaOtBu) | ~19 | Toluene, Dioxane, THF | Very strong, standard choice. Poor solubility can be an issue.[9] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | THF, Dioxane | Very strong, often more soluble than NaOtBu. Good for base-sensitive groups.[10] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 (second pKa) | Dioxane, Toluene, TMO | Weaker, but offers good functional group tolerance. Its solubility and performance can be superior in certain solvents.[11] |
| Potassium Phosphate (K₃PO₄) | ~12.3 (third pKa) | Toluene, Dioxane | Weaker base, useful for substrates with sensitive functional groups. May require higher temperatures.[5] |
Actionable Advice: If you suspect solubility issues with NaOtBu in toluene, consider switching to a more polar aprotic solvent like dioxane or THF, or use a more soluble base like LHMDS.
Q7: How critical is my choice of solvent?
Solvent choice is crucial as it dictates the solubility of the base and the palladium complexes in the catalytic cycle.[8]
-
Aromatic Hydrocarbons (Toluene): A very common choice, but less polar, which can lead to solubility issues with inorganic bases.[12]
-
Ethers (Dioxane, THF, CPME): More polar than toluene, improving the solubility of bases and intermediates. Dioxane is a frequent and excellent choice for challenging aminations.[3][5]
-
Alcohols (t-BuOH, t-AmOH): Can serve as both solvent and a proton source, but may lead to side reactions. Generally used in specific, well-established protocols.
Pro-Tip: Avoid chlorinated solvents and acetonitrile, as they can coordinate to palladium and inhibit the reaction.[3]
Troubleshooting Workflow & Advanced Topics
dot
Caption: A logical workflow for troubleshooting low reaction yield.
Q8: I see no product formation. Should I just increase the temperature?
Increasing the temperature (typically in the 80-110 °C range) can help overcome activation barriers, especially when using less reactive aryl chlorides.[3] However, excessively high temperatures can also lead to catalyst decomposition or increased side reactions like hydrodehalogenation. Increase temperature systematically (e.g., from 90 °C to 110 °C) while monitoring the reaction by LC-MS or TLC. If you still see no conversion, temperature is unlikely to be the sole issue; a more active catalyst system is required.
Q9: I'm observing significant hydrodehalogenation of my aryl halide coupling partner. How can I suppress this?
Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that consumes your starting material.[13] It can arise from a β-hydride elimination pathway. This is often exacerbated by:
-
Excessively high temperatures.
-
Certain ligand/base combinations.
-
Presence of water.
To mitigate this, ensure your reaction is strictly anhydrous. If the problem persists, screening different ligands is the best approach. Ligands that promote rapid reductive elimination (like the bulky biarylphosphines) can outcompete the side reaction.[1]
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol is designed for the initial screening of pre-catalysts under standardized conditions.
-
Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), this compound (0.24 mmol, 1.2 equiv), and sodium tert-butoxide (0.28 mmol, 1.4 equiv).
-
Catalyst Addition: In a glovebox, add the selected palladium pre-catalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%).
-
Solvent Addition: Add 1.0 mL of anhydrous, degassed 1,4-dioxane to the vial.
-
Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and place it in a pre-heated aluminum block at 100 °C.
-
Monitoring: Stir vigorously for 12-24 hours. After cooling, dilute an aliquot with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS to determine conversion.
References
- Buchwald–Hartwig amination - Wikipedia. Provides an overview of the mechanism and common side reactions like beta-hydride elimination. Link: https://en.wikipedia.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Discusses the selection of Pd sources, bases, solvents, and the reactivity order of aryl halides. Link: https://www.chemsky.com/en/technical-article/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. A repository of examples and literature references for the reaction. Link: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Details the catalytic cycle and the scope of nucleophiles and electrophiles. Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.
- Buchwald-Hartwig amination - Name-Reaction.com. A concise summary of the reaction mechanism. Link: https://www.name-reaction.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction - ACS Omega. A computational study showing how halides with electron-withdrawing groups are advantageous for the reaction. Link: https://pubs.acs.org/doi/10.1021/acsomega.0c02506
- Synthetic Methods for Primary Anilines - Books - Royal Society of Chemistry. Reviews the evolution and applications of the Buchwald-Hartwig amination. Link: https://pubs.rsc.org/en/content/ebook/978-1-83920-591-9/978-1-83920-591-9-chapter/ch3-synthetic-methods-for-primary-anilines
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Catalysis. Discusses the role of steric and electronic effects of NHC ligands in facilitating cross-coupling. Link: https://pubs.acs.org/doi/10.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - ResearchGate. Highlights the importance of balancing steric and electronic properties for successful coupling. Link: https://www.researchgate.net/publication/329979707_Sterically_Hindered_Amination_of_Aryl_Chlorides_Catalyzed_by_a_New_Carbazolyl-Derived_PN-Ligand-Composed_Palladium_Complex
- New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity - ResearchGate. Shows the importance of sterically encumbered NHC ligands for promoting transformations. Link: https://www.researchgate.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol - ResearchGate. Provides protocols for coupling hindered and functionalized aryl amines. Link: https://www.researchgate.
- Overcoming challenges in the synthesis of sterically hindered anilines - Benchchem. Discusses difficulties arising from steric bulk and the preference for bulky, electron-rich monophosphine ligands. Link: https://www.benchchem.com/blog/overcoming-challenges-in-the-synthesis-of-sterically-hindered-anilines/
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. An overview of the reaction from a green chemistry perspective. Link: https://www.acs.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Discusses the use of soluble organic bases. Link: https://chemrxiv.org/engage/chemrxiv/article-details/60c7519aa624680522113289
- Role of the base in Buchwald-Hartwig amination - PubMed. A theoretical and experimental investigation into the role of the base in different solvents. Link: https://pubmed.ncbi.nlm.nih.gov/25523689/
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. An industrial case study on optimizing ligand and catalyst selection. Link: https://www.catalysisconsulting.co.uk/wp-content/uploads/2021/03/Case-Study-Ligand-and-Catalyst-Selection-for-a-Buchwald-Hartwig-Reaction.pdf
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Royal Society of Chemistry. A data-driven analysis of reaction conditions reported in the literature. Link: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc04490a
- The Role of the Base in Buchwald-Hartwig Amination - ResearchGate. Further details on the interaction between base, solvent, and catalyst. Link: https://www.researchgate.
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube. A video overview of parameter selection for reaction optimization. Link: https://www.youtube.
- Microwave-Assisted Buchwald–Hartwig Double Amination - ACS Publications. Describes the use of microwave heating to accelerate the reaction. Link: https://pubs.acs.org/doi/10.1021/acsomega.3c06180
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. A blog post detailing the use of Design of Experiments (DoE) for optimization. Link: https://www.york.ac.uk/chemistry/research/waugh/blog/2020/chemspeed/
- Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands - YouTube. An educational video explaining the fundamentals of the reaction. Link: https://www.youtube.
- Selected ligands and catalysts for Buchwald‐Hartwig amination - ResearchGate. A diagram showing various generations of ligands and catalysts. Link: https://www.researchgate.net/figure/Selected-ligands-and-catalysts-for-Buchwald-Hartwig-amination-PEPPSI-pyridine-enhanced_fig2_342270928
- Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles - Benchchem. A guide that addresses common issues like reagent quality, ligand selection, and solubility. Link: https://www.benchchem.
- Help troubleshooting a Buchwald-Hartwig amination? - Reddit. A community discussion highlighting the difficulty of using aryl chlorides. Link: https://www.reddit.
- 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations - Maynooth University. Demonstrates higher yields with Cs₂CO₃ in the solvent TMO compared to toluene. Link: https://mural.maynoothuniversity.ie/14716/
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines - PMC - NIH. A study involving screening of catalysts, ligands, solvents, and bases. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8625442/
- Specific Solvent Issues with Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. Discusses common solvents and greener alternatives. Link: https://www.acs.
- The Buchwald-Hartwig Amination After 25 Years - PubMed. A minireview on the evolution of the cross-coupling reaction. Link: https://pubmed.ncbi.nlm.nih.gov/31532556/
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine - ResearchGate. Describes regioselectivity in a related dichlorinated system. Link: https://www.researchgate.net/publication/262744317_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dichloro-3-fluoroaniline
Welcome to the technical support center for the synthesis of 2,4-dichloro-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this critical intermediate. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your success.
This compound is a key building block in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. The most common and industrially scalable route involves the catalytic hydrogenation of 2,4-dichloro-3-fluoro-1-nitrobenzene. This guide will focus on optimizing this critical reduction step.
Core Synthesis Workflow
The primary challenge in the hydrogenation of halogenated nitroaromatics is achieving high selectivity towards the desired aniline while minimizing the undesired side reaction of dehalogenation.[2] The general workflow is a two-stage process that requires careful control of reaction parameters.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Catalytic Hydrogenation
This section addresses common issues encountered during the reduction of 2,4-dichloro-3-fluoro-1-nitrobenzene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity: The catalyst may be poisoned, old, or of poor quality. Catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric and lose activity if not handled correctly.[3] 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. 3. Inadequate Mixing: Poor agitation can lead to mass transfer limitations, preventing the substrate from accessing the catalyst surface. | 1. Catalyst Management: Use a fresh, high-quality catalyst. Ensure proper handling under an inert atmosphere. Consider a catalyst loading of 1-5% by weight relative to the nitro compound.[4] 2. Optimize Pressure: Gradually increase the hydrogen pressure. Typical ranges for this type of reaction are 1.0-4.0 MPa.[4] 3. Enhance Agitation: Ensure vigorous stirring to maintain the catalyst in suspension. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Temperature: The reaction temperature may be too low, resulting in slow kinetics. 3. Catalyst Deactivation: The catalyst may have become deactivated over the course of the reaction. | 1. Monitor Reaction Progress: Use analytical techniques like TLC or GC to monitor the disappearance of the starting material.[3] 2. Adjust Temperature: Cautiously increase the reaction temperature. A typical range is 60-120°C.[4] 3. Add Fresh Catalyst: If the reaction stalls, carefully add a fresh portion of the catalyst. |
| Formation of Dehalogenated Byproducts | 1. Catalyst Choice: Some catalysts, particularly Palladium on Carbon (Pd/C), can be prone to causing dehalogenation.[5] 2. High Temperature/Pressure: Aggressive reaction conditions can favor dehalogenation. 3. Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to side reactions. | 1. Catalyst Selection: Platinum-based catalysts, such as Platinum on Carbon (Pt/C), often show higher selectivity and lower dehalogenation.[2][6] Promoters like vanadium can also enhance selectivity.[5] 2. Milder Conditions: Use the lowest temperature and pressure that still provide a reasonable reaction rate. 3. Timely Quenching: Stop the reaction as soon as the starting material is consumed. |
| Impure Final Product | 1. Incomplete Reduction: Presence of nitroso or hydroxylamine intermediates.[6] 2. Isomeric Impurities: The starting nitro compound may contain isomers. 3. Ineffective Purification: The chosen purification method may not be adequate. | 1. Ensure Complete Reduction: Confirm the absence of starting material and intermediates by TLC or GC before workup.[3] 2. Purity of Starting Material: Ensure the purity of the 2,4-dichloro-3-fluoro-1-nitrobenzene before starting the reduction. 3. Optimize Purification: Utilize vacuum distillation for liquid products or recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) for solid products.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the hydrogenation of 2,4-dichloro-3-fluoro-1-nitrobenzene?
While several catalysts can be effective, Platinum on Carbon (Pt/C) is often recommended for the selective hydrogenation of halogenated nitroaromatics due to its lower propensity for causing dehalogenation compared to Palladium on Carbon (Pd/C).[2][6] The choice of catalyst can also be influenced by the specific substrate and desired reaction conditions.
Q2: How can I effectively monitor the progress of the reaction?
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are excellent methods for monitoring the reaction's progress.[3] You can track the disappearance of the 2,4-dichloro-3-fluoro-1-nitrobenzene starting material and the appearance of the this compound product. For more detailed analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[9][10]
Q3: What are the primary safety considerations for this synthesis?
The synthesis of this compound involves several significant hazards:
-
Catalytic Hydrogenation: This process uses flammable hydrogen gas under pressure, requiring a certified high-pressure reactor (autoclave) and a leak-free system.[3]
-
Pyrophoric Catalysts: Catalysts like Raney Nickel and Palladium on Carbon can ignite spontaneously in the air, especially after the reaction. They should be handled under a solvent or an inert atmosphere.[3]
-
Toxicity: Halogenated anilines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, in a well-ventilated fume hood.[6]
Q4: Can other reduction methods be used instead of catalytic hydrogenation?
Yes, other reduction methods exist, such as using metallic iron in the presence of an acid.[6] However, catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation.
Q5: My final product has a dark color. How can I improve its appearance?
A dark color in the final product often indicates the presence of impurities, possibly from side reactions or incomplete purification. To obtain a lighter-colored product, consider the following:
-
Purification: Recrystallization from a suitable solvent, potentially with the use of activated carbon, can help remove colored impurities.[7]
-
Reaction Conditions: Ensure that the reaction is not overheated or run for an unnecessarily long time, as this can lead to the formation of colored byproducts.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2,4-dichloro-3-fluoro-1-nitrobenzene
This protocol provides a general methodology for the reduction step.
-
Catalyst Preparation: In a high-pressure autoclave, place the 2,4-dichloro-3-fluoro-1-nitrobenzene and a suitable solvent (e.g., ethanol, isopropanol).[4] Add the catalyst (e.g., 5% Pt/C, 1-5% by weight).
-
Inerting: Seal the autoclave and purge the system several times with an inert gas like nitrogen to remove all air.[2]
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1-2 MPa) and heat to the reaction temperature (e.g., 80-100°C) with vigorous stirring.[2][11]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the system allows) and analyzing them by TLC or GC.[3]
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent to prevent ignition.[3]
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude this compound can then be purified by vacuum distillation or recrystallization.[6][11]
Protocol 2: Analytical Monitoring by HPLC
This protocol outlines a general HPLC method for monitoring reaction conversion.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 acetonitrile/water mixture to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[10]
Caption: Workflow for sample preparation and HPLC analysis.
References
- MySkinRecipes. This compound. [Link]
- Google Patents.
- Google Patents. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride.
- Google Patents.
- Organic Syntheses. Working with Hazardous Chemicals. [Link]
- Organic Syntheses. sulfanilamide. [Link]
- ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. [Link]
- ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. [Link]
- Semantic Scholar. Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigation of Oxidation in 2,4-Dichloro-3-fluoroaniline
Welcome to the Technical Support Center for 2,4-Dichloro-3-fluoroaniline. This resource is designed for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries who utilize this critical halogenated aniline intermediate. Our goal is to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the stability and purity of this compound throughout your experimental workflows.
Introduction: The Challenge of Aromatic Amine Stability
Aromatic amines, including this compound, are susceptible to autoxidation, a process of degradation through reaction with atmospheric oxygen. This process can be accelerated by exposure to light and heat, leading to the formation of colored impurities and a potential decrease in assay. The presence of these degradation products can compromise the integrity of your research, leading to inconsistent results, formation of unwanted byproducts in synthesis, and challenges in purification. This guide provides a comprehensive overview of the mechanisms of oxidation and practical, field-tested strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: My previously colorless or light-colored this compound has turned yellow or brown. What is happening?
A1: The discoloration of your this compound is a common indicator of oxidation.[1] Aromatic amines are prone to air oxidation, which leads to the formation of highly colored polymeric and quinone-like impurities. This process is often initiated by light and heat, which can generate free radicals and accelerate the degradation cascade.
Q2: What are the primary degradation products I should be concerned about?
A2: While the specific autoxidation products of this compound are not extensively documented in publicly available literature, the oxidation of anilines and chloroanilines is known to proceed through complex pathways. These can include the formation of nitrobenzenes, azobenzenes, and benzoquinones.[2][3][4] Oxidative coupling reactions can also lead to the formation of dimeric and polymeric impurities, which are often highly colored.[5][6]
Q3: Can I still use discolored this compound in my reaction?
A3: The usability of discolored this compound depends on the sensitivity of your application. For many synthetic applications, particularly in pharmaceutical development, the presence of impurities can lead to undesirable side reactions and complicate the purification of your target molecule. It is generally recommended to use high-purity starting materials. For less sensitive applications, purification of the discolored aniline may be an option.
Q4: What is the ideal way to store this compound to prevent oxidation?
A4: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry place. The container should be tightly sealed to minimize contact with air. For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and at refrigerated temperatures (2-8 °C). Some suppliers recommend storing below +30°C for shorter periods.[7]
Troubleshooting Guide: Addressing Oxidation-Related Issues
| Issue | Potential Cause | Recommended Action |
| Rapid Discoloration of Solid or Solution | Exposure to air and/or light. | Immediately transfer the compound to an amber vial, purge with an inert gas (nitrogen or argon), and store in a cool, dark place. For solutions, use deoxygenated solvents. |
| Appearance of New Impurities in HPLC/GC-MS Analysis | Oxidation during storage or sample preparation. | Review storage conditions. For analysis, prepare samples fresh and minimize their exposure to air and light before injection. |
| Inconsistent Reaction Yields or Byproduct Profile | Use of partially oxidized starting material. | Purify the this compound before use or obtain a new, high-purity batch. Implement stringent storage protocols for all aniline-containing reagents. |
| Difficulty in Purifying Reaction Product | Formation of polar, colored impurities from oxidized starting material. | Consider a pre-purification step for the this compound. During workup, a wash with a mild reducing agent solution (e.g., sodium bisulfite) may help remove some colored impurities. |
Experimental Protocols
Protocol 1: Best Practices for Handling and Storage
To minimize oxidation, adhere to the following procedures when handling this compound:
-
Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas.
-
Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect the compound from light.
-
Temperature Control: Store the compound at refrigerated temperatures (2-8 °C) for long-term storage.
-
Solvent Deoxygenation: If preparing a solution for storage or for a sensitive reaction, use solvents that have been deoxygenated by sparging with nitrogen or argon for at least 30 minutes.
Protocol 2: Purification of Discolored this compound by Recrystallization
This protocol provides a general method for purifying this compound that has undergone oxidation. The choice of solvent is critical and may require some optimization. An ethanol/water system is a good starting point for many substituted anilines.[8]
Materials:
-
Discolored this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the aniline in various solvents at room temperature and upon heating. Ideal solvents or solvent systems will show poor solubility at room temperature and high solubility when hot. Common recrystallization solvents to screen include ethanol, isopropanol, toluene, and hexane/ethyl acetate mixtures.[9]
-
Dissolution: Place the crude aniline in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is intensely colored, add a small amount of activated carbon to the hot solution and swirl for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Isolation: Once crystals have formed, cool the flask in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Quality Control by HPLC Analysis
This protocol outlines a general HPLC method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation and Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a known concentration.
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.
Visualization of Oxidation Prevention Strategies
The following diagram illustrates the key factors contributing to the oxidation of this compound and the recommended preventative measures.
Caption: Key factors in the oxidation of this compound and preventative measures.
Advanced Mitigation: The Role of Antioxidants
For applications requiring the utmost stability, the addition of a chemical antioxidant can be a highly effective strategy. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), function by scavenging free radicals that initiate and propagate the oxidation chain reaction.[10][11][12][13][14]
Recommendations for Using Antioxidants:
-
Choice of Antioxidant: BHT is a common and effective choice for stabilizing organic compounds. Other hindered phenols may also be suitable.
-
Concentration: A typical starting concentration for an antioxidant is in the range of 0.01-0.1% (w/w). The optimal concentration should be determined experimentally for your specific application.
-
Compatibility: Ensure that the chosen antioxidant is soluble in your solvent system and does not interfere with your downstream chemistry.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halogenated Anilines in Cross-Coupling Reactions. BenchChem Technical Support.
- BenchChem. (2025). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. BenchChem Technical Support.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Aguilar, M., et al. (2014).
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline. BenchChem Technical Support.
- Wang, Y., et al. (2018). Oxidative coupling of anilines to azobenzenes using heterogeneous manganese oxide catalysts.
- Kumar, A., et al. (2022). Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III)
- MySkinRecipes. (n.d.). This compound.
- BenchChem. (2025). Analytical Validation of 3-Chloro-4-fluoroaniline Synthesis. BenchChem Technical Support.
- BenchChem. (2025).
- Patel, A. R., et al. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega.
- MySkinRecipes. (n.d.). This compound.
- Kruk, J., et al. (2000). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. PubMed.
- Fan, Z., et al. (2004).
- Liu, Z., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. MDPI.
- BenchChem. (2025). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. BenchChem Technical Support.
- Clayson, D. B., & Iverson, F. (1990).
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. BenchChem Technical Support.
- Thompson, D. C., & Trush, M. A. (1989). The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals. PubMed.
- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
- Jones, K., et al. (1990). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
- Gummersbach, J., et al. (2021).
- Chemsrc. (n.d.). This compound | CAS#:443-93-6.
- McKay, G., et al. (2018). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. ETH Research Collection.
- Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.
- BenchChem. (2025). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. BenchChem Technical Support.
- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
- Xu, Y. (2024).
- Liao, C., & Kannan, K. (2016). Synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), in resin-based dental sealants. PubMed.
- Zhang, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. NIH.
- ResearchGate. (n.d.). (a) Reaction mechanism of aniline polymerization through chemical oxidation.
- Gao, Y., et al. (2023). Comparative investigation of diclofenac degradation by Fe2+/chlorine and Fe2+/PMS processes.
- Karakuş, S., et al. (2021). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations.
- Wang, Y., et al. (2022). Identification and analysis of the degradation products of chlorothalonil in vegetables. PubMed.
Sources
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- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Oxidative coupling of anilines to azobenzenes using heterogeneous manganese oxide catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS [mdpi.com]
- 12. Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), in resin-based dental sealants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with 2,4-Dichloro-3-fluoroaniline
Welcome to the technical support center for handling 2,4-Dichloro-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and scientifically grounded protocols to safely manage potential exothermic events during chemical synthesis with this versatile intermediate.
Foundational Understanding: The Exothermic Potential of this compound
This compound is a valuable building block in pharmaceutical and agrochemical synthesis, often used in creating complex molecular architectures.[1][2] However, like many anilines, its reactions can be highly exothermic. The amino (-NH₂) group is a strong activating group, which significantly increases the electron density of the aromatic ring, making it highly susceptible to rapid electrophilic substitution and other transformations. This inherent reactivity, if not properly controlled, can lead to a rapid release of heat, potentially causing a dangerous thermal runaway.[3]
Understanding the physicochemical properties of this compound is the first step in safe experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂FN | [1] |
| Molecular Weight | 180.01 g/mol | [1] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 42-44 °C | [4] |
| Boiling Point | 227-228 °C | [4] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides | [5] |
| Hazardous Decomposition | Forms toxic gases like nitrogen oxides (NOx), carbon oxides, and hydrogen chloride upon combustion. | [5] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter. The answers provide immediate actions, causal explanations, and preventative strategies.
Q1: My reaction temperature is rising uncontrollably. What is the immediate emergency procedure?
A1: Your immediate priority is to prevent a thermal runaway. Execute the following steps calmly and decisively.
-
Stop Reagent Addition: Immediately cease the addition of all reagents to the reaction vessel.
-
Enhance Cooling: Ensure the reaction flask is fully immersed in its cooling bath (e.g., ice-water). If the reaction is vigorous, consider a more potent cooling medium like an ice-salt or dry ice/acetone bath.[6] Be cautious of freezing your reaction solvent.[7]
-
Alert Personnel: Inform colleagues and your lab supervisor about the situation. Do not work alone.
-
Prepare for Quench: If cooling is insufficient and the temperature continues to rise, prepare to quench the reaction. Have a pre-determined quenching agent ready in an ice bath.
-
Controlled Quench: If necessary, slowly add the cold quenching agent to the reaction. Be prepared for gas evolution or a vigorous, but controlled, reaction.[7][8]
-
Evacuate if Uncontrolled: If the reaction cannot be brought under control, evacuate the area and activate emergency protocols.
Q4: How do I choose an appropriate quenching agent for a reaction involving an aniline?
A4: The choice of quenching agent depends on the specific reagents involved. The goal is to neutralize reactive species without creating a secondary, uncontrolled exotherm.
-
For Unreacted Electrophiles (e.g., Acyl Chlorides, Alkyl Halides): A mild nucleophile is often used. Slow addition of a cold, dilute aqueous solution of sodium bicarbonate or a primary/secondary amine (like diethylamine) can be effective.
-
For Organometallic Reagents: Isopropanol is a good initial quenching agent as it reacts less vigorously than water. [8]After the initial vigorous reaction subsides, a mixture of isopropanol/water can be added, followed by pure water. [8]* For Oxidizing Agents: A reducing agent like sodium thiosulfate or sodium bisulfite solution is typically used to neutralize excess oxidizer. [6]* General Principle: Always add the quenching agent slowly to the reaction mixture while providing efficient cooling. [7]Never add the reaction mixture to the quenching agent, as this can create a localized high concentration of reactive material and cause a violent reaction.
Detailed Experimental Protocols
These protocols provide a framework for safe handling. Always adapt them to the specific stoichiometry, scale, and reagents of your experiment.
Protocol 3.1: General Procedure for Controlled Reaction
This protocol outlines a safe method for adding a reactive electrophile to this compound.
-
Reactor Setup: In a properly sized round-bottom flask equipped with a magnetic stirrer, internal thermometer, and an inert gas inlet, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent.
-
Cooling: Place the flask in a cooling bath and cool the solution to the desired reaction temperature (e.g., 0 °C). Begin stirring.
-
Reagent Preparation: In a separate, dry flask, prepare a solution of the electrophile (e.g., acyl chloride, 1.05 eq) in the same anhydrous solvent.
-
Controlled Addition: Draw the electrophile solution into a syringe and place it on a syringe pump. Place the syringe needle below the surface of the stirred aniline solution.
-
Initiate Addition: Begin the slow, dropwise addition of the electrophile via the syringe pump over a calculated period (e.g., 1-2 hours).
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. The rate of addition should be adjusted to ensure the temperature does not rise more than 2-3 °C above the set point. If the temperature rises significantly, pause the addition until it returns to the set point.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature until analysis (TLC, HPLC) confirms the consumption of the starting material. [7]
Protocol 3.2: Emergency Quenching of a Runaway Reaction
This protocol is for emergency use when the procedure in FAQ Q1 is deemed necessary.
-
Prerequisites: An appropriate quenching agent (e.g., a large volume of cold isopropanol or a dilute aqueous base) should be prepared in a separate container and pre-chilled in an ice bath. [8]Ensure you are wearing appropriate personal protective equipment (PPE), including a face shield and flame-resistant lab coat. [9][10]2. Cease Additions & Maximize Cooling: Stop all reagent flows and ensure the reactor is securely in the most effective cooling bath available.
-
Slow Initial Quench: Using a long cannula or dropping funnel, slowly introduce a small amount of the pre-chilled quenching agent into the reaction mixture.
-
Observe and Titrate: Observe the effect. If the reaction is vigorous but contained, continue to add the quenching agent slowly and cautiously, titrating the exotherm. The goal is to gradually neutralize the reactive species and absorb the excess heat.
-
Maintain Cooling: Continue to cool the reaction vessel throughout the quenching process. Be aware that adding aqueous solutions to a very cold reaction may cause ice to form. [7]6. Final Stabilization: Once the vigorous reaction has subsided and the temperature is stable and decreasing, the remaining quenching agent can be added more steadily. Allow the mixture to stir and slowly warm to room temperature before proceeding with any workup.
References
- Cioc, A., et al. (2018). Accident condition influence on its effects and consequences for two case studies. ResearchGate.
- How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry.
- Aniline Safety Information. (n.d.). University of California, Santa Barbara EH&S.
- Common Standard Operating Procedure for Quenching Pyrophoric Materials. (2015). University of Notre Dame.
- Safety Data Sheet: Aniline. (n.d.). Chemos GmbH & Co.KG.
- Aniline Standard Operating Procedure. (n.d.). Washington State University.
- This compound Product Page. (n.d.). MySkinRecipes.
- Safety Data Sheet: 2,4-DICHLOROANILINE. (2019). Loba Chemie.
- Runaway reactions, case studies, lessons learned. (2017). ARIA.
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- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Technical Support Center: Recrystallization of 2,4-Dichloro-3-fluoroaniline
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate recrystallization solvent for 2,4-Dichloro-3-fluoroaniline (CAS: 443-93-6). The content is structured in a question-and-answer format to directly address practical challenges and provide field-proven insights for successful purification.
Frequently Asked Questions (FAQs)
Q1: What are the critical molecular properties of this compound that influence solvent selection?
To select an effective recrystallization solvent, we must first understand the solute's physicochemical properties. This compound is a substituted aromatic amine with a molecular structure that dictates its solubility.[1][2] Key characteristics include:
-
Polarity: The molecule possesses a polar amino group (-NH₂) capable of acting as a hydrogen bond donor and acceptor.[2] However, the benzene ring with two chlorine and one fluorine substituent is largely non-polar. This dual nature gives the molecule an intermediate overall polarity, suggesting that solvents of moderate polarity or mixed solvent systems will be most effective.
-
Hydrogen Bonding: The presence of the -NH₂ group is significant, allowing for hydrogen bonding with protic solvents (e.g., alcohols, water).[2]
-
Aromaticity: The phenyl ring can participate in π-π stacking interactions, suggesting some solubility in aromatic solvents like toluene.
Q2: What is the fundamental principle for choosing a recrystallization solvent?
The ideal recrystallization solvent is one in which the target compound, this compound, exhibits high solubility at an elevated temperature (near the solvent's boiling point) but low solubility at lower temperatures (e.g., room temperature or in an ice bath).[3] This temperature-dependent solubility differential is the driving force for crystallization upon cooling, allowing pure crystals of the desired compound to form while impurities remain dissolved in the cold solvent (mother liquor).[4]
Q3: My crude this compound is dark brown. How can I decolorize it during purification?
Discoloration in aniline derivatives is typically caused by oxidized impurities or colored byproducts formed during synthesis or storage.[3][5] An effective method for decolorization is the use of activated carbon (charcoal).
After dissolving the crude compound in the hot recrystallization solvent, a small amount of activated carbon is added to the solution. The mixture is then briefly heated or stirred. The activated carbon, with its high surface area, adsorbs the colored impurities.[5] A subsequent hot filtration step is crucial to remove the activated carbon and the adsorbed impurities before allowing the solution to cool and crystallize.[3][6]
Q4: When should I consider a mixed solvent system over a single solvent?
A mixed solvent system is employed when no single solvent provides the ideal solubility profile.[7] This technique, also known as using a solvent-antisolvent pair, is highly effective for many substituted anilines.[7][8] You should consider this approach if you find that:
-
A "good" solvent dissolves the compound completely, even at room temperature.
-
A "poor" solvent fails to dissolve the compound, even when heated.
The strategy involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent (the antisolvent) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[3]
Compound & Solvent Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 443-93-6 | [9][10] |
| Molecular Formula | C₆H₄Cl₂FN | [1][11] |
| Molecular Weight | 180.01 g/mol | [1][11] |
| Appearance | Solid | [1] |
| XLogP3-AA | 3.1 | [12] |
Table 2: Potential Recrystallization Solvents and Rationale
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use with this compound |
| Ethanol | 78 | Polar Protic | Good potential as a primary solvent due to its ability to hydrogen bond. Often effective for anilines, especially when used in a mixed system with water.[7][8] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, likely to show good solubility when hot and moderate solubility when cold. A viable single-solvent candidate.[7] |
| Toluene | 111 | Non-polar Aromatic | The aromatic nature of toluene can effectively dissolve the non-polar part of the target molecule. Its high boiling point allows for a wide temperature gradient.[7] |
| Hexane/Heptane | 69 / 98 | Non-polar | Likely to have low solubility at all temperatures due to its non-polar nature. An excellent candidate as an anti-solvent (poor solvent) in a mixed system with a more polar solvent like ethanol or ethyl acetate.[7] |
| Water | 100 | Polar Protic | Due to the compound's significant non-polar character (XLogP3 of 3.1), it is expected to have very low solubility in water at all temperatures.[12] Primarily useful as an anti-solvent with a miscible organic solvent like ethanol.[7] |
| Ethyl Acetate | 77 | Polar Aprotic | A solvent of intermediate polarity that may serve as a good single solvent or as the "good" solvent in a mixed system.[7] |
Experimental Protocols & Workflows
Solvent Selection Workflow
The following diagram outlines the logical steps for identifying an optimal recrystallization solvent system.
Caption: Workflow for selecting a recrystallization solvent system.
Protocol 1: Recrystallization using an Ethanol/Water Mixed Solvent System
This protocol is an excellent starting point for purifying substituted anilines.[7]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon (approx. 1-2% w/w of the solute). Reheat the mixture to boiling for a few minutes while swirling.
-
Hot Filtration: If carbon was used or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is critical to prevent premature crystallization in the funnel.[3][13]
-
Addition of Anti-solvent: Reheat the clear filtrate to boiling. Slowly add hot deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13] Subsequently, place the flask in an ice-water bath to maximize crystal formation.[3][13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum on the funnel or in a desiccator.
Troubleshooting Guide
Q: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated.[3]
-
Solution 1: Reheat the solution until the oil redissolves. Add more of the primary solvent (e.g., ethanol in an ethanol/water system) to decrease the solution's saturation point.[7]
-
Solution 2: Ensure the solution cools very slowly. Insulate the flask to slow heat loss, which encourages orderly crystal lattice formation instead of amorphous oiling.[3][13]
-
Solution 3: The boiling point of your chosen solvent may be too high. Consider a lower-boiling solvent.
Q: No crystals have formed even after cooling the solution in an ice bath. What are my options?
A: This indicates that the solution is not sufficiently supersaturated, or nucleation is inhibited.
-
Solution 1: Induce Nucleation: Try scratching the inside surface of the flask below the solution level with a glass stirring rod. The microscopic scratches provide a surface for crystal growth to begin.[14]
-
Solution 2: Seed Crystals: If available, add a single, tiny crystal of pure this compound to the cold solution. This "seed" provides a template for crystallization to occur.[13][14]
-
Solution 3: Reduce Solvent Volume: If the compound is too soluble, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.
Q: My final yield of pure crystals is very low. What are the likely causes?
A: A low yield can result from several factors during the procedure.
-
Cause 1: Using Excessive Solvent: Adding too much solvent during the initial dissolution step will keep more of your product dissolved in the mother liquor even after cooling. Use the absolute minimum amount of hot solvent needed.
-
Cause 2: Premature Crystallization: Significant product loss can occur if the compound crystallizes in the filter paper during hot filtration. Ensure your funnel and receiving flask are pre-heated.[3][13]
-
Cause 3: Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.
-
Cause 4: Washing with Warm Solvent: Washing the final crystals with room temperature or warm solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[3]
References
- BenchChem. (n.d.). Issues with aniline nitrate solubility during crystallization.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- PubChem. (n.d.). 2,4-dichloro-N-fluoroaniline. National Center for Biotechnology Information.
- BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
- ChemicalBook. (n.d.). This compound.
- Chemsrc. (n.d.). This compound.
- JoVE. (2020). Recrystallization - Procedure. Journal of Visualized Experiments.
- MySkinRecipes. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
- MySkinRecipes. (n.d.). This compound.
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization.
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
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- 14. Video: Recrystallization - Procedure [jove.com]
Technical Support Center: Resolving Overlapping Peaks in NMR of 2,4-Dichloro-3-fluoroaniline Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dichloro-3-fluoroaniline and its derivatives. The structural complexity of this molecule and its reaction products often leads to crowded aromatic regions in ¹H NMR spectra, complicating structural elucidation. This resource offers practical, field-proven solutions to deconvolve these complex spectra.
Understanding the Challenge: Why Do Peaks Overlap?
This compound possesses a substituted aromatic ring where the protons are subject to complex spin-spin coupling and differing electronic effects from the halogen and amine substituents. This often results in multiplets that are very close in chemical shift, leading to significant overlap that can obscure crucial structural information.[1][2] When this aniline is used as a starting material for more complex molecules, the problem can be exacerbated.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My aromatic proton signals in the ¹H NMR spectrum are a crowded, uninterpretable multiplet. What is the simplest first step to try and resolve them?
A: Change the Deuterated Solvent.
A straightforward and often effective initial approach is to re-acquire the spectrum in a different deuterated solvent.[3] Solvents can induce changes in the chemical shifts of your compound's protons due to varying solute-solvent interactions.[4][5] Aromatic solvents like benzene-d₆ or toluene-d₈ are particularly useful for resolving aromatic signals due to the Aromatic Solvent-Induced Shift (ASIS) effect.[6][7] The anisotropic magnetic field of the aromatic solvent can cause significant upfield or downfield shifts of specific protons, effectively "spreading out" the crowded signals.[7][8]
Data Presentation: The Power of Solvent-Induced Shifts
The table below illustrates hypothetical ¹H NMR chemical shift data for a derivative of this compound in different solvents, demonstrating the potential for peak resolution.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Change in δ (ppm) |
| Aromatic H-5 | 7.15 (doublet of doublets) | 6.85 (doublet of doublets) | -0.30 |
| Aromatic H-6 | 7.30 (doublet of doublets) | 7.10 (doublet of doublets) | -0.20 |
| Amine NH₂ | 4.50 (broad singlet) | 4.10 (broad singlet) | -0.40 |
Experimental Protocol: Solvent Effect Analysis
-
Sample Preparation : Prepare separate, identically concentrated solutions of your compound (e.g., 5-10 mg) in 0.5-0.7 mL of different deuterated solvents such as CDCl₃, Benzene-d₆, Acetone-d₆, and DMSO-d₆.[6]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to each sample for accurate chemical shift referencing.[6]
-
NMR Acquisition : Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).[6]
-
Data Analysis : Process and compare the spectra to identify the solvent system that provides the optimal peak separation.[6]
Q2: Solvent changes didn't fully resolve the overlap. What is the next step to simplify a complex ¹H NMR spectrum?
A: Employ Lanthanide Shift Reagents (LSRs).
Lanthanide shift reagents are paramagnetic complexes that can coordinate with Lewis basic sites in your molecule, such as the amine group in this compound and its products.[9] This interaction induces significant changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS).[10] The magnitude of the shift is dependent on the distance of the proton from the lanthanide ion, often simplifying complex second-order spectra into first-order spectra with well-resolved signals.[10][11][12]
-
Europium-based reagents (e.g., Eu(fod)₃) typically cause downfield shifts.[11]
-
Praseodymium-based reagents (e.g., Pr(fod)₃) generally induce upfield shifts.[11]
Experimental Protocol: Using a Lanthanide Shift Reagent
-
Initial Spectrum : Dissolve your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃) and acquire a reference ¹H NMR spectrum.
-
Incremental Addition : Add a small, known amount of the LSR to the NMR tube.
-
Spectral Acquisition : Shake the tube to ensure mixing and acquire a new ¹H NMR spectrum.
-
Titration : Continue adding small increments of the LSR and acquiring spectra until optimal peak separation is achieved. Be aware that excessive amounts can lead to significant line broadening.[9]
Q3: The ¹H NMR is still problematic. Can I leverage the fluorine atom in my molecule for clearer spectral data?
A: Absolutely. Utilize ¹⁹F NMR Spectroscopy.
Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and wide chemical shift range (approximately 800 ppm).[13][14] This large dispersion greatly reduces the likelihood of signal overlap compared to ¹H NMR.[15]
-
Structural Confirmation : A ¹⁹F NMR spectrum can quickly confirm the presence of the fluorine atom in your product and provide information about its electronic environment.[14]
-
Purity Assessment : The simplicity of ¹⁹F NMR spectra makes it a powerful tool for assessing the purity of fluorinated compounds, as impurities will often give distinct signals.[15]
-
Coupling Information : ¹⁹F nuclei couple with nearby protons (¹H-¹⁹F coupling), which can be observed in both the ¹H and ¹⁹F spectra, providing valuable connectivity information.[13]
Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum
-
Sample Preparation : Prepare a solution of your compound as you would for ¹H NMR.
-
Instrument Setup : Ensure the NMR spectrometer is equipped with a probe capable of observing ¹⁹F.
-
Acquisition : Run a standard 1D ¹⁹F NMR experiment. Often, proton decoupling is used to simplify the spectrum to singlets, but a coupled spectrum can provide useful J-coupling information.[13]
Q4: I need to definitively assign which proton is which in the overlapping region. What advanced techniques can I use?
A: Perform 2D NMR Experiments.
Two-dimensional (2D) NMR spectroscopy is a powerful method for resolving overlapping signals by spreading the information across two frequency axes.[16][17][18]
Key 2D NMR Experiments for Peak Resolution:
| Experiment | Information Provided |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This helps identify which protons are neighbors in a spin system.[16][19] |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). This can resolve overlapping proton signals by separating them based on the chemical shift of their attached carbon.[16][19] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is invaluable for piecing together the carbon skeleton of a molecule.[19][20] |
Visualization: Workflow for 2D NMR Analysis
The following diagram illustrates a logical workflow for using 2D NMR to resolve overlapping peaks.
Caption: Systematic workflow for resolving peak overlap using 2D NMR.
Q5: Can I improve resolution without changing the sample or running lengthy 2D experiments?
A: Yes, through Advanced NMR Data Processing.
Modern NMR software offers powerful data processing techniques that can enhance spectral resolution.[21][22][23]
-
Apodization (Window Functions) : Applying functions like Lorentzian-to-Gaussian transformation can narrow line widths and improve the separation of closely spaced peaks.[21] However, this can come at the cost of signal-to-noise ratio.
-
Zero Filling : This technique adds zeros to the end of the Free Induction Decay (FID) before Fourier transformation, which can improve the digital resolution of the resulting spectrum.[22]
-
Linear Prediction : This can be used to extend the FID, leading to improved resolution.
-
Deconvolution : Spectral deconvolution algorithms can mathematically separate overlapping peaks to determine their individual frequencies, line widths, and areas.[24]
Experimental Protocol: Resolution Enhancement through Processing
-
Acquire Data : Obtain a high-quality FID with a good signal-to-noise ratio.
-
Apply Window Function : In your NMR processing software, apply a resolution-enhancing window function (e.g., Gaussian multiplication or sine-bell).
-
Fourier Transform : Perform the Fourier transform to obtain the frequency-domain spectrum.
-
Phase and Baseline Correction : Carefully phase and baseline correct the spectrum.[23]
-
Iterate : Experiment with different window function parameters to find the optimal balance between resolution enhancement and signal-to-noise.
References
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- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
- Morris, G. A. (n.d.). NMR Data Processing. University of Manchester. [Link]
- Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]
- Slideshare. (n.d.). Lanthanide compounds as shift reagents. [Link]
- American Chemical Society Publications. (2023).
- National Institutes of Health. (2017).
- Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]
- YouTube. (2022).
- Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
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- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
- Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
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- ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]
- University College London. (n.d.). Chemical shifts. [Link]
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]
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- Who we serve. (2019).
- National Institutes of Health. (n.d.). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. [Link]
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
- YouTube. (2015).
- Unknown Source. (n.d.). 2D NMR A correlation map between two NMR parameters. [Link]
- Unknown Source. (n.d.).
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
- Oxford Academic. (n.d.). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. [Link]
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- PubMed. (n.d.).
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Validation & Comparative
The Unambiguous Arbiter: Confirming the Structure of 2,4-Dichloro-3-fluoroaniline Derivatives by X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of novel chemical entities is paramount. Halogenated anilines, such as 2,4-dichloro-3-fluoroaniline, are pivotal building blocks in the synthesis of a diverse array of biologically active molecules.[1] The specific arrangement of substituents on the aniline ring profoundly influences the compound's physicochemical properties and its interactions with biological targets. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and computational modeling provide valuable insights into molecular structure, single-crystal X-ray crystallography remains the gold standard for unambiguous, three-dimensional structural determination.[2]
This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of this compound derivatives. We will delve into the causality behind experimental choices, present a detailed protocol for structure determination, and offer a comparative analysis of experimental and theoretical data to underscore the definitive power of X-ray crystallography.
The Decisive Advantage: Why X-ray Crystallography Prevails
While NMR spectroscopy excels at determining the connectivity and solution-state conformation of a molecule, and computational methods can predict low-energy conformations, both have limitations. NMR data can sometimes be ambiguous, especially in complex molecules with overlapping signals. Computational models, while powerful, are approximations and require experimental validation.
X-ray crystallography, by directly imaging the electron density of a molecule within a crystal lattice, provides a precise and unequivocal map of atomic positions. This allows for the accurate determination of:
-
Bond Lengths and Angles: Crucial for understanding bonding and strain within the molecule.
-
Torsion Angles: Defining the three-dimensional shape and conformation.
-
Absolute Stereochemistry: Unambiguously assigning the configuration of chiral centers.
-
Intermolecular Interactions: Revealing how molecules pack in the solid state, which can influence properties like solubility and stability.
To illustrate these advantages, we will use a case study of a Schiff base derivative of a closely related compound, 2,4-dichloroaniline, and compare its crystallographically determined structure with spectroscopic and computational data.
Comparative Analysis: A Case Study
For this guide, we will examine the structure of a Schiff base formed from 2,4-dichloroaniline and 5-nitrothiophene-2-carbaldehyde, a compound whose crystal structure has been determined.[3] We will compare the experimental X-ray data with what one might expect from NMR spectroscopy and Density Functional Theory (DFT) calculations for a similar derivative of this compound.
Data Presentation
| Parameter | X-ray Crystallography (Experimental) | ¹H & ¹³C NMR Spectroscopy (Predicted) | DFT Calculation (Theoretical) |
| Imine C=N Bond Length | ~1.27 Å[3] | Not directly measured | ~1.28 Å |
| Dihedral Angle between Aromatic Rings | 9.7°[3] | Inferred from NOE data (solution state) | ~10-15° (gas phase) |
| C-Cl Bond Lengths | ~1.74 Å[3] | Not measured | ~1.75 Å |
| C-F Bond Length | (Not applicable to case study) | Inferred from coupling constants | ~1.36 Å |
| ¹H Chemical Shift (imine proton) | Not applicable | ~8.4 ppm | Not applicable |
| ¹³C Chemical Shift (imine carbon) | Not applicable | ~160 ppm | Not applicable |
Note: The data for X-ray crystallography is from a closely related 2,4-dichloroaniline derivative.[3] NMR and DFT data are representative predictions for a hypothetical Schiff base of this compound.
This comparison highlights that while NMR provides characteristic chemical shifts that help identify the presence of functional groups, it does not directly provide the precise geometric parameters that X-ray crystallography delivers. DFT calculations can provide excellent estimates of these parameters, but they are most powerful when benchmarked against and validated by experimental crystallographic data.
Experimental Protocols
The journey from a synthesized compound to a refined crystal structure involves several critical steps. Here, we outline a detailed methodology for a key experiment.
Synthesis and Crystallization of a Schiff Base Derivative
The formation of a Schiff base from this compound and an appropriate aldehyde is a common and effective method for producing crystalline derivatives suitable for X-ray analysis.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde: To this solution, add 1 equivalent of the desired aldehyde (e.g., 4-hydroxybenzaldehyde). A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: Upon completion of the reaction, the solution is allowed to cool slowly to room temperature. The slow evaporation of the solvent will often yield single crystals suitable for X-ray diffraction.[4] If crystals do not form readily, techniques such as vapor diffusion or layering with a less polar solvent can be employed.
-
Crystal Harvesting: The resulting crystals are carefully isolated by filtration, washed with a small amount of cold solvent, and dried.
Single-Crystal X-ray Diffraction Workflow
The following diagram illustrates the process of determining a crystal structure from a single crystal.
Caption: Workflow for single-crystal X-ray structure determination.
The Causality Behind Experimental Choices
-
Why a Schiff Base? Schiff base formation is a reliable reaction that often produces highly crystalline products. The resulting imine moiety and the extended π-system can facilitate the formation of well-ordered crystal lattices through intermolecular interactions.
-
Solvent Selection for Crystallization: The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. This allows for slow crystal growth upon cooling, which is essential for obtaining high-quality, single crystals.
-
Data Collection at Low Temperatures: X-ray data is typically collected at low temperatures (around 100 K). This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and a more precise determination of atomic positions.
Visualization of Key Structural Features
The following diagram illustrates the key structural parameters that are determined with high precision by X-ray crystallography.
Caption: Key structural parameters determined by X-ray crystallography.
Conclusion: An Indispensable Tool
For researchers and professionals in drug development, the unambiguous structural confirmation of new chemical entities is non-negotiable. While a suite of analytical techniques should be employed for comprehensive characterization, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution, three-dimensional structure. This guide has demonstrated its superiority through a comparative approach, highlighting its role in providing precise geometric data that is unattainable by other methods. By integrating X-ray crystallography into the analytical workflow, researchers can proceed with confidence, knowing that the foundational structural information for their compounds is accurate and reliable.
References
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- Jothi, L., Anuradha, G., Vasuki, G., Ramesh Babu, R., & Ramamurthi, K. (2013). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1234.
- Gowda, K. V. A., Kokila, M. K., Puttaraja, Kulkarni, M. V., & Shivaprakash, N. C. (2000). Crystal and molecular structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline. Pramana - Journal of Physics, 55(3), 441–446.
- Cambridge Crystallographic Data Centre. (n.d.). Access Structures.
- Pawar, R. B. (2024). Synthesis and Biological Evaluation of a Novel Schiff Base Ligand [(E)-2,4-Dichloro-6-(1-((4-Fluorophenyl) iminoethyl)phenol] an. International Journal of Analytical and Applied Chemistry, 10(1), 26–35.
- Anonymous. (2016). Crystal structure and computational study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline.
- Jothi, L., Anuradha, G., Vasuki, G., Ramesh Babu, R., & Ramamurthi, K. (2013). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E, E69(8), o1234.
- Anonymous. (2012). Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines: X-ray Structure, and DFT Study. ACS Omega.
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- Anonymous. (2012). Crystal structure of N[(2′-hydroxy)-benzylidene]-3-chloro-4-fluoroaniline. Pramana - Journal of Physics.
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A Comparative Analysis of Reactivity: 2,4-Dichloro-3-fluoroaniline vs. 2,4-dichloroaniline
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical and agrochemical research, the nuanced reactivity of halogenated anilines serves as a cornerstone for the synthesis of a multitude of bioactive molecules. The introduction of different halogen atoms at various positions on the aniline ring can profoundly influence the chemical behavior of both the aromatic system and the amino group. This guide provides a detailed comparative analysis of the reactivity of 2,4-dichloro-3-fluoroaniline and its non-fluorinated counterpart, 2,4-dichloroaniline. By examining the electronic effects of the substituents and their impact on key chemical transformations, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Decisive Role of Fluorine: An Electronic Perspective
The fundamental difference in reactivity between this compound and 2,4-dichloroaniline stems from the potent electronic effects of the fluorine atom. Halogens exert a dual influence on aromatic rings: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R).
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity of the atom. Fluorine is the most electronegative element, and thus, it exerts a significantly stronger electron-withdrawing inductive effect than chlorine.[1] In this compound, the fluorine atom at the 3-position strongly withdraws electron density from the aromatic ring.
-
Resonance Effect (+R): This effect involves the donation of a lone pair of electrons from the halogen into the π-system of the aromatic ring. While both fluorine and chlorine exhibit a +R effect, it is generally weaker than their -I effect, leading to an overall deactivation of the ring towards electrophilic attack.
The key distinction lies in the magnitude of these effects. The stronger -I effect of fluorine in this compound makes its aromatic ring significantly more electron-deficient compared to that of 2,4-dichloroaniline. This has profound implications for the basicity of the amino group and the susceptibility of the aromatic ring to chemical reactions.
Basicity of the Amino Group: A Quantitative Comparison
The basicity of an aniline is a direct reflection of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-withdrawing groups on the aromatic ring decrease the electron density on the nitrogen, thereby reducing the basicity of the aniline, which is quantified by a lower pKa value of its conjugate acid.
| Compound | Structure | pKa (Conjugate Acid) |
| 2,4-Dichloroaniline | 2.00[2] | |
| This compound | ![]() | Estimated < 2.00 |
Experimental Protocol: Determination of pKa
The pKa of anilinium ions can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration Workflow
Caption: Workflow for the potentiometric determination of aniline pKa.
Reactivity in Key Chemical Transformations
The differing electronic nature of the two anilines directly translates to a difference in their reactivity in several key classes of organic reactions.
Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. However, the presence of the deactivating halogen substituents significantly reduces the reactivity of the aromatic ring.
Prediction: Due to the intensely electron-withdrawing nature of the fluorine atom, This compound will be significantly less reactive towards electrophiles than 2,4-dichloroaniline . The positions open for substitution in 2,4-dichloroaniline are C5 and C6, with C6 being sterically more accessible. In this compound, the remaining C5 and C6 positions are even more deactivated.
Typical EAS Reactions:
-
Halogenation: Reaction with bromine in acetic acid or with N-bromosuccinimide.
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid. This reaction must be carried out with caution as anilines are susceptible to oxidation.[3]
-
Sulfonation: Reaction with fuming sulfuric acid.
Experimental Protocol: Comparative Nitration
To experimentally validate the predicted difference in reactivity, a competitive nitration experiment can be designed.
Caption: Workflow for a competitive nitration experiment.
The ratio of the nitrated products will provide a quantitative measure of the relative reactivity of the two anilines. It is expected that the nitrated product of 2,4-dichloroaniline will be formed in a significantly higher yield.
Reactions of the Amino Group
The nucleophilicity of the amino group is also influenced by the electronic nature of the aromatic ring.
-
Acylation: The reaction of the amino group with acylating agents like acetic anhydride or benzoyl chloride to form an amide. A more nucleophilic amine will react faster.
-
Prediction: The amino group of 2,4-dichloroaniline will be more nucleophilic and thus will undergo acylation at a faster rate than this compound.
-
-
Diazotization: The reaction of the primary amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is a crucial reaction for the synthesis of a wide range of compounds via Sandmeyer, Schiemann, and azo coupling reactions.[4][5][6] The rate of diazotization is dependent on the nucleophilicity of the amine.
-
Prediction: 2,4-dichloroaniline is expected to undergo diazotization more readily than this compound.
-
Experimental Protocol: Comparative Diazotization and Azo Coupling
A comparative experiment can be set up to visualize the difference in the rate of diazotization.
Caption: Experimental workflow for comparing diazotization rates.
A faster and more intense color development in the reaction with the diazonium salt of 2,4-dichloroaniline would indicate a faster rate of diazotization.
Summary of Reactivity Comparison
| Feature | 2,4-Dichloroaniline | This compound | Rationale |
| Basicity (pKa) | Higher (2.00)[2] | Lower (Estimated < 2.00) | The strong -I effect of fluorine decreases the electron density on the nitrogen atom. |
| Reactivity in EAS | More reactive | Less reactive | The fluorine atom's potent -I effect deactivates the aromatic ring towards electrophilic attack. |
| Nucleophilicity of -NH2 | More nucleophilic | Less nucleophilic | The electron-withdrawing substituents reduce the electron-donating ability of the amino group. |
| Rate of Acylation | Faster | Slower | Higher nucleophilicity of the amino group leads to a faster reaction with electrophilic acylating agents. |
| Rate of Diazotization | Faster | Slower | The initial step of diazotization involves the nucleophilic attack of the amine on the nitrosyl cation, which is faster for a more nucleophilic amine. |
Conclusion
The presence of a fluorine atom at the 3-position of 2,4-dichloroaniline has a pronounced effect on its chemical reactivity. The potent electron-withdrawing inductive effect of fluorine in This compound renders it a weaker base and significantly deactivates the aromatic ring towards electrophilic substitution compared to 2,4-dichloroaniline . Similarly, the nucleophilicity of the amino group is diminished, leading to slower rates in reactions such as acylation and diazotization.
For synthetic chemists, this implies that more forcing reaction conditions (e.g., higher temperatures, stronger electrophiles, or longer reaction times) may be necessary when working with this compound. Conversely, the lower reactivity of this compound can be advantageous in achieving selectivity in complex synthetic sequences. A thorough understanding of these electronic effects is paramount for the strategic design of synthetic routes and the successful development of novel molecules in the pharmaceutical and agrochemical industries.
References
- PubChem. 2,4-Dichloroaniline.
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- Organic Chemistry Portal.
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A Comparative Guide to 2,4-Dichloro-3-fluoroaniline and Other Trifunctional Anilines for Drug Discovery and Development
Introduction: The Strategic Importance of Trifunctional Anilines in Medicinal Chemistry
In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the synthesis of a vast array of pharmacologically active molecules.[1] Among these, trifunctional anilines—aromatic amines bearing three distinct substituents—offer a particularly rich platform for molecular design. These building blocks provide medicinal chemists with a versatile toolkit to fine-tune the physicochemical and pharmacological properties of lead compounds, influencing parameters such as potency, selectivity, and metabolic stability. The strategic placement of different functional groups on the aniline ring allows for precise control over the molecule's three-dimensional structure and its interactions with biological targets.
This guide provides an in-depth comparison of 2,4-Dichloro-3-fluoroaniline with other structurally related trifunctional anilines. We will explore their synthesis, physicochemical properties, and critically, their comparative performance in key palladium-catalyzed cross-coupling reactions that are fundamental to contemporary drug synthesis. This analysis is designed to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions in their synthetic strategies.
Physicochemical Properties: A Comparative Overview
The subtle interplay of electronic and steric effects imparted by the substituents on a trifunctional aniline has a profound impact on its physical and chemical behavior. Properties such as acidity (pKa) and lipophilicity (logP) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Predicted)[2] | logP (Predicted)[3] |
| This compound | ![]() | 180.01 | 1.5 - 2.5 | 3.41 |
| 3,4-Dichloro-2-fluoroaniline | ![]() | 180.01 | ~1.5 | ~3.2 |
| 2,6-Dichloro-4-fluoroaniline | ![]() | 180.01 | ~1.0 | ~3.5 |
| 2,4-Dichloroaniline | ![]() | 162.02 | 2.00[4] | 2.91[4] |
| 3-Fluoroaniline | ![]() | 111.12 | 3.5 | 1.3 |
Table 1: Comparison of Physicochemical Properties of Selected Trifunctional and Related Anilines.
The presence of two chlorine atoms and a fluorine atom in this compound significantly lowers its basicity (lower pKa) compared to aniline and monofluorinated anilines, a consequence of the strong electron-withdrawing inductive effects of the halogens. This reduced basicity can be advantageous in drug design, as it may mitigate off-target interactions with biological amines and reduce potential toxicity. The high lipophilicity (logP) is also a key feature, suggesting good membrane permeability, although it may also correlate with higher metabolic turnover and lower aqueous solubility.
Synthesis of Trifunctional Anilines: A Practical Workflow
The synthesis of polychlorofluoroanilines often involves multi-step sequences starting from readily available precursors. A representative synthesis of this compound can be envisioned starting from 1,3-dichloro-2-fluorobenzene, as depicted below.
Sources
A Comparative Guide to the Biological Activity of 2,4-Dichloro-3-fluoroaniline Derivatives and Their Non-fluorinated Analogs
Executive Summary
In the landscape of medicinal chemistry and agrochemical development, the strategic modification of molecular scaffolds is paramount to enhancing biological efficacy. The introduction of fluorine into a molecule is a well-established strategy to modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the biological activities of derivatives of 2,4-dichloro-3-fluoroaniline against their non-fluorinated 2,4-dichloroaniline counterparts. We will delve into the rationale behind fluorine substitution, present available comparative data across various biological activities, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced impact of fluorination on this specific chemical scaffold.
Introduction: The Strategic Role of Fluorine in Modulating Bioactivity
Halogenated anilines are privileged structures, serving as crucial intermediates in the synthesis of a multitude of biologically active compounds, from pharmaceuticals to herbicides.[1][2] The 2,4-dichloroaniline framework, in particular, is a common starting point for various synthetic endeavors.[2][3] A key strategy in modern medicinal chemistry to optimize lead compounds is the introduction of fluorine atoms.[4]
The substitution of a hydrogen atom with fluorine, despite the minimal steric perturbation, induces significant changes in a molecule's electronic and metabolic properties.[5][6] Fluorine, being the most electronegative element, can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and enhance lipophilicity, which can lead to improved membrane permeability.[5][7] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][8] These modifications can culminate in enhanced binding affinity to target proteins and an improved overall biological activity profile.[4] This guide will explore these principles within the specific context of 2,4-dichloroaniline derivatives.
Physicochemical Properties: A Tale of Two Aniline Scaffolds
The introduction of a fluorine atom at the 3-position of the 2,4-dichloroaniline ring subtly but significantly alters its core physicochemical properties. These changes are foundational to understanding the observed differences in biological activity.
| Property | 2,4-Dichloroaniline | This compound | Rationale for Impact on Bioactivity |
| Molecular Weight | 162.01 g/mol [2] | 180.01 g/mol [9] | A minor increase, generally not significantly impacting diffusion or transport. |
| logP (Lipophilicity) | ~2.91[2] | Higher (Predicted) | Increased lipophilicity can enhance cell membrane penetration, potentially increasing bioavailability and cellular uptake.[7] |
| pKa (Basicity of -NH₂) | Lower (Predicted) | Lower than non-fluorinated | The strong electron-withdrawing effect of fluorine reduces the basicity of the aniline nitrogen. This can alter drug-receptor interactions and solubility at physiological pH.[5] |
| Metabolic Stability | Susceptible to oxidation | Enhanced (Predicted) | The C-F bond is highly stable, potentially blocking metabolic oxidation at the 3-position, leading to a longer biological half-life.[6][8] |
Comparative Biological Activities
While direct head-to-head comparisons of identical derivatives are not always available in the literature, we can infer structure-activity relationships (SAR) from studies on related compound classes, such as Schiff bases and metal complexes.
Antifungal Activity
Schiff bases, formed by the condensation of anilines with aldehydes or ketones, are a well-known class of compounds with a broad spectrum of biological activities, including antifungal effects.[10][11] The introduction of halogens on the phenyl rings is a common strategy to enhance their potency.[10][12]
Studies on halogenated Schiff bases suggest that the presence and position of electron-withdrawing groups like fluorine can significantly influence antifungal efficacy.[10] For instance, in pyridine Schiff bases, fluorine substitutions on the phenolic ring are critical for their bioactivity.[10] While a direct comparison using this compound is not explicitly detailed, the general principle is that the increased lipophilicity and altered electronic profile due to fluorination can enhance the compound's ability to disrupt fungal cell membranes or inhibit essential enzymes.[10][11] Research on Schiff bases derived from 2,4,5-trichloroaniline has shown that substitutions on the phenyl ring attached to the imine carbon are crucial for high antifungal activity.[12] This highlights the importance of the overall electronic and steric profile of the molecule, which is directly influenced by fluorination.
Anticancer Activity
The 2,4-dichloroaniline scaffold has been incorporated into various potential anticancer agents. The impact of fluorination in this context is often linked to improved metabolic stability and enhanced interactions with target enzymes, such as kinases.
Metal complexes of transition elements are a significant area of anticancer drug research.[5][13] While specific studies directly comparing metal complexes of this compound and 2,4-dichloroaniline are sparse, research on related structures provides valuable insights. For example, in a comparative analysis of Iridium(III) complexes, a derivative featuring a 4-fluorophenyl group emerged as one of the most active compounds against a panel of cancer cell lines.[8][14] This suggests that the strategic placement of fluorine can enhance cytotoxicity. It is plausible that derivatives of this compound, when used as ligands in metal complexes, could confer advantages such as increased stability and cellular uptake, potentially leading to more potent anticancer agents.[13]
Herbicidal Activity
Both 2,4-dichloroaniline and its fluorinated analogs are key intermediates in the synthesis of agrochemicals, particularly herbicides.[1][15] For example, chloroacetanilide herbicides often utilize such building blocks.[3] The well-known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) showcases the herbicidal potential of the dichlorinated phenyl ring.[16][17][18]
The introduction of fluorine can enhance herbicidal activity by increasing the compound's stability in the environment and improving its uptake by the target plant. The altered electronic properties can also lead to a better fit in the active site of the target enzyme. While a direct comparative study on a simple derivative pair was not found, the known bioisosteric replacement of hydrogen with fluorine to improve efficacy in agrochemicals supports the hypothesis that 3-fluoro substitution on the 2,4-dichloroaniline scaffold could lead to more potent herbicides.
Mechanistic Insights: The Fluorine Advantage
The observed or predicted enhancement in biological activity upon fluorination can be attributed to several key molecular-level interactions.
Caption: Influence of Fluorination on Drug Properties and Target Interaction.
The fluorine atom, due to its high electronegativity, can form favorable orthogonal multipolar interactions with electron-rich pockets in a protein's active site. It can also act as a weak hydrogen bond acceptor. These subtle yet significant interactions can lead to a tighter binding of the fluorinated derivative to its biological target compared to its non-fluorinated analog.
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide standardized, step-by-step protocols for assessing key biological activities.
Protocol 1: Evaluation of Anticancer Activity using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Caption: Workflow for the MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and their non-fluorinated analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[19][20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[20]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Evaluation of Antifungal Activity using Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.[10][21]
Methodology:
-
Fungal Inoculum Preparation: Grow the fungal strain (e.g., Candida albicans, Aspergillus niger) on a suitable agar medium. Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[21]
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640).[21]
-
Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[21] This can be assessed visually or by using a growth indicator like resazurin.[10]
Discussion and Future Perspectives
The strategic incorporation of fluorine into the 2,4-dichloroaniline scaffold presents a compelling avenue for enhancing biological activity. The underlying principles of increased metabolic stability, altered lipophilicity, and modified electronic character provide a strong rationale for pursuing such derivatives in drug discovery and agrochemical development.[5][8] While direct comparative data for identical derivative pairs remains an area for future research, the structure-activity relationship trends observed in related compound classes like Schiff bases and metal complexes are encouraging.
Future research should focus on the synthesis and direct biological comparison of paired fluorinated and non-fluorinated derivatives. This would provide definitive quantitative data (IC₅₀, MIC values) to validate the hypotheses presented in this guide. Furthermore, metabolic stability assays and in vivo studies would be crucial next steps to ascertain if the in vitro advantages translate to improved pharmacokinetic profiles and overall efficacy.
Conclusion
The substitution of hydrogen with fluorine at the 3-position of the 2,4-dichloroaniline ring is a sound chemical strategy for potentially augmenting a wide range of biological activities, including antifungal, anticancer, and herbicidal properties. The predictable modulations of physicochemical properties, such as increased lipophilicity and metabolic stability, are the primary drivers for these enhancements. The experimental protocols provided herein offer a standardized framework for researchers to rigorously evaluate and compare these derivatives, paving the way for the development of more effective and robust chemical agents.
References
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A Comparative Guide to Halogenated Anilines in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of halogenated anilines in nucleophilic aromatic substitution (SNAr) reactions. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings, present supporting experimental data, and provide detailed protocols to empower you in your synthetic endeavors.
The Paradox of Halogen Reactivity in SNAr
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The initial attack of the nucleophile on the carbon atom bearing the leaving group is generally the rate-determining step.[2]
A counterintuitive yet fundamental principle of SNAr reactions is the reactivity trend of halogen leaving groups: F > Cl ≈ Br > I.[3] This is in stark contrast to SN1 and SN2 reactions, where iodide is the superior leaving group. The key to understanding this paradox lies in the rate-determining step. Fluorine's unparalleled electronegativity creates a significant partial positive charge on the ipso-carbon, making it more susceptible to nucleophilic attack. Furthermore, the strong inductive effect of fluorine stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the first and slowest step of the reaction.
The Dual Role of the Amino Group
The amino group (-NH₂) in halogenated anilines introduces a layer of complexity. As an electron-donating group through resonance, it generally deactivates the aromatic ring towards nucleophilic attack, which is favored by electron-withdrawing groups.[4] However, the amino group can also be protonated or interact with reagents, altering its electronic influence. This duality necessitates careful consideration of reaction conditions when employing halogenated anilines as substrates in SNAr reactions.
Quantitative Comparison of Halogenated Aniline Reactivity
To provide a clear, data-driven comparison, we have compiled kinetic data from the literature for the SNAr reaction of para-substituted haloanilines with a strongly activated aromatic system. While data on non-activated haloanilines is scarce, this example effectively illustrates the relative reactivities.
Table 1: Second-Order Rate Constants for the Reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with para-Substituted Anilines in a 10:90 (v/v) MeOH–Me₂SO Mixture at 25.0 °C [5]
| Halogenated Aniline | Halogen (X) | k₂ (L mol⁻¹ s⁻¹) | Relative Rate (vs. p-chloroaniline) |
| p-Fluoroaniline | F | 0.053 | 1.15 |
| p-Chloroaniline | Cl | 0.046 | 1.00 |
| p-Bromoaniline | Br | Not available | - |
| p-Iodoaniline | I | 0.048 | 1.04 |
Data extracted from a study by El Guesmi, et al. The original study did not include p-bromoaniline under these specific conditions.
This data, even with an activated substrate, demonstrates the nuanced effects at play. The fluoroaniline reacts the fastest, consistent with the expected inductive effect stabilizing the Meisenheimer complex. The chloro- and iodoanilines exhibit very similar reactivities in this system.
In a different study involving the reaction of 6-halopurine nucleosides with aniline in acetonitrile at 70°C, the reactivity order was found to be I > Br > Cl > F.[6] However, the addition of trifluoroacetic acid reverted the order to F > I > Br > Cl, highlighting the profound impact of reaction conditions on the mechanism and relative rates.[6]
Experimental Protocol: A Comparative Kinetic Study of Halogenated Anilines
This protocol outlines a general procedure for a comparative kinetic study of the SNAr reaction of para-halogenated anilines with a suitable electrophile, such as 1-fluoro-2,4-dinitrobenzene, using UV-Vis spectrophotometry.
Materials:
-
p-Fluoroaniline
-
p-Chloroaniline
-
p-Bromoaniline
-
p-Iodoaniline
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Acetonitrile (anhydrous)
-
Suitable buffer solution (e.g., Tris-HCl)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each p-halogenated aniline (e.g., 0.1 M in acetonitrile).
-
Prepare a stock solution of FDNB (e.g., 10 mM in acetonitrile).
-
-
Determination of λmax:
-
Prepare a solution of the expected product (e.g., N-(2,4-dinitrophenyl)-4-fluoroaniline) and determine its wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. Ensure that the starting materials have minimal absorbance at this wavelength.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the predetermined λmax and equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, place a solution of the specific halogenated aniline in the buffer/acetonitrile co-solvent system. The concentration of the aniline should be in large excess (at least 10-fold) compared to the FDNB to ensure pseudo-first-order kinetics.
-
Initiate the reaction by injecting a small aliquot of the FDNB stock solution into the cuvette and start recording the absorbance as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).
-
Repeat the experiment for each halogenated aniline at various concentrations.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) for each run is determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.
-
Plot kobs versus the concentration of the halogenated aniline. The slope of the resulting linear plot will give the second-order rate constant (k₂).
-
Compare the k₂ values for each halogenated aniline to determine their relative reactivity.
-
Conclusion
The reactivity of halogenated anilines in nucleophilic aromatic substitution is a nuanced interplay of inductive and resonance effects, further modulated by reaction conditions. While the classic F > Cl > Br > I trend often holds true, particularly in activated systems, the presence of the amino group and the specific reaction environment can lead to deviations from this pattern. For the synthetic chemist, a thorough understanding of these principles is crucial for the rational design of synthetic routes and the optimization of reaction outcomes. The provided experimental protocol offers a robust framework for the quantitative assessment of these effects, enabling data-driven decisions in your research and development endeavors.
References
- El Guesmi, N., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(11), 1757–1766. [Link]
- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]
- Crampton, M. R., et al. (2004). Specific-base and general-base catalysis in nucleophilic aromatic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (7), 1239–1245. [Link]
- Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(46), 15637–15641. [Link]
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
- Ormazábal-Toledo, R., et al. (2013). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894688. [Link]
- Ross, S. D. (1963). Nucleophilic Aromatic Substitution: The SNAr Mechanism. Progress in Physical Organic Chemistry, 1, 31–87. [Link]
- Terrier, F. (2013). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. Wiley-VCH.
- Um, I.-H., et al. (2007). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Bronsted and Mayr Analyses. The Journal of Organic Chemistry, 72(19), 7239–7245. [Link]
- Revell, R. D., et al. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society, 129(27), 8436–8446. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Nucleophilic Aromatic Substitution. (n.d.). In Wikipedia.
- Chemistry LibreTexts. (2022, September 24). 16.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. (2020, May 14). [Video]. YouTube. [Link]
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spectroscopic comparison of 2,4-Dichloro-3-fluoroaniline isomers
An In-Depth Spectroscopic Comparison of 2,4-Dichloro-3-fluoroaniline and Its Positional Isomers
A Guide for Researchers in Synthesis and Drug Development
As a Senior Application Scientist, this guide provides a detailed comparative analysis of this compound and two of its key positional isomers: 3,4-Dichloro-2-fluoroaniline and 2,5-Dichloro-4-fluoroaniline. In fields like agrochemical and pharmaceutical development, where the precise arrangement of substituents on an aromatic ring can dramatically alter biological activity, the ability to unambiguously distinguish between such isomers is paramount. This compound, for instance, serves as a crucial intermediate in the synthesis of herbicides and insecticides, where its specific structure enhances the stability and efficacy of the final products.[1]
This guide moves beyond a simple data sheet, focusing on the causal relationships between molecular structure and spectroscopic output. We will explore how the subtle shifts in the electronic environment, dictated by the placement of chloro and fluoro substituents relative to the foundational aniline amino group, manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these correlations is essential for structure verification, purity assessment, and reaction monitoring in any synthetic workflow.
Structural Overview: The Basis for Spectroscopic Differentiation
The three isomers share the same molecular formula (C₆H₄Cl₂FN) and molecular weight (180.01 g/mol ).[2] The critical difference lies in the substitution pattern on the benzene ring, which breaks molecular symmetry in unique ways and alters the electronic landscape for each aromatic proton and carbon.
-
Isomer 1: this compound (Target)
-
Isomer 2: 3,4-Dichloro-2-fluoroaniline
-
Isomer 3: 2,5-Dichloro-4-fluoroaniline
The relative positioning of the electron-donating amino group (-NH₂) and the electronegative halogens (-Cl, -F) is the primary determinant of the distinct spectroscopic signatures we will explore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Identification
NMR spectroscopy is the most powerful technique for distinguishing positional isomers, as it provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F). The chemical shift (δ) is highly sensitive to the electron density around a nucleus, which is directly modulated by the inductive and resonance effects of the substituents.
Causality: Substituent Effects on Chemical Shifts
The -NH₂ group is a strong electron-donating group (EDG), increasing electron density at the ortho and para positions, causing the nuclei at these positions to be shielded (shift to lower ppm values). Conversely, halogens are electron-withdrawing groups (EWGs) through induction, deshielding nearby nuclei (shifting them to higher ppm values). The interplay of these competing effects, governed by their relative positions, allows for definitive structural assignment.[3][4][5]
¹H NMR Comparison
The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The number of signals, their chemical shifts, and their splitting patterns (spin-spin coupling) are unique.
| Isomer | Aromatic Proton 1 | Aromatic Proton 2 | -NH₂ Protons |
| This compound | H-5: ~7.1 ppm (d) | H-6: ~6.8 ppm (d) | ~4.0 ppm (br s) |
| 3,4-Dichloro-2-fluoroaniline | H-5: ~7.0 ppm (d) | H-6: ~6.7 ppm (d) | ~4.2 ppm (br s) |
| 2,5-Dichloro-4-fluoroaniline | H-3: ~7.2 ppm (s) | H-6: ~6.6 ppm (s) | ~3.9 ppm (br s) |
| (Note: Chemical shifts are approximate and can vary with solvent and concentration. 'd' = doublet, 's' = singlet, 'br s' = broad singlet.) |
-
Analysis:
-
This compound and 3,4-Dichloro-2-fluoroaniline are expected to show two distinct doublets in the aromatic region, corresponding to the two adjacent protons.
-
2,5-Dichloro-4-fluoroaniline is unique in this set, predicted to show two singlets, as its aromatic protons (H-3 and H-6) are not adjacent to each other and have no neighboring protons to couple with. This lack of coupling is a definitive identifying feature.
-
¹³C NMR Comparison
¹³C NMR distinguishes the isomers based on the number of unique carbon signals and their chemical shifts, which are heavily influenced by directly attached substituents.
| Isomer | C-1 (-NH₂) | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | ~140 | C-Cl | C-F | C-Cl | CH | CH |
| 3,4-Dichloro-2-fluoroaniline | ~138 | C-F | C-Cl | C-Cl | CH | CH |
| 2,5-Dichloro-4-fluoroaniline | ~142 | C-Cl | CH | C-F | C-Cl | CH |
| (Note: Table indicates the type of carbon. Exact shifts require experimental data or high-level prediction.) |
-
Analysis:
-
Each isomer will present six distinct signals in the broadband-decoupled ¹³C NMR spectrum due to the lack of symmetry.
-
The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF), appearing as a doublet in the proton-coupled spectrum, which can be a key identifier.
-
The chemical shifts of the carbons bearing halogens (C-Cl, C-F) are significantly deshielded compared to the C-H carbons. The precise shifts are additive functions of all substituent effects.[6]
-
NMR Experimental Workflow
Caption: Workflow for preparing a solid sample for FT-IR analysis via the thin film method. [7]
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Count
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and can reveal information about the structure through analysis of fragmentation patterns. For these isomers, the most telling feature is the isotopic pattern of the molecular ion.
Molecular Ion Isotope Pattern
All three isomers have the same molecular formula, C₆H₄Cl₂FN. The presence of two chlorine atoms creates a highly characteristic isotopic cluster for the molecular ion (M⁺).
-
Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.
-
This results in a predictable pattern for the molecular ion:
-
M⁺: The peak for molecules containing two ³⁵Cl atoms (m/z 179, based on the most common isotopes ¹²C, ¹H, ¹⁴N, ¹⁹F, ³⁵Cl).
-
[M+2]⁺: The peak for molecules with one ³⁵Cl and one ³⁷Cl (m/z 181). This peak will be approximately 66% of the M⁺ peak's intensity.
-
[M+4]⁺: The peak for molecules with two ³⁷Cl atoms (m/z 183). This peak will be approximately 10% of the M⁺ peak's intensity.
-
This distinctive 9:6:1 (approximate) intensity ratio for the M⁺, [M+2]⁺, and [M+4]⁺ cluster is definitive proof of a molecule containing two chlorine atoms. [8]
Fragmentation Patterns
While the molecular ion cluster confirms they are isomers, the fragmentation patterns may show subtle differences. Common fragmentation pathways for such compounds include the loss of a chlorine atom (-Cl), hydrogen chloride (-HCl), or hydrogen cyanide (-HCN). The relative intensities of the fragment ions may differ slightly due to the varying stability of the resulting radical cations, which is influenced by the substituent positions. However, these differences can be minor, making MS less reliable than NMR for definitive isomer differentiation.
Mass Spectrometry Experimental Workflow
Caption: The sequential process of Electron Ionization Mass Spectrometry (EI-MS).
Conclusion: A Multi-faceted Approach to Isomer Verification
Distinguishing between positional isomers like this compound, 3,4-Dichloro-2-fluoroaniline, and 2,5-Dichloro-4-fluoroaniline requires a multi-pronged spectroscopic approach.
-
Mass Spectrometry serves as the initial check, confirming the correct molecular weight and, crucially, the presence of two chlorine atoms through its characteristic isotopic pattern.
-
Infrared Spectroscopy validates the presence of the primary amine and halogen functional groups and offers clues to the substitution pattern through the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the ultimate arbiter. The distinct chemical shifts and, most importantly, the unique coupling patterns in the ¹H NMR spectrum provide an unambiguous structural fingerprint for each isomer, allowing for confident and definitive identification.
For any researcher in synthetic chemistry, relying on this integrated spectroscopic methodology is not just best practice—it is a self-validating system that ensures the structural integrity of intermediates and final products, forming the bedrock of reliable and reproducible science.
References
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- Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry. Royal Society of Chemistry. (This document contains example spectra for related anilines).
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A Comparative Guide to the Synthesis of 2,4-Dichloro-3-fluoroaniline for Pharmaceutical and Agrochemical Research
Introduction: The Strategic Importance of 2,4-Dichloro-3-fluoroaniline
This compound is a highly valuable halogenated aromatic amine that serves as a critical building block in the synthesis of a wide array of agrochemicals and pharmaceutical agents.[1] Its specific substitution pattern, featuring two chlorine atoms and a fluorine atom on the aniline core, imparts unique physicochemical properties to the final products, often enhancing their biological activity and metabolic stability. This guide provides a comprehensive cost-benefit analysis of the two most viable synthetic routes to this compound, offering researchers, scientists, and drug development professionals the in-depth technical insights necessary for informed decision-making in both laboratory and industrial settings.
At a Glance: A Comparative Overview of Synthesis Routes
The selection of an optimal synthetic pathway is a critical decision that balances factors such as the cost and availability of starting materials, overall yield, purity of the final product, and the associated safety and environmental considerations. Below is a summary of the two primary routes for the synthesis of this compound.
| Parameter | Route 1: Nitration and Reduction | Route 2: N-Acetylation, Chlorination, and Deacetylation |
| Starting Material | 1,3-Dichloro-2-fluorobenzene | 3-Fluoroaniline |
| Key Transformations | Electrophilic Nitration, Reduction of Nitro Group | N-Acetylation, Electrophilic Chlorination, Hydrolysis |
| Typical Overall Yield | Good to Excellent | Moderate to Good |
| Purity of Final Product | High | Good to High (requires careful purification) |
| Cost of Starting Material | Moderate | Lower |
| Key Reagents | Nitric Acid, Sulfuric Acid, Reducing Agent (e.g., H₂, Pd/C) | Acetic Anhydride, Chlorine or NCS, Acid/Base for hydrolysis |
| Key Advantages | Potentially fewer steps, high purity achievable. | Lower cost of starting material. |
| Key Disadvantages | Use of highly corrosive and hazardous nitrating agents. | Multi-step process, potential for isomeric impurities. |
Route 1: Synthesis via Nitration and Reduction of 1,3-Dichloro-2-fluorobenzene
This two-step route commences with the nitration of the commercially available 1,3-dichloro-2-fluorobenzene, followed by the reduction of the resulting nitro-intermediate to the desired aniline.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocol for Route 1
Step 1: Nitration of 1,3-Dichloro-2-fluorobenzene
-
Rationale: The nitration of 1,3-dichloro-2-fluorobenzene is an electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors but are deactivating. The directing effects of the substituents favor the introduction of the nitro group at the C4 position. A mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile.
-
Procedure:
-
To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid (98%) and fuming nitric acid, slowly add 1,3-dichloro-2-fluorobenzene while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid, 1,3-dichloro-2-fluoro-4-nitrobenzene, is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Reduction of 1,3-Dichloro-2-fluoro-4-nitrobenzene
-
Rationale: The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.[2] Catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are effective for this transformation.
-
Procedure (Catalytic Hydrogenation):
-
In a high-pressure reactor (autoclave), dissolve 1,3-dichloro-2-fluoro-4-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 5-10% Pd/C.
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure and heat the mixture with stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the reactor, and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization.
-
Route 2: Synthesis via N-Acetylation, Chlorination, and Deacetylation of 3-Fluoroaniline
This multi-step route begins with the readily available and less expensive 3-fluoroaniline. The amino group is first protected as an acetamide, which then directs the subsequent chlorination. The final step involves the hydrolysis of the acetamide to reveal the desired aniline.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocol for Route 2
Step 1: N-Acetylation of 3-Fluoroaniline
-
Rationale: The amino group of 3-fluoroaniline is protected as an acetamide to prevent side reactions during the subsequent chlorination step and to control the regioselectivity of the chlorination.[3]
-
Procedure:
-
Dissolve 3-fluoroaniline in a suitable solvent, such as acetic acid or dichloromethane.
-
Cool the solution in an ice bath and slowly add acetic anhydride with stirring.
-
After the addition, allow the reaction to proceed at room temperature.
-
The product, 3-fluoroacetanilide, can be isolated by precipitation upon addition of water, followed by filtration and drying.
-
Step 2: Chlorination of 3-Fluoroacetanilide
-
Rationale: The acetamido group is a strong ortho-, para-director. In 3-fluoroacetanilide, the fluorine atom also directs ortho and para. The combined directing effects will favor chlorination at the positions ortho and para to the acetamido group, leading to the desired 2,4-dichloro substitution pattern. Chlorine gas or N-chlorosuccinimide (NCS) can be used as the chlorinating agent.
-
Procedure (using Chlorine Gas):
-
Dissolve 3-fluoroacetanilide in a suitable solvent, such as acetic acid.
-
Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature.
-
Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid over-chlorination.
-
Upon completion, the reaction mixture is poured into water to precipitate the product.
-
The solid 2,4-dichloro-3-fluoroacetanilide is collected by filtration, washed with water, and dried.
-
Step 3: Hydrolysis of 2,4-Dichloro-3-fluoroacetanilide
-
Rationale: The final step is the deprotection of the amino group by hydrolysis of the acetamide. This can be achieved under either acidic or basic conditions.
-
Procedure (Acidic Hydrolysis):
-
Suspend 2,4-dichloro-3-fluoroacetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.
-
The product, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by vacuum distillation or recrystallization.
-
Cost-Benefit Analysis
| Factor | Route 1: Nitration and Reduction | Route 2: N-Acetylation, Chlorination, and Deacetylation | Analysis |
| Raw Material Cost | The cost of 1,3-dichloro-2-fluorobenzene is moderate.[4][5] | The cost of 3-fluoroaniline is generally lower than that of 1,3-dichloro-2-fluorobenzene.[6][7][8][9] | Route 2 offers a potential cost advantage in terms of the primary starting material. |
| Reagent & Solvent Cost | Requires stoichiometric amounts of strong acids (nitric and sulfuric) and a reducing agent. Catalytic hydrogenation requires a precious metal catalyst (Pd/C or Pt/C). | Uses common and relatively inexpensive reagents like acetic anhydride, a chlorinating agent, and acids/bases for hydrolysis. | The overall reagent and solvent costs for Route 2 may be lower. |
| Process Complexity & Yield | A two-step process that can provide good to excellent yields. The purification of the nitro-intermediate can be straightforward. | A three-step process, which can lead to a lower overall yield due to losses at each stage. Purification of the chlorinated intermediate may be more challenging due to potential isomeric byproducts. | Route 1 is more streamlined and may offer a higher overall yield, which can offset the higher initial raw material cost. |
| Safety & Environmental | Involves the use of highly corrosive and hazardous nitrating acid mixtures. Nitration reactions are highly exothermic and require careful temperature control.[8] Catalytic hydrogenation involves flammable hydrogen gas under pressure. | Chlorination with chlorine gas is hazardous and requires specialized handling.[10] The process generates chlorinated organic waste. | Both routes have significant safety and environmental considerations. The choice may depend on the available infrastructure and expertise in handling these specific hazardous materials. |
| Scalability | Both nitration and catalytic hydrogenation are well-established industrial processes and are generally scalable. | Multi-step syntheses can be more complex to scale up. | Both routes are potentially scalable, but Route 1 may be more straightforward for large-scale production. |
Expert Recommendation and Conclusion
For laboratory-scale synthesis where the primary goal is to obtain high-purity this compound for research and development, Route 1 (Nitration and Reduction) is often the preferred method. The pathway is more direct, and the purification of the intermediate and final product is typically less complex, leading to a higher overall yield of the desired isomer. The higher cost of the starting material may be justified by the efficiency and reliability of this route.
Route 2 (from 3-Fluoroaniline) presents a viable alternative, particularly when cost is a primary driver and the necessary expertise for multi-step synthesis and purification is available. The lower cost of 3-fluoroaniline is a significant advantage. However, researchers must be prepared to optimize the chlorination step to maximize the yield of the desired 2,4-dichloro isomer and minimize the formation of other chlorinated byproducts.
Ultimately, the choice between these two synthetic routes will depend on the specific priorities of the research or production campaign, including budget, timeline, available equipment, and the scale of the synthesis. Both routes are chemically sound and, with careful execution, can provide access to the valuable intermediate, this compound.
References
- A B Enterprises. 3-Fluoroaniline Cas No. 372-19-0, For Industrial at ₹ 2000/kg in Mumbai. IndiaMART. Accessed January 8, 2026.
- Sihauli Chemicals Private Limited. 3 - Fluoroaniline , at ₹ 250/kg | Vasai Virar. IndiaMART. Accessed January 8, 2026.
- Tradeindia. 3 Fluoro Aniline at Best Price in Vadodara, Gujarat | Khushi Chem Worth. Accessed January 8, 2026.
- Apollo Scientific. 372-19-0 Cas No. | 3-Fluoroaniline. Accessed January 8, 2026.
- Modi, R., & Modi, S. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. Journal of Industrial Safety Engineering, 11(03), 18-23.
- Schaffner, B., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 22(9), 1249-1257.
- MySkinRecipes. This compound. Accessed January 8, 2026.
- Oxfam WASH. (2022). Chlorination in Emergencies.
- U.S. Patent 5,227,545A. (1993).
- Research Scientific. 1,3-DICHLORO-2-FLUOROBENZENE, 98%. Accessed January 8, 2026.
- Chemball. 1,3-Dichloro-2-Fluorobenzene. Accessed January 8, 2026.
- Adventus Laboratories India Pvt. Ltd. 5-Bromo-1,3-Dichloro-2-Fluorobenzene Cas No.:17318-08-0. IndiaMART. Accessed January 8, 2026.
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A Senior Application Scientist's Guide to the Inter-Laboratory Validation of Analytical Methods for 2,4-Dichloro-3-fluoroaniline
Introduction: The Imperative of Validated Analytics in Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the purity and quality of starting materials and intermediates are non-negotiable. 2,4-Dichloro-3-fluoroaniline serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the reliability and consistency of methods used to analyze its purity is paramount for regulatory compliance, process control, and the ultimate safety and efficacy of the final drug product.
This guide provides a comprehensive framework for conducting an inter-laboratory validation of analytical methods for this compound. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices, the establishment of a self-validating study design, and the interpretation of data within the rigorous framework of international regulatory standards. Our objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to design, execute, and interpret robust inter-laboratory studies that ensure analytical methods are not just validated, but truly fit for purpose across different environments.
Chapter 1: Foundational Analytical Techniques for Halogenated Anilines
The selection of an analytical technique is the cornerstone of any validation study. For a molecule like this compound, its chemical properties—moderate polarity, aromatic structure, and thermal stability—make it amenable to several chromatographic techniques. We will focus on the two most powerful and commonly employed methods in pharmaceutical quality control: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely adopted technique for the analysis of non-volatile or thermally labile compounds, offering excellent resolution and sensitivity for quantifying this compound and its process-related impurities.[1][2]
-
Principle of Separation: The primary mechanism is reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (typically C18) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile).[1] The gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of compounds with a range of polarities.
-
Causality of Method Choice: The choice of a C18 column is based on its hydrophobic nature, which provides strong retention for aromatic compounds like anilines. The use of a mild acid (e.g., formic or phosphoric acid) in the mobile phase is critical; it protonates the aniline's amino group, ensuring a consistent charge state and preventing peak tailing, which leads to sharper, more symmetrical peaks and improved quantification.[1][2] UV detection is selected due to the chromophoric nature of the benzene ring, which absorbs strongly in the UV spectrum (typically around 240-258 nm), providing high sensitivity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for analyzing volatile and thermally stable compounds. It provides exceptional separation efficiency and definitive compound identification through mass spectrometry, making it ideal for detecting and quantifying volatile impurities that might be missed by HPLC.[1][2]
-
Principle of Separation and Detection: In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column.[1] The separated components then enter the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for each compound.[3]
-
Causality of Method Choice: GC-MS is chosen for its orthogonal separation mechanism compared to HPLC, providing a confirmatory technique. If an impurity co-elutes with the main peak in HPLC, it can often be separated and identified by GC. The mass spectrometer offers unparalleled specificity, confirming the identity of known impurities and helping to elucidate the structure of unknown ones based on their fragmentation patterns.[3] For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature in the mass spectrum, greatly increasing confidence in identification.[3]
Chapter 2: The Inter-Laboratory Validation Framework: Ensuring Reproducibility
Method validation within a single laboratory demonstrates that a method is suitable under controlled conditions. However, an inter-laboratory validation, also known as a reproducibility study, is the ultimate test of a method's robustness and transferability.[4][5] It assesses the precision of results obtained on the same sample batch in different laboratories, each with its own analysts, equipment, and reagents.[4][5][6] This process is governed by the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2).[4][7][8]
The objective of an inter-laboratory validation is to demonstrate that the analytical procedure is fit for its intended purpose by providing consistent and reliable results regardless of the testing environment.[4]
Below is a diagram illustrating the workflow of a typical inter-laboratory study.
Caption: Workflow for an Inter-Laboratory Analytical Method Validation Study.
Chapter 3: Designing the Inter-Laboratory Study Protocol
A meticulously designed protocol is the foundation of a successful inter-laboratory study. It must be unambiguous, comprehensive, and agreed upon by all participating parties before execution.[4][9]
Key Protocol Components:
-
Objective: To determine the reproducibility of HPLC-UV and GC-MS methods for the purity assay of this compound and to compare their performance.
-
Participating Laboratories: A minimum of three independent laboratories should participate.
-
Materials:
-
Test Sample: A single, homogeneous batch of this compound, proven to be stable.
-
Reference Standard: A well-characterized, high-purity reference standard of this compound.
-
Impurity Standards: If available, standards of known potential impurities (e.g., starting materials, isomers). If not available, specificity can be demonstrated using stressed samples or by comparison to an orthogonal procedure.[4][10]
-
-
Analytical Procedures: The protocol must contain the detailed, step-by-step analytical methods to be validated (see Chapter 5).
-
Experimental Design: Each laboratory will receive identical sets of samples. The design should specify:
-
Number of Replicates: Each lab should perform a minimum of 6 replicate preparations of the test sample.
-
Concentration Levels: For accuracy and linearity, analysis should be performed across a specified range, typically 80-120% of the target concentration for an assay.[11] For impurities, the range should span from the Limit of Quantitation (LOQ) to 120% of the specification limit.[10][11]
-
-
Data Reporting: A standardized template for reporting all raw data, chromatograms, calculations, and any deviations from the protocol.
Chapter 4: Performance Characteristics & Acceptance Criteria
The validation process assesses several key performance characteristics as defined by ICH Q2(R2).[4][7] The relationship between these core parameters is crucial for defining a method's capabilities.
Caption: Interrelationship of Key Analytical Validation Parameters.
The following table summarizes the key validation parameters and typical acceptance criteria for the inter-laboratory study.
| Parameter | Purpose | Assessment | Typical Acceptance Criteria |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, matrix components).[4][7] | Analyze spiked samples with known impurities. For GC-MS, compare mass spectra. For HPLC, assess peak purity. | Analyte peak is free of interference. Resolution between analyte and closest impurity > 2.0. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and the method's response.[7][10] | Analyze a minimum of 5 concentrations across the specified range.[10] | Coefficient of determination (r²) ≥ 0.999.[12] |
| Range | The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[4][10] | Confirmed by the linearity, accuracy, and precision data. | Assay: 80-120% of test concentration. Impurities: LOQ to 120% of limit.[11] |
| Accuracy | The closeness of the test results to the true value.[7] | Analyze samples with known concentrations (e.g., spiked placebo or comparison to reference standard). Perform at 3 levels, 3 replicates each.[13] | Mean recovery of 98.0% - 102.0%. |
| Precision | The degree of scatter between a series of measurements. Assessed at three levels: | ||
| Repeatability | Precision under the same operating conditions over a short interval (intra-assay).[4] | Minimum of 9 determinations covering the range or 6 replicates at 100% concentration. | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Intermediate Precision | Precision within a single laboratory, reflecting variations like different days, analysts, or equipment.[5] | Same as repeatability but with specified variations. | RSD ≤ 2.0%.[12] |
| Reproducibility | Precision between different laboratories (inter-laboratory).[4] | Statistical analysis (e.g., ANOVA) of results from all participating labs on a homogeneous sample. | Overall RSD ≤ 5.0% (example). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13] | Determined by signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve. | Precision at the LOQ should have an RSD ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4][6] | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), flow rate (±10%).[6][14][15] | System suitability parameters (e.g., resolution, tailing factor) remain within defined limits. |
Chapter 5: Detailed Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound. These must be detailed exactly in the validation protocol sent to all participating laboratories.
Protocol 1: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Purified Water (HPLC grade), Formic Acid.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30-31 min (80-30% B), 31-35 min (30% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Working Standard Solution, using the test sample.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[16]
-
-
System Suitability: Inject the Working Standard Solution five times. The %RSD for the peak area should be ≤ 1.0%, and the tailing factor should be ≤ 2.0.
Protocol 2: GC-MS Impurity Profile
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Reagents: Methylene chloride (GC grade).
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[1]
-
Scan Range: m/z 40-300.
-
-
Standard and Sample Preparation:
-
Standard/Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methylene chloride.
-
Chapter 6: Data Analysis and Interpretation
Upon receiving data from all laboratories, a rigorous statistical analysis is performed.
-
Outlier Identification: Before pooling data, results from each lab should be checked for outliers using statistical tests like Cochran's C test for variances or Grubb's test for individual data points. Any identified outliers must be investigated and justified before exclusion.
-
Analysis of Variance (ANOVA): ANOVA is a powerful statistical tool used to partition the total variability of the results into sources of variation. It can distinguish between within-laboratory variability (repeatability) and between-laboratory variability (reproducibility).
-
Calculating Reproducibility: The overall Relative Standard Deviation (RSD) from the ANOVA analysis across all laboratories for the homogeneous test sample is the key measure of reproducibility. This value is compared against the pre-defined acceptance criterion in the validation protocol.
Chapter 7: Conclusion and Final Validation Statement
The successful completion of an inter-laboratory study provides the highest level of confidence that an analytical method is robust, reliable, and transferable. The final validation report should summarize the results from all participating laboratories, present the statistical analysis, and state clearly whether each performance characteristic met the established acceptance criteria.
By comparing the performance of both HPLC-UV and GC-MS, this study not only validates each method individually but also provides crucial data for selecting the most appropriate technique for a given purpose. For example, HPLC-UV may be designated as the primary method for routine purity assays due to its precision and simplicity, while GC-MS may be established as the definitive method for impurity identification and for analyzing volatile substances. This comprehensive validation package becomes a critical component of regulatory submissions and ensures consistent quality control throughout the lifecycle of the pharmaceutical product.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
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- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Pharmaguideline. (2013, October 6). Analytical Method Validation Protocol for Pharmaceuticals.
- Analytical Method Summaries. (2023, December 10).
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- WHO. Guidelines on Validation.
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- Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined.
- Separation Science. Implementing Robustness Testing for HPLC Methods.
- U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Agilent Technologies. (2015, November 20). HPLC Separation Robustness and Ruggedness.
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- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
- Journal of Chromatography B. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
- BenchChem. (2025). Analytical validation of 3-Chloro-4-fluoroaniline synthesis.
- Taylor & Francis Online. (2021, September 23). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- BenchChem. (2025). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
- SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- ResearchGate. (2025, August 10). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR.
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environmental impact of using 2,4-Dichloro-3-fluoroaniline vs other intermediates
An Objective Comparison of the Environmental Impact of 2,4-Dichloro-3-fluoroaniline and Other Halogenated Aniline Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated anilines are foundational chemical intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The specific halogenation pattern on the aniline ring profoundly influences the physicochemical properties, reactivity, and, consequently, the biological and environmental impact of both the intermediate and the final product. This compound is an increasingly utilized building block, valued for the unique properties conferred by its fluorine substituent. However, the environmental footprint of this and other halogenated anilines is a critical consideration in modern, sustainable chemical synthesis.
This guide provides a comparative analysis of the environmental impact of this compound versus two widely used non-fluorinated analogues: 2,4-dichloroaniline and 3,4-dichloroaniline. By examining their environmental fate, biodegradability, and ecotoxicity, this document aims to equip researchers and drug development professionals with the data necessary to make informed decisions in the selection of chemical intermediates, balancing synthetic utility with environmental stewardship.
Physicochemical Properties and Predicted Environmental Fate
The environmental distribution of a chemical is largely dictated by its physicochemical properties. The interplay between water solubility, lipophilicity (log Kow), and vapor pressure determines whether a compound will predominantly reside in water, soil, or air.
| Property | This compound | 2,4-Dichloroaniline | 3,4-Dichloroaniline |
| Molecular Formula | C₆H₄Cl₂FN | C₆H₅Cl₂N | C₆H₅Cl₂N |
| Molecular Weight ( g/mol ) | 180.01 | 162.02 | 162.02 |
| Water Solubility (mg/L) | Data not readily available | 450[1] | 580[2] |
| log Kow (Octanol-Water Partition Coefficient) | Data not readily available (Estimated >3) | 2.91[1] | 2.7[2] |
| Vapor Pressure (Pa at 20°C) | Data not readily available | 1.5[1] | 0.184[2] |
Analysis of Environmental Distribution:
-
2,4-Dichloroaniline and 3,4-Dichloroaniline: Both compounds exhibit moderate water solubility and log Kow values, suggesting they will partition between water and organic matter in soil and sediment.[1][2] Their low vapor pressures indicate that volatilization into the atmosphere is not a primary mode of environmental transport.[1][2] The Mackay fugacity model (Level I) for 3,4-dichloroaniline predicts that the majority of the compound (91.38%) will be found in water, with smaller amounts in soil (3.62%) and sediment (3.38%).[2]
-
This compound: While specific data is lacking, the addition of a fluorine atom is known to increase lipophilicity. It is therefore reasonable to predict a higher log Kow for this compound compared to its non-fluorinated counterparts. This would suggest a greater tendency to adsorb to soil and sediment. The persistence of fluorinated organic compounds in the environment is a growing concern due to the strength of the carbon-fluorine bond.[3][4]
Biodegradation and Persistence
The persistence of a chemical in the environment is a key factor in its overall environmental risk. Halogenated aromatic compounds are often more resistant to biodegradation than their non-halogenated parent compounds.
| Compound | Biodegradability | Supporting Data |
| This compound | Expected to be not readily biodegradable | Data not available. Fluorinated compounds are generally more persistent.[3][4] |
| 2,4-Dichloroaniline | Not readily biodegradable | 0% degradation (BOD)[1] |
| 3,4-Dichloroaniline | Not readily and not inherently biodegradable[2] | Can be degraded by specific microbial consortia under aerobic and anaerobic conditions.[5] |
Discussion of Biodegradation:
-
Dichloroanilines: Both 2,4- and 3,4-dichloroaniline are classified as not readily biodegradable, indicating they are likely to persist in the environment.[1][2] However, several microbial species have been identified that can degrade these compounds, typically through pathways involving initial dehalogenation or dioxygenation.[6] The position of the chlorine atoms on the aniline ring influences the rate and pathway of degradation.
Experimental Protocol: Ready Biodegradability - OECD 301F Manometric Respirometry Test
This protocol provides a summary of the OECD 301F test, a standard method for assessing the ready biodegradability of chemicals.[8]
-
Preparation of Mineral Medium: A mineral medium containing essential salts is prepared and aerated to saturate it with oxygen.
-
Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.
-
Test Setup: A known concentration of the test substance is added to the inoculated mineral medium in sealed vessels. Control vessels contain only the inoculum and mineral medium, and reference vessels contain a readily biodegradable substance like aniline or sodium benzoate to verify the activity of the inoculum.
-
Incubation: The vessels are incubated in the dark at a constant temperature (20-24°C) with continuous stirring for 28 days.
-
Measurement of Oxygen Consumption: The consumption of oxygen is measured over time using a manometric respirometer.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.
Ecotoxicity
The toxicity of these intermediates to aquatic organisms is a major concern, as they can enter aquatic ecosystems through industrial wastewater discharge.
| Organism | Endpoint | This compound | 2,4-Dichloroaniline | 3,4-Dichloroaniline |
| Fish | 96h LC₅₀ (µg/L) | Data not available (proxy: 2,4-difluoroaniline 200,960 µg/L)[9] | 5,670 - 48,000[1][10] | 1,800 - 9,000[11] |
| Daphnia magna | 48h EC₅₀ (µg/L) | Data not available | 500 - 2,700[10] | 100 - 640[12][13] |
| Algae | 72-96h EC₅₀ (µg/L) | Data not available | 400 - 14,000[10] | 2,200 - 6,800[11] |
Comparative Ecotoxicity Analysis:
-
Dichloroanilines: Both 2,4- and 3,4-dichloroaniline are classified as toxic to very toxic to aquatic life.[8][14] 3,4-dichloroaniline generally appears to be more toxic to fish and daphnia than the 2,4-isomer.[10][11] Chronic toxicity studies have shown adverse effects on reproduction and growth at much lower concentrations.[10][11]
Experimental Protocol: Fish, Acute Toxicity Test - OECD 203
This protocol outlines the key steps of the OECD 203 guideline for assessing the acute toxicity of chemicals to fish.[15]
-
Test Organism: A recommended fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.
-
Exposure Conditions: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.
-
Test Concentrations: At least five concentrations of the test substance, arranged in a geometric series, are used. A control group is also maintained.
-
Observations: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC₅₀ (the concentration that is lethal to 50% of the test organisms) and its 95% confidence limits are calculated for each observation period.
Mammalian Toxicity
The acute mammalian toxicity of these compounds is an important consideration for occupational health and safety.
| Compound | Endpoint | Value (mg/kg) | Species |
| This compound | LD₅₀ (oral) | Data not available (proxy: 3-chloro-4-fluoroaniline - Toxic if swallowed)[2] | Rat |
| 2,4-Dichloroaniline | LD₅₀ (oral) | 1,600 | Rat |
| 3,4-Dichloroaniline | LD₅₀ (oral) | 530 - 880[2] | Rat |
Analysis of Mammalian Toxicity:
The primary toxic effect of chloroanilines is methemoglobin formation, which reduces the oxygen-carrying capacity of the blood.[16] Based on the available data, 3,4-dichloroaniline is more acutely toxic to rats via oral administration than 2,4-dichloroaniline.[2] For this compound, a safety data sheet for the structurally similar 3-chloro-4-fluoroaniline indicates that it is toxic if swallowed, suggesting a similar level of acute toxicity to the dichloroanilines.[2]
Synthesis and Environmental Considerations
The synthesis of halogenated anilines can also have environmental implications. For example, the preparation of 3-chloro-4-fluoroaniline can start from 3,4-dichloronitrobenzene, involving a fluorine displacement reaction followed by reduction.[17] This process may involve the use of high-boiling point solvents and generate waste streams containing residual reactants and byproducts that require careful management. The reduction of the nitro group is often achieved through catalytic hydrogenation, a relatively clean process, but can also be performed using metal-acid reductions which generate metallic waste.[18]
Overall Environmental Impact Assessment and Conclusion
This comparative guide highlights the significant data gaps that exist for this compound, making a direct and comprehensive environmental impact assessment challenging. However, based on the available data for its chlorinated analogues and other fluorinated compounds, a qualitative comparison can be made.
-
Persistence: this compound is likely to be more persistent in the environment than 2,4-dichloroaniline and 3,4-dichloroaniline due to the high stability of the carbon-fluorine bond. All three compounds are not readily biodegradable.
-
Ecotoxicity: Based on proxy data for a similar fluorinated aniline, this compound may be less acutely toxic to fish than its dichloro-analogues. However, this requires experimental verification. Both 2,4- and 3,4-dichloroaniline are known to be toxic to very toxic to aquatic life.
-
Mammalian Toxicity: All three compounds are expected to have a similar order of magnitude of acute mammalian toxicity.
References
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Polychlorofluoroanilines
Introduction: The Strategic Importance of Polychlorofluoroanilines
Polychlorofluoroanilines are a critical class of aromatic compounds that serve as high-value intermediates and building blocks in numerous sectors, most notably in the development of pharmaceuticals and agrochemicals. The specific arrangement of chlorine and fluorine atoms on the aniline scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities, which are highly sought after by medicinal and agricultural chemists.[1] Consequently, the efficient and selective synthesis of these molecules is a subject of considerable industrial and academic interest.
This guide provides a comparative analysis of the primary synthetic strategies for producing polychlorofluoroanilines. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each route, offering field-proven insights to guide researchers in selecting the optimal pathway for their specific target molecule and application.
Core Synthetic Strategies: A Comparative Overview
The synthesis of polychlorofluoroanilines generally follows one of three major pathways, each with distinct characteristics regarding substrate scope, reaction conditions, and overall efficiency. The primary methods are:
-
The Halex (Halogen Exchange) Reaction: A robust method for introducing fluorine, typically involving a subsequent reduction.
-
The Sandmeyer Reaction: A classic and versatile route proceeding via diazonium salt intermediates.
-
Palladium-Catalyzed Amination: A modern cross-coupling approach for direct C-N bond formation.
Below, we explore the causality behind the experimental choices for each method.
The Halex Reaction: Industrial Workhorse for Fluorination
The Halex process is a cornerstone of industrial aromatic fluorination.[2] It operates via a nucleophilic aromatic substitution (SNAr) mechanism, where a chlorine atom on an electron-deficient aromatic ring is displaced by a fluoride ion.
Causality of Experimental Design:
-
Activation is Key: The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the departing chloride.[1][3] This is why the typical Halex route for anilines involves fluorinating a polychloronitrobenzene precursor, which is then reduced in a subsequent step to yield the target aniline.
-
Fluoride Source & Solvent: Anhydrous potassium fluoride (KF) is the most common fluoride source due to its cost-effectiveness. The reaction's efficiency is critically dependent on the solvent. High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are required to dissolve the KF and facilitate the halide exchange at high temperatures (150–250 °C).[2] DMSO, in particular, has been shown to give dramatically higher yields compared to other solvents in certain cases.[1]
-
Catalysis: Phase-transfer catalysts (PTCs) are often employed to enhance the solubility and reactivity of the fluoride salt in the organic medium, leading to significant rate accelerations.[4]
Workflow & Mechanism
The overall process can be visualized as a two-stage synthesis.
Caption: General workflow for Halex synthesis of polychlorofluoroanilines.
Experimental Protocol: Synthesis of 4-Fluoro-2-chloroaniline
-
Step 1: Halex Fluorination. To a stirred solution of 2,4-dichloronitrobenzene (1.0 eq) in DMSO, add anhydrous potassium fluoride (1.5 eq) and a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.05 eq).
-
Heat the mixture to 180 °C and maintain for 8-12 hours, monitoring the reaction progress by GC-MS.
-
After completion, cool the reaction mixture, quench with water, and extract the product (2-chloro-4-fluoronitrobenzene) with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by distillation or column chromatography.
-
Step 2: Nitro Group Reduction. Dissolve the purified 2-chloro-4-fluoronitrobenzene in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.
-
Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to yield 4-fluoro-2-chloroaniline.
The Sandmeyer Reaction: Versatility via Diazonium Salts
Discovered in 1884, the Sandmeyer reaction remains a powerful tool for introducing a wide range of substituents onto an aromatic ring, starting from a primary aniline.[5][6] The process involves the diazotization of an aniline to form a reactive diazonium salt, which is then decomposed in the presence of a copper(I) salt to yield the desired aryl halide.
Causality of Experimental Design:
-
Diazotization: The initial step requires converting the amino group of a polychloroaniline into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl or HBr) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.
-
Copper(I) Catalyst: The core of the Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[5][7] A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and dinitrogen gas. This radical then abstracts a halide from the resulting copper(II) halide, regenerating the Cu(I) catalyst.[6][7] The choice of copper(I) halide (CuCl, CuBr) dictates the halogen that is introduced.[8]
-
Fluorination Exception (Balz-Schiemann): The classical Sandmeyer reaction is not efficient for fluorination. For this, the related Balz-Schiemann reaction is used, where the diazonium salt is isolated as a tetrafluoroborate (ArN₂⁺BF₄⁻) and then thermally decomposed to give the aryl fluoride.[3][9] This adds an isolation step and involves potentially explosive intermediates.[3]
Mechanism & Workflow
Caption: The two-stage process of the Sandmeyer reaction.
Experimental Protocol: Synthesis of 2,4-Dichloro-6-fluoroaniline via Balz-Schiemann
-
Step 1: Diazotization. Dissolve 2,4-dichloro-6-fluoroaniline (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting slurry for 30 minutes at 0 °C.
-
Step 2: Isolation & Decomposition. Isolate the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold ether.
-
Carefully dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry.
-
Gently heat the dry salt until nitrogen evolution ceases. The thermal decomposition will yield the target 1,3-dichloro-5-fluorobenzene.
-
The product can be purified by distillation or steam distillation.
-
(Note: This protocol produces a polychlorofluorobenzene. To get to an aniline, one would typically start with a polychloronitroaniline, perform the Sandmeyer/Balz-Schiemann, and then reduce the nitro group, adding complexity.)
Palladium-Catalyzed Amination: A Modern Approach
The Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions represent a powerful, modern strategy for forming C-N bonds. This method can be used to directly aminate a polychlorofluoroarene, offering a more convergent synthetic route in some cases.
Causality of Experimental Design:
-
Catalytic System: The reaction relies on a palladium catalyst, typically Pd(dba)₂ or Pd(OAc)₂, and a specialized phosphine ligand. The ligand is crucial for facilitating the catalytic cycle (oxidative addition, amine coordination, and reductive elimination). Bulky, electron-rich biarylphosphine ligands, such as DavePhos, are often effective for coupling aryl chlorides.[10]
-
Base and Solvent: A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the reaction. Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
-
Amine Source: Various amine sources can be used, including ammonia surrogates or primary amines. For synthesizing primary anilines, reagents like lithium bis(trimethylsilyl)amide (LiHMDS) can be used, followed by deprotection.
Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of a Trichloroaniline Derivative
As reported for the amination of 1,2,4,5-tetrachlorobenzene[10]
-
To an oven-dried Schlenk tube, add 1,2,4,5-tetrachlorobenzene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a Buchwald ligand (e.g., DavePhos, 2-4 mol%).
-
Add sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add the amine (e.g., morpholine, 1.2 eq) and anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to yield the corresponding 2,4,5-trichloroaniline derivative.
Comparative Analysis of Synthetic Efficiency
The choice of synthetic route depends heavily on the specific target, available starting materials, and scale of production. Below is a comparative summary of the key efficiency metrics.
| Metric | Halex Reaction | Sandmeyer Reaction | Pd-Catalyzed Amination |
| Overall Yield | Generally high, especially on an industrial scale. Can be >80-90% for activated substrates. | Variable. Often moderate to good (60-80%), but can be lowered by side reactions or instability of the diazonium salt. | Good to excellent (70-95%), but highly dependent on substrate, ligand, and catalyst optimization.[10] |
| Substrate Scope | Limited to electron-poor aryl chlorides. Requires a reducible activating group (e.g., -NO₂) for aniline synthesis.[3] | Very broad. Tolerates a wide range of functional groups on the aniline starting material.[5] | Broad for aryl halides. Can be challenging for sterically hindered substrates or those with incompatible functional groups. |
| Regioselectivity | Determined by the substitution pattern of the starting polychloronitrobenzene. | Excellent. The position of the new halogen is precisely determined by the amino group of the starting aniline. | Excellent. The C-N bond forms at the position of the C-Cl bond. Can exhibit chemoselectivity in some polychloroarenes. |
| Reaction Conditions | Harsh. High temperatures (150-250 °C) and polar aprotic solvents.[2] | Mild for diazotization (0-5 °C), but decomposition step (for Balz-Schiemann) requires heat. | Generally mild to moderate (80-110 °C). Requires inert atmosphere. |
| Cost & Safety | Reagents (KF) are inexpensive. High energy costs. Solvents can be difficult to remove. | Reagents (NaNO₂, CuX) are cheap. Major safety concern: Diazonium salts can be explosive, especially when isolated and dried.[3] | Catalysts (Palladium) and specialized ligands are expensive. Requires careful handling of pyrophoric bases (NaOtBu). |
| Scalability | Excellent. It is a well-established industrial process.[11] | Scalable with appropriate engineering controls to manage safety risks. | Can be challenging to scale due to catalyst cost, sensitivity to air/moisture, and product purification from catalyst residues. |
Conclusion and Recommendations
The synthesis of polychlorofluoroanilines is not a one-size-fits-all endeavor. Each major synthetic route offers a unique balance of efficiency, cost, safety, and versatility.
-
For large-scale industrial production of specific isomers where a suitable polychloronitrobenzene precursor is available, the Halex reaction is often the most economically viable path due to its high yields and use of inexpensive reagents, despite the harsh conditions.
-
For laboratory-scale synthesis and rapid analogue generation , where versatility and precise control of substitution patterns are paramount, the Sandmeyer reaction is an invaluable tool. Its broad substrate scope allows for the conversion of diverse polychloroanilines, though careful handling of diazonium intermediates is critical.
-
For convergent syntheses or when direct amination of a complex polychlorofluoroarene is required , palladium-catalyzed amination offers a powerful, albeit more expensive, alternative. It is particularly useful when the multi-step sequence of the Halex route (activation-fluorination-reduction) is undesirable or low-yielding.
Future developments in this field will likely focus on creating milder and more sustainable protocols, such as developing more active Halex catalysts that operate at lower temperatures or advancing copper-catalyzed C-N coupling reactions as a lower-cost alternative to palladium systems.
References
- Wikipedia. (n.d.). Sandmeyer reaction.
- Vasil'ev, A. A., Burukin, A. S., Zhdankina, G. M., & Zlotin, S. G. (2021). Catalytic amination of polychloroarenes promoted by the Buchwald ligands. Mendeleev Communications, 31(3), 355-357.
- Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1033-1065.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Landini, D., & Maia, A. (2007). Efficient Phosphorus Catalysts for the Halogen-Exchange (Halex) Reaction. Current Organic Chemistry, 11(11), 961-978.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- gChem Global. (n.d.). Halex Comparative Reaction.
- Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. Reports in Organic Chemistry, 5, 19-32.
- Barnette, W. E. (2010). Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange. U.S. Patent Application No. 12/178,866.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2,4-Dichloro-3-fluoroaniline
As researchers and drug development professionals, our work with highly specialized chemical intermediates like 2,4-Dichloro-3-fluoroaniline is foundational to innovation. This compound, valued in the synthesis of agrochemicals and pharmaceuticals, demands a commensurate level of respect in its handling and, critically, its disposal.[1] Its halogenated aniline structure imparts significant reactivity and biological activity, but also presents considerable hazards if managed improperly.[1]
This guide provides a comprehensive, technically grounded protocol for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that every step is understood as part of a self-validating system of laboratory safety and environmental stewardship. Adherence to these protocols is not merely a matter of regulatory compliance but a core professional responsibility.
Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the first step in mitigating them. As a halogenated aromatic amine, its toxicological profile is significant. Similar chlorinated and fluorinated anilines are known to be toxic if swallowed, inhaled, or absorbed through the skin, and can cause severe eye damage and skin irritation.[2][3][4] Furthermore, these compounds are often very toxic to aquatic life, with the potential for long-lasting environmental effects.[3][5]
All materials that have come into contact with this compound must be treated as hazardous waste.[6] This includes not only the pure compound but also contaminated labware, consumables, and Personal Protective Equipment (PPE).[6]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity |
Required Personal Protective Equipment (PPE)
The hazardous nature of halogenated anilines necessitates stringent protective measures during all handling and disposal operations.[6] The PPE listed below is mandatory for any personnel involved in the process.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene outer gloves. Butyl or Viton gloves are also recommended for aniline compounds.[7] | Provides robust protection against skin contact. Anilines can be readily absorbed through the skin.[3][4] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Prevents accidental splashes from causing severe, irreversible eye damage.[2][6] |
| Lab Coat/Gown | Impermeable, disposable gown with a closed front and tight-fitting cuffs. | Protects clothing and skin from contamination.[6] |
| Respiratory | A fit-tested NIOSH-approved respirator (e.g., N95 or higher) is required when handling the solid powder or when aerosolization is possible.[6] | Minimizes the risk of inhaling toxic particles. |
Waste Characterization and Disposal Workflow
Due to its chemical structure, this compound is classified as a halogenated organic compound. Wastes containing these compounds are subject to specific land disposal restrictions by the U.S. Environmental Protection Agency (EPA).[8][9] Therefore, disposal to drains or standard landfills is strictly prohibited.[7][10] The only acceptable disposal pathway is through a licensed hazardous waste management facility.[11][12]
The following workflow diagram illustrates the critical decision-making and segregation process for waste generated from this chemical.
Caption: Waste Segregation and Containment Workflow.
Step-by-Step Disposal Protocol
4.1. Waste Containment and Labeling
Proper containment is essential to prevent exposure and environmental contamination.[6]
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, bench paper, and wipes, must be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[6] Contaminated sharp items like needles or broken glassware must be placed in a separate, puncture-resistant sharps container clearly marked as hazardous waste.
-
Liquid Waste: All liquid waste containing this compound, whether in organic solvents or aqueous solutions, must be collected in a dedicated, sealed, and clearly labeled waste container made of a compatible material (e.g., polyethylene).[7] Never mix this waste with non-hazardous liquids or other incompatible waste streams.[6]
-
Labeling: All waste containers must be securely sealed and clearly labeled with the full chemical name ("this compound Waste"), the appropriate hazard symbols, and the date when waste was first added.[6]
4.2. Temporary On-Site Storage
-
Store sealed waste containers in a designated, secure satellite accumulation area.[6]
-
This area should be away from general laboratory traffic, clearly marked, and provide secondary containment to manage potential leaks.
-
Ensure storage is away from incompatible materials such as strong oxidizing agents and strong acids to prevent violent reactions.[7][11]
4.3. Final Disposal Pathway
-
The final disposal of this compound waste must be handled by a licensed professional hazardous waste disposal company.[6][12]
-
The standard and most effective treatment technology for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[13][14] This process ensures the complete destruction of the hazardous molecule into less harmful components and neutralizes acidic gases produced during combustion.
Emergency Procedures for Spills and Exposures
5.1. Spill Response
-
Evacuate: Immediately alert others and evacuate personnel from the affected area.[13]
-
Ventilate: Ensure the area is well-ventilated. If safe to do so, work within a chemical fume hood.[13]
-
Protect: Don the appropriate PPE as described in Section 2 before re-entering the area.
-
Contain & Absorb: Cover the spill with an inert, dry absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7][11] Use spark-proof tools if organic solvents are present.[13]
-
Decontaminate: Wipe down the spill area and any contaminated equipment with an appropriate deactivating solution, followed by soap and water.[7] Collect all cleaning materials as hazardous waste.
5.2. First Aid for Exposure
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[2][13]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Call a poison control center or doctor immediately.[3][13]
By implementing these rigorous procedures, we can handle and dispose of this compound in a manner that protects our researchers, our communities, and the environment.
References
- Benchchem. (n.d.). Safeguarding Research: Proper Disposal Procedures for Aniline-MPB-amino-C3-PBD.
- Washington State University. (n.d.). Aniline. Environmental Health & Safety.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-(3,4-Dichlorophenyl)-4-fluoroaniline.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
- Chemsrc. (2025). This compound | CAS#:443-93-6.
- Thermo Fisher Scientific. (2011). Safety Data Sheet: 4-Chloro-2-fluoroaniline.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Dichloroaniline.
- ChemicalBook. (2025). This compound | 443-93-6.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
- U.S. Environmental Protection Agency. (2017). Documents Related to the Hazardous Waste Listing of Dyes and Pigments.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Legal Information Institute.
- Alfa Aesar. (2024). Safety Data Sheet: 2,6-Dichloro-4-fluoroaniline.
- MySkinRecipes. (n.d.). This compound.
- CDH Fine Chemical. (n.d.). 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Loba Chemie. (2019). 2,4-DICHLOROANILINE EXTRA PURE MSDS.
- Aarti Industries. (2025). GPS Safety Summary: 3-Chloro-4-fluoroaniline.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 2,4-Dichloro-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Handling halogenated anilines, a critical class of intermediates in pharmaceutical and agrochemical synthesis, demands a meticulous and informed approach to safety. This guide provides essential, immediate, and actionable safety and logistical information for the handling of 2,4-Dichloro-3-fluoroaniline (CAS No. 443-93-6). As Senior Application Scientists, our goal is to empower you with not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Immediate Safety Profile: Understanding the Risks
This compound is a solid substance that, based on available data for closely related compounds, should be handled with caution.[1][2][3][4][5] The primary hazards associated with this and similar aromatic amines involve acute toxicity through multiple routes of exposure.[6]
GHS Hazard Classification:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral), Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Acute Toxicity (Dermal), Category 4 | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation), Category 4 | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled |
It is imperative to note that this information is based on supplier data and analogies to structurally similar compounds. A comprehensive risk assessment should be conducted before use.
The primary routes of exposure are inhalation of dust particles, skin absorption, and ingestion.[7] Aromatic amines as a class are known to be readily absorbed through the skin and can have systemic effects.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when working with this compound. The following recommendations are based on guidelines for handling aromatic amines and halogenated compounds.[8][9]
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves. For prolonged contact, consider a laminate film glove (e.g., SilverShield/4H) as an inner layer. | Aromatic amines can penetrate many common glove materials. Double gloving provides an additional barrier and reduces the risk of exposure in case of a tear or puncture in the outer glove. Always consult the glove manufacturer's chemical resistance data for specific breakthrough times.[10][11][12][13] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes of solutions containing the compound and airborne dust particles. |
| Body Protection | A fully buttoned laboratory coat and a chemical-resistant apron. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | All handling of the solid compound should be conducted within a certified chemical fume hood. If a fume hood is unavailable or in the event of a significant spill, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary. | A fume hood is the primary engineering control to prevent inhalation of harmful dust. A respirator provides an essential backup in emergency situations.[8] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Glove Selection Logic:
The selection of appropriate gloves is paramount. While specific permeation data for this compound is not widely available, data for aniline and dichloroanilines can provide guidance. Nitrile gloves are often cited for incidental contact with anilines, but their resistance may be limited.[10] For direct handling or potential for prolonged contact, more robust options should be considered.
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experimental protocol.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly (check airflow monitor and certification date).
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic amines. This should include absorbent materials like vermiculite or sand, and a designated, labeled waste container.[6]
2. Handling and Dispensing (Inside a Fume Hood):
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: If possible, weigh the solid directly into the reaction vessel within the fume hood to minimize dust generation. Use a balance with a draft shield.
-
Dissolution: Add solvents slowly to the solid to avoid splashing.
-
Transfers: Use appropriate tools (spatulas, powder funnels) to handle the solid.
3. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14]
-
Protect from light.
Emergency Procedures: Immediate and Decisive Action
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the skin thoroughly with soap and water. Seek immediate medical attention.[15] |
| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Management:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spread of the solid.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow.
-
Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report: Report the spill to your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[16]
Waste Segregation and Disposal:
-
Solid Waste: Collect solid this compound and contaminated materials (e.g., used gloves, absorbent from spills) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and a hazardous waste sticker as per your institution's and local regulations.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this chemical down the drain.[16]
By adhering to these guidelines, you can mitigate the risks associated with handling this compound and contribute to a safer research environment for yourself and your colleagues.
References
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- SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. [Link]
- GovInfo. Federal Register/Vol. 70, No.
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- University of Groningen. Hazardous waste acceptance conditions. [Link]
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- PubChem. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123. [Link]
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- PubChem. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






